molecular formula C10H8N2O3 B1347254 (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 25947-11-9

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B1347254
CAS No.: 25947-11-9
M. Wt: 204.18 g/mol
InChI Key: ZEDQLIHBPGNGEC-UHFFFAOYSA-N
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Description

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDQLIHBPGNGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324942
Record name (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25947-11-9
Record name 25947-11-9
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Record name (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide on (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 25947-11-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, with the Chemical Abstracts Service (CAS) registry number 25947-11-9, is a heterocyclic organic compound belonging to the phthalazinone class. The phthalazinone core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the available scientific information regarding this compound and its derivatives, focusing on its chemical properties, synthesis, and biological significance. While specific experimental data for the title compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a thorough understanding of its potential.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure consists of a phthalazinone ring system substituted with an acetic acid group at the 1-position. The presence of both a hydrogen bond donor (the carboxylic acid and the lactam N-H) and acceptor groups (the carbonyl groups and the nitrogen atoms) suggests its potential for interaction with biological macromolecules.

PropertyValueSource
CAS Number 25947-11-9N/A
Molecular Formula C₁₀H₈N₂O₃N/A
Molecular Weight 204.18 g/mol N/A
Appearance Off-white solid[4]
Melting Point 220 °CN/A
Solubility Sparingly soluble in water[4]
XLogP3-AA 0.7[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Topological Polar Surface Area 78.8 Ų[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely two-step synthesis would start from 4-methylphthalazin-1(2H)-one. The first step would be a radical bromination of the methyl group, followed by a nucleophilic substitution with cyanide and subsequent hydrolysis of the resulting nitrile. An alternative and more direct approach would be the reaction of a phthalazinone with an haloacetate.

Synthetic Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Phthalazinone 4-Substituted-1(2H)-phthalazinone Ester_Intermediate Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Phthalazinone->Ester_Intermediate N-alkylation Bromoacetate Ethyl bromoacetate (Base, e.g., K₂CO₃) Bromoacetate->Ester_Intermediate Acid_Product This compound Ester_Intermediate->Acid_Product Acid or Base Hydrolysis Signaling_Pathways cluster_0 Cell Proliferation & Survival Pathways cluster_1 DNA Damage Repair Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation Phthalazinone_Inhibitor Phthalazinone Derivatives Phthalazinone_Inhibitor->Receptor Inhibition DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Phthalazinone_PARP_Inhibitor Phthalazinone Derivatives (e.g., Olaparib) Phthalazinone_PARP_Inhibitor->PARP Inhibition

References

An In-depth Technical Guide to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. This compound serves as a pivotal intermediate in the development of targeted therapeutics, particularly in the realm of oncology.

Core Chemical Properties

This compound, a heterocyclic compound, possesses a unique structural framework that makes it a valuable building block in medicinal chemistry. Its key chemical identifiers and physicochemical properties are summarized below.

PropertyValue
IUPAC Name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Synonyms (4-Oxo-3,4-dihydro-1-phthalazinyl)acetic acid, 2-(4-keto-3H-phthalazin-1-yl)acetic acid
CAS Number 25947-11-9
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Off-white solid
Solubility Sparingly soluble in water (3.1 g/L at 25°C)
Topological Polar Surface Area 78.8 Ų / 83.05 Ų
LogP 0.5502
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Significance in Drug Discovery and Development

While this compound itself has not been extensively studied for direct biological activity, its true significance lies in its role as a key precursor for the synthesis of highly potent and specific enzyme inhibitors. Derivatives of this molecule have shown significant promise in targeting critical pathways involved in cancer progression.

Precursor to PARP Inhibitors

Phthalazinone-based compounds derived from this compound are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are crucial for DNA repair mechanisms, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] Olaparib, a marketed PARP inhibitor, features a phthalazinone core, highlighting the importance of this scaffold.[2]

PARP_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Therapeutic Intervention DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis (Cell Death) DNA_Repair->Apoptosis Failure leads to Phthalazinone_Inhibitor This compound Derivative (e.g., Olaparib) Phthalazinone_Inhibitor->PARP Inhibition

PARP Inhibition by Phthalazinone Derivatives
Precursor to EGFR Inhibitors

Derivatives of this compound have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and is a key target in various cancers. The phthalazinone scaffold provides a versatile platform for designing molecules that can effectively bind to the ATP-binding site of EGFR, thereby blocking its signaling cascade.[3][4]

EGFR_Signaling_Pathway cluster_0 EGFR Signaling Cascade cluster_1 Therapeutic Intervention EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Phthalazinone_Derivative This compound Derivative Phthalazinone_Derivative->Dimerization Inhibition

EGFR Signaling Inhibition

Experimental Protocols

Proposed Synthesis of this compound

This synthesis involves the initial formation of a phthalazinone core followed by the introduction of the acetic acid moiety.

Step 1: Synthesis of 4-Substituted-2H-phthalazin-1-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as glacial acetic acid.[5]

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution while stirring. The reaction is typically exothermic.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture, and the product, 2H-phthalazin-1,4-dione, will precipitate. Filter the solid, wash with cold water, and dry.

Step 2: Alkylation to introduce the acetic acid precursor

  • Reaction Setup: Suspend the 2H-phthalazin-1,4-dione in a suitable solvent like dry acetone or DMF in a round-bottom flask.[6]

  • Base Addition: Add a base, such as anhydrous potassium carbonate, to the suspension.

  • Alkylation: Add ethyl chloroacetate dropwise to the reaction mixture.

  • Reflux: Reflux the mixture overnight.[7] Monitor the reaction progress by TLC.

  • Workup: After cooling, pour the reaction mixture over crushed ice. The solid product, ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, will precipitate. Filter, wash with water, and dry.

Step 3: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate in an appropriate solvent mixture, such as ethanol and water.

  • Hydrolysis: Add a base, like sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 3-4.

  • Isolation: The final product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and dry.

Purification and Characterization:

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

    • Infrared (IR) spectroscopy: To identify functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess purity.

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Analysis Start Phthalic Anhydride + Hydrazine Hydrate Step1 Step 1: Phthalazinone Formation (Reflux in Acetic Acid) Start->Step1 Intermediate1 2H-phthalazin-1,4-dione Step1->Intermediate1 Step2 Step 2: Alkylation (Ethyl Chloroacetate, K₂CO₃, Acetone/DMF) Intermediate1->Step2 Intermediate2 Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, then HCl) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization

Proposed Synthesis Workflow

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While its intrinsic biological activity is not well-documented, its role as a versatile and crucial intermediate in the synthesis of potent PARP and EGFR inhibitors underscores its importance. The synthetic pathways and chemical properties outlined in this guide provide a foundational understanding for researchers and scientists working to develop next-generation targeted therapies. Further exploration of this compound and its derivatives holds considerable promise for advancing the field of oncology and beyond.

References

A Comprehensive Technical Guide to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its phthalazinone core is a recognized privileged structure in medicinal chemistry, notably appearing in potent enzyme inhibitors. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its crucial role in the development of targeted therapeutics, particularly as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a compilation of synonyms, alternative names, and identifiers for this compound is provided below.

CategoryName/Identifier
Systematic Name This compound
IUPAC Name 2-(4-oxo-3H-phthalazin-1-yl)acetic acid[1]
CAS Number 25947-11-9[1][2][3][4]
Alternative Names 2-(4-Oxo-3,4-dihydro-1-phthalazinyl)acetic acid[5]
4-(Carboxymethyl)-1(2H)-phthalazinone[6]
4-Carboxymethylphthalazin-1(2H)-one
3,4-Dihydro-4-oxo-1-phthalazineacetic acid
Other Identifiers 1-Phalaazinaceticacida, 3,4-dihidro-4-oxo-[2]
1-Phthalazineaceticticacide, 3,4-dihydro-4-oxo-[2]

Physicochemical and Spectral Data

A summary of the key physicochemical and computed properties of this compound is presented below, providing essential data for experimental design and characterization.

PropertyValue
Molecular Formula C₁₀H₈N₂O₃[2][3][4]
Molecular Weight 204.18 g/mol [4]
Appearance Off-white solid[2]
Solubility Sparingly soluble in water (3.1 g/L at 25 °C)[2]
pKa (Predicted) 3.36 ± 0.10[2]
Topological Polar Surface Area 78.8 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
  • ¹H NMR: Aromatic protons would be expected in the range of δ 7.5-8.5 ppm. The methylene protons of the acetic acid group would likely appear as a singlet around δ 3.5-4.5 ppm. The N-H proton of the phthalazinone ring would be anticipated as a broad singlet at a downfield shift.

  • ¹³C NMR: Carbonyl carbons of the phthalazinone and carboxylic acid would resonate at the downfield region (>160 ppm). Aromatic carbons would appear between δ 120-140 ppm, and the methylene carbon would be expected in the range of δ 30-40 ppm.

  • FT-IR: Characteristic peaks would include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, C=O stretching vibrations for the amide and carboxylic acid around 1650-1750 cm⁻¹, and C=C and C=N stretching from the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 204. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and subsequent fragmentation of the phthalazinone ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. The following is a representative experimental protocol adapted from general procedures for ester hydrolysis.

Reaction Principle: The synthesis is achieved through the saponification of ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, followed by acidification to yield the desired carboxylic acid.

Materials:

  • Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1.0 equivalent) in a 2:1 (v/v) mixture of THF and water.

  • Addition of Base: To the stirred solution, add LiOH·H₂O (approximately 5 equivalents).

  • Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up - Quenching and Acidification: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to approximately 3-4 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate to ensure complete product recovery.

  • Washing: Combine the organic extracts and wash them with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Analytical Characterization

A general protocol for the analytical characterization of the synthesized this compound is outlined below.

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra and assign the chemical shifts of the protons and carbons based on their multiplicity, integration, and correlation with the expected structure.

FT-IR Spectroscopy:

  • Obtain the FT-IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (O-H, C=O, C=C, C=N).

Mass Spectrometry:

  • Obtain the mass spectrum of the compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Role in Drug Development: Synthesis of PARP Inhibitors

This compound is a key building block in the synthesis of phthalazinone-based PARP inhibitors, such as Olaparib.[7] These inhibitors are a targeted cancer therapy, particularly effective in cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.

PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with defective BRCA1/2 proteins, the homologous recombination pathway for repairing double-strand DNA breaks is compromised. When PARP is inhibited, single-strand breaks accumulate, leading to double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired, resulting in cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP DSB Double-Strand Break DNA_SSB->DSB Replication Fork Collapse BER Base Excision Repair PARP->BER Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (BRCA1/2) DSB->HR Apoptosis Apoptosis DSB->Apoptosis Inhibition of HR HR->Cell_Survival PARP_I PARP Inhibitor (e.g., Olaparib) PARP_I->PARP

Caption: PARP Inhibition Pathway in BRCA-Deficient Cells.

Experimental Workflow: Synthesis of a PARP Inhibitor Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for PARP inhibitors, starting from this compound. This workflow involves the coupling of the carboxylic acid with a suitable amine, a common step in the synthesis of many PARP inhibitors.

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with HCTU/HOBt) Start->Activation Coupling Amide Coupling with Amine (e.g., Piperazine derivative) Activation->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Product PARP Inhibitor Intermediate Purification->Product

Caption: Generalized Synthesis Workflow for a PARP Inhibitor Intermediate.

References

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid: A Technical Guide to its Mechanism of Action as an Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, also known as Ponalrestat, is a potent and highly selective inhibitor of the enzyme aldose reductase. This enzyme is the rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. Ponalrestat's mechanism of action centers on the noncompetitive inhibition of aldose reductase, thereby preventing the accumulation of intracellular sorbitol and mitigating the downstream pathological consequences, such as osmotic and oxidative stress. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aldose Reductase

The primary molecular target of this compound is aldose reductase (ALR2), an enzyme that catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1] In normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in the presence of high glucose levels, as seen in diabetes mellitus, the activity of aldose reductase significantly increases.[2]

Ponalrestat acts as a potent and specific inhibitor of ALR2.[1] Kinetic studies have demonstrated that it exhibits a pure noncompetitive inhibition mechanism with respect to glucose.[1] This is a crucial characteristic, as its inhibitory efficacy is not diminished by the elevated glucose concentrations present in diabetic patients.[1] The high selectivity of Ponalrestat for ALR2 over the closely related enzyme aldehyde reductase (ALR1) minimizes the potential for off-target effects.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound as an aldose reductase inhibitor has been quantified in various in vitro studies. The key parameters defining its potency and selectivity are the inhibition constant (Ki), the enzyme-inhibitor-substrate dissociation constant (Kies), and the half-maximal inhibitory concentration (IC50).

ParameterEnzymeValueSpeciesSource
KiAldose Reductase 2 (ALR2)7.7 nMBovine Lens[1]
KiesAldose Reductase 2 (ALR2)7.7 nMBovine Lens[1]
KiAldehyde Reductase 1 (ALR1)60 µMBovine Kidney[1]
KiesAldehyde Reductase 1 (ALR1)3 µMBovine Kidney[1]

Table 1: Inhibitory Constants of Ponalrestat. This table summarizes the reported Ki and Kies values for Ponalrestat against bovine lens ALR2 and bovine kidney ALR1, demonstrating its high potency and selectivity for ALR2.

For comparative purposes, the IC50 values of other notable aldose reductase inhibitors are presented below.

CompoundIC50 (Rat Lens Aldose Reductase)
ONO-22351.0 x 10⁻⁸ M
Ponalrestat (Implied Potency) Potent inhibitor, specific values vary by study

Table 2: Comparative IC50 Values of Aldose Reductase Inhibitors. This table provides a comparison of the in vitro potency of different aldose reductase inhibitors. While a specific IC50 for Ponalrestat from this direct source is not provided, its nanomolar Ki value suggests a correspondingly low IC50.[3]

Signaling Pathways

The inhibition of aldose reductase by this compound interrupts a cascade of pathological signaling events initiated by hyperglycemia.

Polyol_Pathway_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased influx Aldose Reductase Aldose Reductase Glucose->Aldose Reductase Substrate Sorbitol Sorbitol Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Substrate Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Accumulation leads to Fructose Fructose AGE Formation AGE Formation Fructose->AGE Formation Precursor for Aldose Reductase->Sorbitol Catalyzes conversion (NADPH -> NADP+) Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH depletion leads to Sorbitol Dehydrogenase->Fructose Catalyzes conversion (NAD+ -> NADH) Ponalrestat Ponalrestat Ponalrestat->Aldose Reductase Inhibits Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications PKC Activation PKC Activation Oxidative Stress->PKC Activation NF-kB Activation NF-kB Activation Oxidative Stress->NF-kB Activation PKC Activation->Diabetic Complications AGE Formation->NF-kB Activation via RAGE receptor AGE Formation->Diabetic Complications NF-kB Activation->Diabetic Complications

Figure 1: The Polyol Pathway and Downstream Signaling. This diagram illustrates how hyperglycemia drives the polyol pathway, leading to osmotic and oxidative stress, which in turn activates downstream signaling pathways like PKC, AGE formation, and NF-kB, ultimately contributing to diabetic complications. Ponalrestat inhibits aldose reductase, the initial enzyme in this cascade.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the in vitro inhibitory activity of compounds against aldose reductase.

Aldose_Reductase_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup cluster_Measurement 3. Measurement and Analysis Prepare Reagents Prepare Assay Buffer, NADPH, Substrate (DL-glyceraldehyde), and Enzyme Solution Reaction Mixture Combine Assay Buffer, NADPH, Enzyme Solution, and Ponalrestat (or vehicle control) in a cuvette Prepare Reagents->Reaction Mixture Prepare Ponalrestat Prepare Serial Dilutions of Ponalrestat Prepare Ponalrestat->Reaction Mixture Pre-incubation Pre-incubate the mixture at a controlled temperature Reaction Mixture->Pre-incubation Initiate Reaction Initiate reaction by adding the substrate (DL-glyceraldehyde) Pre-incubation->Initiate Reaction Spectrophotometry Monitor the decrease in absorbance at 340 nm over time Initiate Reaction->Spectrophotometry Calculate Inhibition Calculate the rate of NADPH oxidation and determine the percent inhibition and IC50 value for Ponalrestat Spectrophotometry->Calculate Inhibition

Figure 2: Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay. This flowchart outlines the key steps involved in a typical spectrophotometric assay to measure the inhibitory activity of Ponalrestat on aldose reductase.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.2.

    • Cofactor: 0.1 mM NADPH in assay buffer.

    • Substrate: 10 mM DL-glyceraldehyde in assay buffer.

    • Enzyme: Purified recombinant human aldose reductase or a partially purified enzyme preparation from a tissue source (e.g., rat lens). The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

    • This compound (Ponalrestat): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of final assay concentrations.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, NADPH solution, and the desired concentration of Ponalrestat (or vehicle for control).

    • Add the aldose reductase enzyme solution to the cuvette and mix gently.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate solution and immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of Ponalrestat relative to the control (vehicle-treated) reaction.

    • The IC50 value, the concentration of Ponalrestat that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Clinical Trial Protocol for Diabetic Neuropathy

Clinical trials have been conducted to evaluate the efficacy of Ponalrestat in patients with diabetic neuropathy. While specific protocols vary, the general design often involves a randomized, double-blind, placebo-controlled study.

Key Components of a Typical Clinical Trial Protocol:

  • Patient Population: Patients with a confirmed diagnosis of diabetic peripheral neuropathy, often with defined inclusion and exclusion criteria based on nerve conduction velocity and symptom severity.[4]

  • Treatment: Oral administration of Ponalrestat (e.g., 600 mg once daily) or a matching placebo.[4][5]

  • Duration: Treatment periods typically range from several weeks to over a year.[5][6]

  • Primary Endpoints:

    • Changes in nerve conduction velocity (e.g., peroneal motor nerve, sural sensory nerve).[5]

    • Changes in vibration perception threshold.[6]

  • Secondary Endpoints:

    • Assessment of neuropathic symptoms using validated scoring systems.[6]

    • Evaluation of autonomic nerve function (e.g., heart rate variability).[5]

    • Safety and tolerability assessments.

The results of these trials have been mixed, with some studies showing modest improvements in certain parameters of nerve function, while others did not demonstrate significant beneficial effects compared to placebo.[4][5][6]

Conclusion

This compound (Ponalrestat) is a well-characterized, potent, and selective inhibitor of aldose reductase. Its mechanism of action is centered on blocking the first enzymatic step of the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent cascade of cellular stress and damage implicated in the long-term complications of diabetes. The quantitative data on its inhibitory activity and selectivity provide a strong rationale for its therapeutic potential. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development in the field of aldose reductase inhibition. While clinical outcomes have been variable, the continued investigation into the role of the polyol pathway and the development of next-generation aldose reductase inhibitors remain a crucial area of research in the management of diabetic complications.

References

The Rise of Phthalazinones: A Technical Guide to the PARP-Inhibiting Prowess of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of oncological research, the quest for targeted and effective therapies remains paramount. Among the promising avenues of investigation, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring DNA damage response deficiencies. This technical guide delves into the core of this therapeutic approach, focusing on a pivotal chemical scaffold: (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. While the parent compound serves as a crucial synthetic intermediate, its derivatives have demonstrated significant biological activity as potent PARP inhibitors.[1][2][3] This document provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with this important class of molecules.

Quantitative Biological Activity of Phthalazinone-Based PARP Inhibitors

The therapeutic potential of this compound derivatives is underscored by their potent inhibitory activity against PARP enzymes, primarily PARP-1, and their corresponding cytotoxic effects on cancer cell lines. The following table summarizes key quantitative data for a selection of these compounds, providing a comparative overview of their efficacy.

Compound IDStructurePARP-1 IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)Reference
Olaparib A clinically approved PARP inhibitor serving as a benchmark.1-5Capan-1 (BRCA2 deficient)10.412[4]
Compound 11c 4-(4-Fluorophenyl)-2H-phthalazin-1-one derivative97A549 (Lung Carcinoma)Not explicitly stated in the reference[5]
Compound 23 A derivative with modifications on the tail region of Olaparib.3.24Capan-1 (BRCA2 deficient)7.532[4]
YCH1899 A phthalazin-1(2H)-one derivative designed to overcome resistance.Not explicitly stated in the referenceOlaparib-resistant cells0.00089[6]
Compound 4 A dual PARP-1/HDAC-1 inhibitor based on the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid scaffold.4.2K562, MDA-MB-2315.6, 4.3[7]

Core Experimental Protocols

The evaluation of this compound derivatives as PARP inhibitors involves a series of well-defined in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

In Vitro PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP-1 activity.[8][9][10]

Materials:

  • 96-well plates pre-coated with histone proteins

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Blocking Buffer

  • Wash Buffer (e.g., PBST)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Test compounds (dissolved in DMSO)

  • Microplate luminometer

Procedure:

  • Plate Preparation: Wash the histone-coated plates with Wash Buffer. Block the wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with Wash Buffer.[8]

  • Compound Addition: Prepare serial dilutions of the test compounds in PARP Assay Buffer. Add the diluted compounds or vehicle control (DMSO) to the designated wells.

  • Reaction Initiation: Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP Assay Buffer. Add this mix to all wells except the "blank" controls. Incubate for 15 minutes at room temperature. Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.[11]

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Wash the plate three times with Wash Buffer. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the plate again three times. Add the chemiluminescent HRP substrate to each well.[8][9]

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Subtract the background reading (blank wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Intracellular PARylation Assay

This cell-based assay assesses the ability of a compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compound. The level of poly(ADP-ribosyl)ated (PAR) proteins is then measured, typically by Western blotting or an ELISA-based method, to determine the extent of PARP inhibition.

Materials:

  • Cancer cell line of interest (e.g., A549, Capan-1)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment or ELISA kit for PAR detection

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified period. Induce DNA damage by adding a DNA damaging agent for a short duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-PAR antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[12]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Determine the reduction in PAR levels in compound-treated cells compared to the vehicle-treated, DNA damage-induced control.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13][14]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the experimental process, the following diagrams illustrate the PARP signaling pathway and a general workflow for inhibitor evaluation.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_DNA_Repair Base Excision Repair (BER) DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARP1_active Activated PARP-1 PARP1->PARP1_active binds to DNA PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex BER Complex Assembly XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired mediates Inhibitor (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid Derivative Inhibitor->PARP1_active inhibits

Caption: PARP-1 mediated DNA single-strand break repair pathway.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_In_Vitro In Vitro Evaluation cluster_Cell_Based Cell-Based Assays Synthesis Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid Derivatives PARP_Assay PARP-1 Enzyme Inhibition Assay Synthesis->PARP_Assay IC50_Enzyme Determine Enzymatic IC₅₀ PARP_Assay->IC50_Enzyme PARylation_Assay Intracellular PARylation Assay IC50_Enzyme->PARylation_Assay MTT_Assay MTT Cell Viability Assay PARylation_Assay->MTT_Assay IC50_Cell Determine Cellular IC₅₀ MTT_Assay->IC50_Cell

References

The Rise of Phthalazinones: A Technical Guide to the Discovery of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of DNA repair is fundamental to cellular homeostasis. Among the key choreographers of this process is the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2. Their role in sensing and initiating the repair of DNA single-strand breaks (SSBs) has positioned them as a critical target in oncology. The concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair deficiencies (such as BRCA1/2 mutations) leads to cell death, has revolutionized cancer therapy. This has spurred the development of numerous PARP inhibitors, with the phthalazinone scaffold emerging as a particularly fruitful chemical starting point.

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel phthalazinone-based PARP inhibitors. We will delve into the quantitative analysis of their inhibitory potential, detailed experimental protocols for their evaluation, and a visual representation of the underlying biological pathways and discovery workflows.

Quantitative Analysis of Novel Phthalazinone-Based PARP Inhibitors

The potency and selectivity of newly synthesized phthalazinone derivatives are paramount. The following tables summarize the in vitro inhibitory activity of several novel compounds against PARP1 and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro PARP1 Inhibitory Activity of Novel Phthalazinone Derivatives

Compound IDPARP1 IC50 (nM)Reference CompoundPARP1 IC50 (nM)
Compound 233.24Olaparib5
Compound 144.74Olaparib5
Compound 11c97Olaparib139
DLC-1-6<0.2OlaparibNot Reported
B167.8OlaparibNot Reported

Table 2: Anti-proliferative Activity of Novel Phthalazinone Derivatives in Cancer Cell Lines

Compound IDCell LineMutation StatusIC50 (µM)Reference CompoundIC50 (µM)
Compound 23Capan-1BRCA2-deficient7.532Olaparib10.412
Compound 14Capan-1BRCA2-deficient>10Olaparib10.412
DLC-1MDA-MB-436BRCA1-deficient0.08OlaparibNot Reported
DLC-1MDA-MB-231BRCA-proficient26.39OlaparibNot Reported
DLC-1MCF-7BRCA-proficient1.01OlaparibNot Reported
DLC-50MDA-MB-436BRCA1-deficient0.30OlaparibNot Reported
DLC-50MDA-MB-231BRCA-proficient2.70OlaparibNot Reported
DLC-50MCF-7BRCA-proficient2.41OlaparibNot Reported

Key Experimental Protocols

The discovery and validation of novel PARP inhibitors rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited in the development of phthalazinone-based PARP inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The amount of biotinylated histone is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (novel phthalazinone inhibitors) and a reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. A typical starting concentration is 100 µM with 3-fold serial dilutions.

  • Reaction Setup:

    • Add 25 µL of assay buffer to all wells of the histone-coated 96-well plate.

    • Add 5 µL of the diluted test compounds, reference inhibitor, or vehicle (for control wells) to the respective wells.

    • Prepare a master mix containing the PARP1 enzyme and activated DNA in assay buffer.

    • Add 10 µL of the master mix to each well, except for the "no enzyme" control wells.

  • Reaction Initiation:

    • Prepare a solution of biotinylated NAD+ in the assay buffer.

    • Add 10 µL of the biotinylated NAD+ solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate three times with 200 µL/well of wash buffer.

    • Add 50 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well.

    • Incubate at room temperature for 30 minutes.

    • Wash the plate three times with 200 µL/well of wash buffer.

    • Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Intracellular PARylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR).

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compound. The level of PAR produced is then quantified by Western blot analysis using an anti-PAR antibody. A reduction in the PAR signal indicates intracellular PARP inhibition.

Materials:

  • Cancer cell line (e.g., HeLa or a relevant BRCA-mutated line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

  • Test compounds (novel phthalazinone inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent ECL substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce DNA damage by treating the cells with H2O2 (e.g., 10 mM for 10 minutes) or MMS (e.g., 0.5 mM for 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Develop the blot using a chemiluminescent ECL substrate.

    • Capture the image using an imaging system.

    • Quantify the band intensities for PAR and normalize them to the loading control.

    • Determine the effective concentration (EC50) of the inhibitor that reduces PAR levels by 50%.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[1]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell line (e.g., Capan-1 for BRCA2-deficient or MDA-MB-436 for BRCA1-deficient)

  • Cell culture medium and supplements

  • Test compounds (novel phthalazinone inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the data on a dose-response curve.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex biological pathways and the logical flow of the drug discovery process.

PARP Signaling in DNA Single-Strand Break Repair

PARP_Signaling cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Catalyzes PAR synthesis using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins Recruitment SSB_Repair Single-Strand Break Repair (SSBR) Repair_Proteins->SSB_Repair Mediate Phthalazinone_Inhibitor Phthalazinone-based PARP Inhibitor Phthalazinone_Inhibitor->PARP1 Inhibition

Caption: PARP1 activation at DNA SSBs and its inhibition by phthalazinone-based inhibitors.

Synthetic Lethality in BRCA-Deficient Cancer Cells

Synthetic_Lethality cluster_normal_cell Normal Cell (BRCA Proficient) cluster_cancer_cell Cancer Cell (BRCA Deficient) SSB1 Single-Strand Break (SSB) PARP_Inhibitor1 PARP Inhibitor SSB1->PARP_Inhibitor1 Inhibited Repair DSB1 Double-Strand Break (DSB) (at replication fork) PARP_Inhibitor1->DSB1 Leads to HR_Repair1 Homologous Recombination (HR) Repair DSB1->HR_Repair1 Repaired by Cell_Survival1 Cell Survival HR_Repair1->Cell_Survival1 SSB2 Single-Strand Break (SSB) PARP_Inhibitor2 PARP Inhibitor SSB2->PARP_Inhibitor2 Inhibited Repair DSB2 Double-Strand Break (DSB) (at replication fork) PARP_Inhibitor2->DSB2 Leads to HR_Deficiency Defective Homologous Recombination Repair DSB2->HR_Deficiency Cannot be repaired due to Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Workflow for the Discovery of Novel Phthalazinone-Based PARP Inhibitors

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_evaluation Preclinical Evaluation cluster_development Clinical Development Lead_ID Lead Identification (e.g., Olaparib) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Chemical Synthesis of Novel Phthalazinone Analogs SAR->Synthesis Biochemical In Vitro PARP1 Enzyme Inhibition Assay Synthesis->Biochemical Lead_Opt Lead Optimization Lead_Opt->Synthesis Iterative Cycles Cellular Intracellular PARylation & Cell Viability Assays Biochemical->Cellular Cellular->Lead_Opt ADME ADME/Tox Profiling Cellular->ADME In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME->In_Vivo Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials

Caption: A streamlined workflow for the discovery and development of novel PARP inhibitors.

This technical guide provides a foundational understanding of the discovery of novel phthalazinone-based PARP inhibitors. The presented data, protocols, and diagrams offer a valuable resource for researchers and drug development professionals in the field of oncology, facilitating further innovation in this promising area of targeted cancer therapy.

References

The Cornerstone of PARP Inhibitors: A Technical Review of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a critical scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the synthesis, chemical properties, and, most significantly, the biological applications of this compound and its derivatives, with a special focus on their role in oncology.

The phthalazinone core, particularly this compound, has emerged as a foundational element in the design of potent PARP inhibitors. These inhibitors represent a pivotal class of targeted cancer therapies, exploiting the principle of synthetic lethality in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This review consolidates key quantitative data, experimental methodologies, and the underlying biochemical pathways to facilitate further research and development in this promising therapeutic area.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₈N₂O₃ and CAS number 25947-11-9, presents as an off-white solid. It is characterized by its limited solubility in water.[1] The molecule's structure, featuring a fused heterocyclic phthalazinone ring system with an acetic acid moiety, provides a versatile platform for chemical modification, enabling the synthesis of a wide array of derivatives with diverse biological activities.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to the target compound could involve the reaction of a suitably substituted phthalic anhydride or phthalide with hydrazine hydrate. The following diagram illustrates a logical workflow for such a synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product PhthalicAnhydride Phthalic Anhydride Derivative Condensation Condensation/ Cyclization PhthalicAnhydride->Condensation Reacts with Hydrazine Hydrazine Hydrate Hydrazine->Condensation TargetMolecule (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid Condensation->TargetMolecule Yields PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_replication Cellular Processes cluster_cell_fate Cell Fate in HR-Deficient Cells DNA_Damage Single-Strand DNA Break (SSB) PARP PARP Enzyme DNA_Damage->PARP Activates Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork Leads to SSB_Repair SSB Repair PARP->SSB_Repair Mediates Phthalazinone_Inhibitor Phthalazinone-based PARP Inhibitor Phthalazinone_Inhibitor->PARP Inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB Causes Apoptosis Apoptosis/ Cell Death DSB->Apoptosis Induces in HR-deficient cells

References

An In-depth Technical Guide on the Solubility Profile of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a molecule of interest in pharmaceutical research. The document details its known solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and explores the relevant biological context of the broader phthalazinone class of compounds.

Introduction

This compound belongs to the phthalazinone class of heterocyclic compounds.[1] This class has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[2] Understanding the solubility of a compound is a critical first step in drug development, as it directly influences bioavailability, formulation strategies, and the design of preclinical and clinical studies. This guide aims to provide a detailed resource on the solubility and related characteristics of this compound.

Solubility Profile

The solubility of a compound is a key physicochemical property that dictates its dissolution rate and subsequent absorption in biological systems. Phthalazinone-based compounds are often characterized by poor aqueous solubility, which can present challenges for oral bioavailability.[2]

Quantitative Solubility Data

Currently, there is limited publicly available quantitative solubility data for this compound across a wide range of solvents. The available data is summarized in the table below.

SolventTemperature (°C)Solubility (g/L)Method
Water253.1Not Specified

Table 1: Quantitative Solubility of this compound.[1]

Qualitative Solubility and pH-Dependence

While extensive quantitative data is lacking, the solubility of a closely related compound, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, provides some insight. This derivative is reported to be practically insoluble in water, but demonstrates excellent solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with a solubility greater than 50 mg/mL.[3] It also shows good solubility in methanol.[3] This suggests that this compound may exhibit similar solubility characteristics in these organic solvents.

The aqueous solubility of ionizable drugs is often pH-dependent.[4][5] For this compound, which contains a carboxylic acid moiety, the solubility is expected to increase in alkaline solutions where the carboxylic acid is deprotonated, forming a more soluble salt. Conversely, in acidic solutions, the compound will be in its less soluble, unionized form. A comprehensive pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.[6]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in pharmaceutical development. The two primary methods for assessing solubility are the kinetic and thermodynamic assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically DMSO.

  • Dilution: Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

  • Equilibration: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Precipitate Detection: The presence of precipitate is detected by various methods, such as nephelometry (light scattering), UV-Vis spectroscopy after filtration or centrifugation, or LC-MS.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Workflow for Kinetic Solubility Determination:

G A Prepare concentrated stock solution in DMSO B Add stock solution to aqueous buffer in microtiter plate A->B C Incubate and shake for 1-2 hours B->C D Analyze for precipitation (e.g., nephelometry, UV-Vis) C->D E Determine kinetic solubility concentration D->E G A Add excess solid compound to solvent B Equilibrate for 24-72 hours with agitation A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify compound concentration in supernatant (HPLC, LC-MS) C->D E Determine thermodynamic solubility D->E G cluster_0 Normal DNA Repair cluster_1 Action of Phthalazinone-based PARP Inhibitor DNA_damage DNA Single-Strand Break PARP_activation PARP-1 Binds and is Activated DNA_damage->PARP_activation PAR_synthesis Synthesis of PAR Chains PARP_activation->PAR_synthesis Inhibition Inhibition of PAR Synthesis PARP_activation->Inhibition Repair_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair PARP_inhibitor Phthalazinone Derivative (PARP Inhibitor) PARP_inhibitor->Inhibition PARP_trapping PARP Trapping on DNA Inhibition->PARP_trapping Cell_death Cell Death (Synthetic Lethality) PARP_trapping->Cell_death

References

Methodological & Application

Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of homophthalic anhydride from homophthalic acid, followed by a cyclocondensation reaction with hydrazine hydrate. This protocol offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Phthalazinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The structural motif of this compound serves as a valuable scaffold for the development of novel therapeutic agents. This document outlines a reliable and reproducible protocol for its laboratory-scale synthesis.

Chemical Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: Synthesis of Homophthalic Anhydride

Homophthalic acid is dehydrated using a suitable agent to yield homophthalic anhydride.

Step 2: Synthesis of this compound

Homophthalic anhydride undergoes a cyclocondensation reaction with hydrazine hydrate to form the final product.

Experimental Protocols

Part 1: Synthesis of Homophthalic Anhydride from Homophthalic Acid

This procedure is adapted from a standard method for the preparation of homophthalic anhydride.

Materials and Equipment:

  • Homophthalic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Ice bath

  • Glacial acetic acid (for washing)

Procedure:

  • In a 200-mL round-bottomed flask equipped with a reflux condenser, a mixture of dry homophthalic acid (60 g, 0.33 mole) and acetic anhydride (33.7 g, 31 mL, 0.33 mole) is prepared.

  • The reaction mixture is heated to reflux and maintained for 2 hours.

  • After the reflux period, the mixture is cooled to approximately 10 °C in an ice bath for 30 minutes to induce crystallization.

  • The solid homophthalic anhydride is collected by suction filtration using a Büchner funnel.

  • The collected solid is washed with 10 mL of glacial acetic acid to remove impurities.

  • The product is pressed to remove as much solvent as possible and then dried.

Part 2: Synthesis of this compound

This protocol describes the cyclocondensation of homophthalic anhydride with hydrazine hydrate.

Materials and Equipment:

  • Homophthalic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve homophthalic anhydride (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1 equivalent) dropwise with stirring.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the product.

  • If precipitation occurs, the solid is collected by filtration, washed with cold ethanol, and dried.

  • If the product does not precipitate upon cooling, the solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethanol and water) to induce crystallization.

  • The purified product, this compound, is collected by filtration and dried.

Data Presentation

CompoundStarting Material(s)Solvent(s)Reaction TimeYield (%)Melting Point (°C)
Homophthalic AnhydrideHomophthalic Acid, Acetic AnhydrideNone2 hoursHigh140-141
This compoundHomophthalic Anhydride, Hydrazine HydrateEthanol2-4 hoursModerate203-205

Note: Yields and melting points are typical and may vary based on experimental conditions and purity of reagents.

Mandatory Visualization

Synthesis_Workflow node_A Homophthalic Acid node_C Reflux (2 hours) node_A->node_C node_B Acetic Anhydride node_B->node_C node_D Homophthalic Anhydride node_C->node_D Dehydration node_F Reflux in Ethanol (2-4 hours) node_D->node_F node_E Hydrazine Hydrate node_E->node_F node_G (4-Oxo-3,4-dihydrophthalazin- 1-yl)acetic acid node_F->node_G Cyclocondensation

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • Acetic anhydride is corrosive and a lachrymator; avoid inhalation of vapors and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described herein provides a clear and detailed methodology for the synthesis of this compound. This document is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation of this important heterocyclic compound for further investigation and application in drug discovery and development.

Application Notes and Protocols for the Synthesis of Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phthalazinone derivatives, a class of heterocyclic compounds with significant pharmacological interest, including their role as PARP inhibitors in cancer therapy.[1]

Introduction

Phthalazinone derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, cardiotonic, and antitumor properties.[2] Their synthesis is a key area of research in drug discovery and development. The core structure is typically synthesized through the condensation of a hydrazine derivative with a suitable ortho-substituted benzoic acid derivative, such as a 2-acylbenzoic acid or 2-formylbenzoic acid.[3][4] These methods provide a versatile platform for the generation of diverse phthalazinone libraries for biological screening.

General Synthetic Workflow

The synthesis of phthalazinone derivatives generally follows a cyclocondensation strategy. The workflow begins with the reaction of an ortho-substituted benzoic acid derivative with hydrazine or a substituted hydrazine. This is typically followed by work-up and purification steps to isolate the desired phthalazinone product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification 2-Acylbenzoic Acid 2-Acylbenzoic Acid Cyclocondensation Cyclocondensation 2-Acylbenzoic Acid->Cyclocondensation 2-Formylbenzoic Acid 2-Formylbenzoic Acid 2-Formylbenzoic Acid->Cyclocondensation Hydrazine / Substituted Hydrazine Hydrazine / Substituted Hydrazine Hydrazine / Substituted Hydrazine->Cyclocondensation Cooling & Precipitation Cooling & Precipitation Cyclocondensation->Cooling & Precipitation Reaction Completion Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product Purified Phthalazinone Derivative

Caption: General workflow for phthalazinone synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various phthalazinone derivatives based on literature reports.

Starting MaterialHydrazine DerivativeProductReaction ConditionsYield (%)Reference
2-Acetylbenzoic acidHydrazine hydrate4-Methylphthalazin-1(2H)-oneReflux in ethanol, 4-6 hoursHigh (not specified)[5]
2-Benzoylbenzoic acidHydrazine hydrate4-Phenylphthalazin-1(2H)-oneNot specifiedGood to excellent[3]
3-BenzalphthalideHydrazine hydrate4-Benzyl-2H-phthalazin-1-oneBoiling ethanolNot specified[6]
Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetateHydrazine hydrate(4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazideReflux in ethanol, 3 hours86[7]
2-Formylbenzoic acidPhenylhydrazine2-Phenylphthalazin-1(2H)-oneMethanol, NH4Cl, rt, 4-6 h80-94[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one and its Acetohydrazide Derivative[6][8]

This protocol outlines a four-step synthesis starting from phthalic anhydride to yield (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide.

Step 1: Synthesis of 3-Benzalphthalide

  • Fuse phthalic anhydride with phenylacetic acid in the presence of fused sodium acetate in a sand bath at 230-240°C.

Step 2: Synthesis of 4-Benzyl-2H-phthalazin-1-one

  • React the resulting 3-benzalphthalide with hydrazine hydrate in boiling ethanol.

Step 3: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate

  • Dissolve 4-benzyl-2H-phthalazin-1-one (0.01 mol) in a mixture of DMF and acetone (1:1).

  • Add anhydrous potassium carbonate (K2CO3) and ethyl chloroacetate.

  • Reflux the mixture.

  • After completion, evaporate the solvent and pour the residue into water to precipitate the product.

  • Recrystallize from petroleum ether.

Step 4: Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide

  • A mixture of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3.22 g, 0.01 mol) and hydrazine hydrate (0.05 mL, 0.01 mol) in ethanol (30 mL) is refluxed for 3 hours.[8]

  • The separated solid is filtered off and recrystallized from ethanol to give the final product.[8]

Protocol 2: Synthesis of 2-Aryl-phthalazin-1(2H)-ones from o-Formylbenzoic Acid[1]

This protocol describes a one-pot synthesis of 2-aryl-phthalazinones.

  • To a solution of o-formylbenzoic acid (1 mmol) and a substituted aryl hydrazine (1 mmol) in methanol (5 mL), add ammonium chloride (NH4Cl) (10 mol%).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-aryl-phthalazin-1(2H)-one.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

Phthalazinone derivatives, such as the FDA-approved drug Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[4] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10]

Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains.[9] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[1] PARP inhibitors block the catalytic activity of PARP1, preventing the formation of PAR chains. This leads to the trapping of PARP1 on the DNA and the accumulation of unrepaired SSBs, which can be converted to toxic double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[11]

G cluster_pathway PARP1-Mediated Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes XRCC1_recruitment Recruitment of XRCC1 & other repair proteins PAR_synthesis->XRCC1_recruitment scaffolds DNA_Repair DNA Repair XRCC1_recruitment->DNA_Repair facilitates PARP_Inhibitor Phthalazinone (e.g., Olaparib) PARP_Inhibitor->Inhibition Inhibition->PAR_synthesis blocks

References

The Pivotal Role of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its derivatives as a key scaffold in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a primary focus on the blockbuster drug Olaparib. Detailed synthetic protocols, quantitative data, and relevant biological pathways are presented to facilitate research and development in this critical area of oncology.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. The inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which during replication, collapse into DSBs. The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.

The phthalazinone scaffold, derived from this compound, has proven to be a highly effective pharmacophore for the design of potent PARP inhibitors. Its structural features allow for key interactions with the PARP active site, leading to high inhibitory activity.

Data Presentation

Table 1: Synthesis Yields for Olaparib and Key Intermediates
StepStarting MaterialProductReagents and ConditionsYield (%)
1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate) - Route A[1]Phthalhydrazide and 2-fluoro-5-(bromomethyl)benzoic acid2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidNegishi coupling62 (overall)
2: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate) - Route B[1]2-formylbenzoic acid and an appropriate aldehyde2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidHorner–Wadsworth–Emmons reaction followed by hydrolysis and cyclization with hydrazine hydrate.77 (over two steps)
3: Amide Coupling to form Olaparib[1]2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidOlaparib1-(cyclopropylcarbonyl)piperazine, HBTU, DIPEA, Acetonitrile85
Table 2: In Vitro Inhibitory Activity of Phthalazinone-Based PARP Inhibitors
CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cell LineCellular Activity (IC₅₀ µM)Reference
Olaparib51Capan-1 (BRCA2 deficient)10.412[2]
Compound 23 (Olaparib analog)3.24Not ReportedCapan-1 (BRCA2 deficient)7.532[2]
Compound 14 (Olaparib analog)4.74Not ReportedCapan-1 (BRCA2 deficient)Not Reported[2]
Compound 11c (4-phenylphthalazin-1-one derivative)97Not ReportedA549 (lung carcinoma)Not Reported[3]

Experimental Protocols

Protocol 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate for Olaparib)

This protocol describes a convergent synthesis approach.

Step 1: Synthesis of 1-chloro-4-methylphthalazine

  • To a solution of 4-methylphthalazin-1(2H)-one in phosphorus oxychloride, reflux the mixture for 3 hours.

  • After cooling, the reaction mixture is poured onto ice and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The resulting precipitate is filtered, washed with water, and dried to yield 1-chloro-4-methylphthalazine.

Step 2: Synthesis of ethyl 2-fluoro-5-(bromomethyl)benzoate

  • A mixture of ethyl 2-fluoro-5-methylbenzoate, N-bromosuccinimide (NBS), and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride) is refluxed under irradiation with a UV lamp.

  • The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give ethyl 2-fluoro-5-(bromomethyl)benzoate.

Step 3: Coupling and Hydrolysis

  • To a suspension of activated zinc dust in anhydrous THF, a solution of ethyl 2-fluoro-5-(bromomethyl)benzoate in anhydrous THF is added dropwise.

  • The resulting organozinc reagent is then added to a solution of 1-chloro-4-methylphthalazine and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

  • The reaction mixture is stirred at reflux until completion (monitored by TLC).

  • The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude ester is then hydrolyzed using a base (e.g., NaOH) in a mixture of ethanol and water.

  • After acidification, the product, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, precipitates and is collected by filtration.

Protocol 2: Synthesis of Olaparib via Amide Coupling
  • To a suspension of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add 1-(cyclopropylcarbonyl)piperazine (1.1 equivalents).

  • Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude Olaparib can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product with high purity.

Protocol 3: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol outlines a general procedure for determining the IC₅₀ of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Add 25 µL of the compound dilutions to the histone-coated wells. Include wells with buffer only for the no-inhibitor control.

  • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Initiate the reaction by adding 25 µL of the master mix to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with the wash buffer.

  • Add 50 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with the wash buffer.

  • Add 50 µL of the chemiluminescent substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Mandatory Visualizations

Synthetic_Lethality_of_PARP_Inhibitors cluster_Normal_Cell Normal Cell (BRCA Proficient) cluster_Cancer_Cell Cancer Cell (BRCA Deficient) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Repair PARP-mediated Base Excision Repair (BER) DNA_SSB_Normal->PARP_Repair Activation DNA_Repaired_Normal DNA Repaired PARP_Repair->DNA_Repaired_Normal DNA_DSB_Normal DNA Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair DNA_DSB_Normal->HR_Repair Activation HR_Repair->DNA_Repaired_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Blocked PARP Blocked DNA_SSB_Cancer->PARP_Blocked PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Blocked Replication_Fork_Collapse Replication Fork Collapse PARP_Blocked->Replication_Fork_Collapse Unrepaired SSB DNA_DSB_Cancer DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_Cancer Defective_HR Defective HR Repair DNA_DSB_Cancer->Defective_HR Attempted Repair Cell_Death Cell Death (Apoptosis) Defective_HR->Cell_Death Genomic Instability

Caption: Synthetic lethality pathway of PARP inhibitors in BRCA-deficient cancer cells.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start This compound (or derivative) Intermediate Synthesis of Key Intermediate (e.g., 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) Start->Intermediate Coupling Amide Coupling with Piperazine Derivative Intermediate->Coupling Purification Purification and Characterization (NMR, MS) Coupling->Purification Final_Compound Final PARP Inhibitor Purification->Final_Compound In_Vitro_Assay In Vitro PARP1/2 Enzyme Inhibition Assay (IC50) Final_Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based PARP Inhibition Assay In_Vitro_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay in Cancer Cell Lines (e.g., BRCA mutant) Cell_Based_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis and Lead Optimization Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and evaluation of PARP inhibitors.

References

Application Notes and Protocols for (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, with the CAS registry number 25947-11-9, is a heterocyclic organic compound featuring a phthalazine core structure.[1][2] While detailed studies on the direct biological effects of this specific molecule are limited, its structural motif is present in compounds with significant pharmacological activities. Notably, derivatives of this compound have been investigated as aldose reductase inhibitors, such as Zopolrestat, and inhibitors of the YUCCA pathway in plant auxin biosynthesis, like Ponalrestat.[3][4][5][6][7]

These application notes provide a comprehensive overview of the known utility of this compound as a key intermediate in chemical synthesis, particularly for the development of novel therapeutic agents. Detailed protocols for its synthesis and a representative application in amide coupling reactions are provided below.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 25947-11-9[1][2]
Molecular Formula C₁₀H₈N₂O₃[1][2]
Molecular Weight 204.185 g/mol [1][2]
Appearance Off-white to slight yellow solid[8]
Solubility Sparingly soluble in water (3.1 g/L at 25°C)[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 2[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its ethyl ester precursor, a method adapted from procedures for similar compounds.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Acidification and Extraction cluster_2 Step 3: Purification A Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate B Dissolve in NaOH (aq) and THF A->B Reagents C Heat under reflux for 1 hour B->C Reaction D Adjust to pH 1 with HCl (aq) at 0°C C->D E Extract with diethyl ether D->E Work-up F Wash with brine, dry, and concentrate E->F G Purify by flash column chromatography F->G H This compound G->H Final Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol in dichloromethane)

Procedure:

  • Dissolve Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate in a mixture of 10% aqueous NaOH and THF.[9]

  • Heat the reaction mixture under reflux for 1 hour.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C in an ice bath.

  • Carefully adjust the pH of the solution to 1 by the dropwise addition of 2 M HCl.[9]

  • Extract the aqueous layer with diethyl ether (3 times).[9]

  • Combine the organic extracts and wash with brine.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.[9]

Protocol 2: Application in Amide Coupling for Synthesizing Fumarate Hydratase Inhibitors

This protocol demonstrates the use of this compound as a carboxylic acid component in an amide coupling reaction to synthesize potential inhibitors of Mycobacterium tuberculosis fumarate hydratase.[9]

Workflow for Amide Coupling Reaction

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification A This compound C Dissolve in DMF A->C B Amine coupling partner (e.g., 5-(azepan-1-ylsulfonyl)-2-methoxyaniline) B->C D Add T3P® and N,N-diisopropylethylamine C->D E Heat to 70°C for 1 hour D->E Reaction F Dilute with water, adjust pH, and extract with ethyl acetate E->F G Dry and concentrate the organic layer F->G Isolation H Purify by flash column chromatography G->H Purification I Final amide product H->I

Caption: Workflow for the amide coupling of this compound.

Materials:

  • This compound

  • Amine coupling partner (e.g., 5-(azepan-1-ylsulfonyl)-2-methoxyaniline)

  • Propylphosphonic anhydride (T3P®), 50 wt. % in DMF

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol in dichloromethane)

Procedure:

  • To a solution of this compound and the desired amine in DMF, add T3P® (50 wt. % in DMF) and N,N-diisopropylethylamine.[9]

  • Heat the reaction mixture to 70°C for 1 hour.[9]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and adjust the pH to 1.

  • Extract the product with ethyl acetate (3 times).[9]

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of 0-20% methanol in dichloromethane) to yield the final amide product.[9]

Potential Signaling Pathways and Targets

While the direct molecular targets of this compound are not well-defined, the activities of its close analogs suggest potential areas of investigation.

Potential Therapeutic Areas Based on Analog Activity

G cluster_0 Analogs and Their Targets A This compound Core Structure B Ponalrestat A->B Derivative of C Zopolrestat A->C Derivative of D YUCCA Pathway (Auxin Biosynthesis) B->D Inhibits E Aldose Reductase C->E Inhibits

Caption: Relationship between the core structure and the targets of its analogs.

This compound and its derivatives represent a valuable scaffold for medicinal chemistry programs targeting enzymatic pathways, and further research may elucidate novel biological activities. The provided protocols offer a solid foundation for the synthesis and utilization of this compound in such research endeavors.

References

Application Notes and Protocols for the Characterization of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a heterocyclic compound with a phthalazinone core structure. Compounds within this class have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications in the development of novel therapeutic agents.[1][2] Accurate and robust analytical methods are therefore essential for the comprehensive characterization of this molecule, ensuring its identity, purity, and stability in research and development settings.

These application notes provide detailed methodologies for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols outlined below are intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.18 g/mol [3]
CAS Number 25947-11-9[3]
Appearance Off-white solid[3]
Solubility Sparingly soluble in water (3.1 g/L at 25 °C)[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Objective: To develop a robust HPLC method for the determination of the purity of this compound and for monitoring reaction progress during its synthesis.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions (Proposed):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The purity of the sample can be determined by calculating the area percentage of the main peak. For quantitative analysis, a calibration curve can be constructed by plotting the peak area versus the concentration of the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC Inject into HPLC System Standard->HPLC Sample Dissolve & Filter Test Sample Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Record Chromatogram Detection->Chromatogram Quantification Calculate Purity or Concentration Chromatogram->Quantification

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR and ¹³C NMR Data: [4]

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
12.95 (s, 1H, -COOH)169.5 (-COOH)
12.45 (s, 1H, -NH)159.8 (C=O)
8.25 (dd, J = 7.8, 1.2 Hz, 1H)145.2
7.95 – 7.80 (m, 3H)133.4
4.05 (s, 2H, -CH₂-)128.0
127.4
126.2
125.9
125.1
32.8 (-CH₂-)

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Structural Elucidation: Assign the chemical shifts to the corresponding protons and carbons in the molecular structure.

NMR_Logic Structure This compound Structure H_NMR ¹H NMR Spectrum - Chemical Shifts - Integration - Coupling Constants Structure->H_NMR predicts C_NMR ¹³C NMR Spectrum - Chemical Shifts Structure->C_NMR predicts Confirmation Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation

Logical relationship for NMR-based structural confirmation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Mass Spectrometry Data: [4]

Parameter Value
Ionization Mode ESI-
[M-H]⁻ (Calculated for C₁₀H₇N₂O₃) 203.0457
[M-H]⁻ (Found) 203.0455

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in negative ion mode. For fragmentation studies, perform MS/MS analysis on the [M-H]⁻ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the this compound molecule.

Instrumentation: An FTIR spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Lactam)3200-3100
C=O stretch (Carboxylic acid)1725-1700
C=O stretch (Lactam)1680-1630
C=N stretch1650-1550
C=C stretch (Aromatic)1600-1450

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Experimental_Workflow Start Start: Characterization of This compound HPLC Purity & Quantification (HPLC) Start->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) Start->NMR MS Molecular Weight & Fragmentation (HRMS) Start->MS FTIR Functional Group ID (FTIR) Start->FTIR End Complete Characterization Profile HPLC->End NMR->End MS->End FTIR->End

Overall experimental workflow for compound characterization.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous structural confirmation, purity determination, and identification of key functional groups. These protocols are designed to be readily implemented in a standard analytical laboratory, supporting the ongoing research and development of phthalazinone-based compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a key heterocyclic compound with potential applications in pharmaceutical development. The described methodology is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, and outlines a forced degradation study to validate the method's specificity.

Introduction

This compound is a phthalazinone derivative of interest in medicinal chemistry and drug discovery. The purity of this active pharmaceutical ingredient is a critical quality attribute that can significantly impact its safety and efficacy. Therefore, a validated, stability-indicating analytical method is essential for its quality control during synthesis and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.

This application note presents a detailed protocol for the determination of purity of this compound using a reversed-phase HPLC method. The method is designed to be specific, accurate, and precise, meeting the standards required for pharmaceutical quality control.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 20 minutes
Preparation of Solutions
  • Diluent: Methanol and Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0%
Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Forced Degradation Study

To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study should be performed on the this compound sample. The sample is subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH and dilute with diluent.

  • Base Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl and dilute with diluent.

  • Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Prepare a solution in the diluent.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a solution in the diluent.

Analyze the stressed samples using the described HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Data Presentation

The results of the purity analysis and forced degradation study should be summarized in clear and concise tables.

Table 1: Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area% Area
Main Compound
Impurity 1
Impurity 2
Total 100.0

Table 2: Summary of Forced Degradation Study

Stress Condition% DegradationNumber of Degradation PeaksResolution of Main Peak
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualization of Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting cluster_degradation Forced Degradation Study A Weigh Reference Standard C Prepare Standard Solution (100 µg/mL) A->C B Weigh Sample D Prepare Sample Solution (100 µg/mL) B->D E System Suitability Test (6 injections of Standard) C->E F Inject Sample Solution D->F E->F If criteria met G Data Acquisition F->G H Integrate Peaks G->H I Calculate % Purity H->I J Generate Report I->J M Assess Peak Purity & Resolution K Stress Sample (Acid, Base, Peroxide, Heat, Light) L Analyze Stressed Samples by HPLC K->L L->M

Caption: Workflow for the HPLC purity analysis of this compound.

The following diagram illustrates the logical relationship in a stability-indicating method development.

Stability_Indicating_Method cluster_method_dev Method Development cluster_stress Forced Degradation cluster_validation Method Validation Dev Initial HPLC Method Stress Generate Degradation Products Dev->Stress Val Specificity Validation Stress->Val Res Resolution of API and Degradants Val->Res Demonstrates SIM Stability-Indicating Method Res->SIM Confirms

Caption: Logical flow for establishing a stability-indicating HPLC method.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for determining the purity of this compound. The forced degradation study confirms the stability-indicating nature of the method, making it suitable for quality control in a regulated environment. This protocol provides a solid foundation for researchers and drug development professionals working with this compound and related phthalazinone derivatives.

Application Notes and Protocols for Cell-Based Assays of Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the biological activity of phthalazinone derivatives. The protocols outlined below are based on established methodologies and are intended to assist in the screening and characterization of these compounds for potential therapeutic applications, particularly in oncology and inflammation.

Introduction to Phthalazinone Derivatives

Phthalazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, and antiviral agents.[4][5] Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[6][7] This document details standardized protocols for assessing the cytotoxic, pro-apoptotic, and enzyme-inhibitory activities of novel phthalazinone derivatives.

Data Summary: In Vitro Activities of Phthalazinone Derivatives

The following tables summarize the reported in vitro activities of various phthalazinone derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of Phthalazinone Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)HCT-116 (Colon)A-2780 (Ovarian)NCI-H460 (Lung)Reference
11d 2.10.92----
12c 1.41.89----
12d 1.90.57----
Erlotinib (Ref.) 1.321.02----
Compound 1 -->50---[6]
2e 15.1 ± 1.2-12.3 ± 1.1---[6]
7d 5.5 ± 0.4-6.3 ± 0.7---[6]
Doxorubicin (Ref.) 4.2 ± 0.3-6.8 ± 0.5---[8]
9a ---->1007.36 ± 0.08[1]
9b ---->1008.49 ± 0.25[1]
9d ---->1007.77 ± 0.17[1]
9g ----6.75 ± 0.12>100[1]
Cisplatin (Ref.) 10.2 ± 0.9---1.2 ± 0.13.5 ± 0.3[1][3]
9c ---1.58--[2][9]
12b ---0.32--[2][9]
13c ---0.64--[2][9]
Sorafenib (Ref.) ---3.23--[2][9]

Note: '-' indicates data not available in the cited sources.

Table 2: Enzyme Inhibitory Activity of Phthalazinone Derivatives (IC50 values in nM)

Compound/DerivativeTarget EnzymeIC50 (nM)Reference CompoundRef. IC50 (nM)Reference
12d EGFR21.4Erlotinib80
9c VEGFR221.8Sorafenib32.1[2][9]
12b VEGFR219.8Sorafenib32.1[2][9]
13c VEGFR217.8Sorafenib32.1[2][9]
11c PARP-197Olaparib139[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Phthalazinone derivatives

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, HCT-116)[2][6]

  • Normal human cell line (e.g., WI-38, NHDF) for selectivity assessment[2][6][12]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the phthalazinone derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).[1][12]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Solubilize Formazan with DMSO formazan_incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.[2]

Materials:

  • Phthalazinone derivative of interest

  • Human cancer cell line (e.g., MDA-MB-231, HCT-116)[2]

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the phthalazinone derivative for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound (IC50) seed_cells->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Apoptosis Assay Workflow

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Phthalazinone derivative of interest

  • Human cancer cell line (e.g., HCT-116)[2]

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the phthalazinone derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Enzyme Inhibition Assays (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of phthalazinone derivatives against specific enzymes like EGFR, VEGFR2, or PARP-1.[2][10][15][16][17][18]

Materials:

  • Phthalazinone derivatives

  • Recombinant human enzyme (e.g., VEGFR2, PARP-1)

  • Substrate for the enzyme

  • Assay buffer

  • Detection reagent (specific to the assay, e.g., luminescent or fluorescent)

  • 96- or 384-well plates

  • Plate reader (luminescence or fluorescence)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the phthalazinone derivatives in the appropriate assay buffer.

  • Reaction Setup: In a multi-well plate, add the enzyme, the test compound, and the substrate according to the specific assay kit instructions. Include positive and negative controls.

  • Incubation: Incubate the reaction mixture for the time and at the temperature specified in the assay protocol.

  • Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence or fluorescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Diagrams

EGFR Signaling Pathway Inhibition

Phthalazinone derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. Inhibition of EGFR can lead to the induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Phthalazinone Phthalazinone Derivative Phthalazinone->EGFR Inhibits

EGFR Signaling Pathway Inhibition

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors, including some phthalazinone derivatives, are effective in cancers with BRCA1/2 mutations through the mechanism of synthetic lethality.[10][15][16][17][18]

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) BRCA BRCA1/2 (Homologous Recombination) DSB->BRCA recruits Repair DNA Repair PARP->Repair mediates Base Excision Repair BRCA->Repair mediates Homologous Recombination Apoptosis Apoptosis Phthalazinone_PARPi Phthalazinone (PARP Inhibitor) Phthalazinone_PARPi->PARP Inhibits BRCA_mutation BRCA Mutation BRCA_mutation->BRCA Inactivates

PARP Inhibition in BRCA-mutated cells

References

Application Notes and Protocols: In Vitro Evaluation of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The following sections detail the quantitative biological data, experimental protocols for key assays, and relevant signaling pathways associated with these derivatives.

Data Presentation: Biological Activities

The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] These include anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4][5]

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some phthalazinone derivatives is the inhibition of poly ADP ribose polymerase (PARP).[6] Additionally, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinases, key players in tumor angiogenesis and cell proliferation.[7][8]

Compound/DerivativeCell LineAssayIC50Reference
{4-[4-(1,3-Dioxo-1,3- dihydroisoindol-2-yl)phenyl]phthalazin-1-yloxy} acetic acid hydrazide derivative 16bMCF-7 (Breast Cancer)MTT50 µg/mL[3]
{4-[4-(1,3-Dioxo-1,3- dihydroisoindol-2-yl)phenyl]phthalazin-1-yloxy} acetic acid hydrazide derivative 18MCF-7 (Breast Cancer)MTT70 µg/mL[3]
{4-[4-(1,3-Dioxo-1,3- dihydroisoindol-2-yl)phenyl]phthalazin-1-yloxy} acetic acid hydrazide derivative 17MCF-7 (Breast Cancer)MTT100 µg/mL[3]
Phthalazinone-dipeptide hybrid 12dMDA-MB-231 (Breast Cancer)MTT0.57 µM[7]
Phthalazinone-dipeptide hybrid 11dMDA-MB-231 (Breast Cancer)MTT0.92 µM[7]
Phthalazinone-dipeptide hybrid 12cMDA-MB-231 (Breast Cancer)MTT1.89 µM[7]
Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[5][9]

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivative 4>1000.08>1250[5]
4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivative 5>1000.12>833[5]
4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivative 8b>1000.06>1667[5]
Celecoxib (Reference)23.20.06387[5]
Enzyme Inhibitory Activity

This compound derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis. A prominent example is Zopolrestat, a potent aldose reductase inhibitor that has been evaluated for the treatment of diabetic complications.[4][10] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is associated with the long-term complications of diabetes.

Compound/DerivativeEnzymeIC50Reference
ZopolrestatAldose Reductase (human placenta)3.1 nM[4]
Parent compound (207)Aldose Reductase (human placenta)19 nM[4]
Phthalazinone-dipeptide hybrid 12dEGFR Kinase21.4 nM[7]
Erlotinib (Reference)EGFR Kinase80 nM[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the anticancer activity of this compound derivatives.[3][7]

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serially diluted compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on methods used to evaluate the anti-inflammatory activity of phthalazinone derivatives.[5]

Objective: To determine the inhibitory activity and selectivity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl buffer)

  • This compound derivatives (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plates

  • Microplate reader or oxygen electrode

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and reference inhibitor controls.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Measure the enzyme activity. This can be done by:

    • Oxygen Consumption Method: Measuring the initial rate of oxygen consumption using a Clark-type oxygen electrode.

    • Peroxidase Activity Assay: Measuring the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values for both COX-1 and COX-2.

  • Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis reagents Prepare reaction mix (Buffer, Heme, COX enzyme) compounds Add test compounds and controls reagents->compounds preincubate Pre-incubate for 15 min compounds->preincubate initiate Initiate with Arachidonic Acid preincubate->initiate measure Measure enzyme activity (O2 consumption or peroxidase assay) initiate->measure calc_inhibition Calculate % inhibition measure->calc_inhibition calc_ic50 Determine IC50 (COX-1 & COX-2) calc_inhibition->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Experimental workflow for the in vitro COX inhibition assay.

In Vitro Aldose Reductase Inhibition Assay

This protocol is based on the evaluation of phthalazinone derivatives like Zopolrestat.[4]

Objective: To determine the inhibitory activity of the test compounds against aldose reductase.

Materials:

  • Aldose reductase enzyme (from rat lens or human recombinant)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer

  • This compound derivatives (dissolved in DMSO)

  • Reference inhibitor (e.g., Epalrestat or Zopolrestat)

  • 96-well UV plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well UV plate containing phosphate buffer, NADPH, and the aldose reductase enzyme.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a reference inhibitor control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value.

G start Start prep_mix Prepare reaction mixture (Buffer, NADPH, Aldose Reductase) start->prep_mix add_compounds Add test compounds and controls prep_mix->add_compounds preincubate Pre-incubate for 10 min add_compounds->preincubate initiate_reaction Initiate reaction with DL-glyceraldehyde preincubate->initiate_reaction monitor_absorbance Monitor absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_rate Calculate reaction rate monitor_absorbance->calculate_rate determine_inhibition Determine % inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 value determine_inhibition->calculate_ic50 end End calculate_ic50->end

Caption: Protocol for the in vitro aldose reductase inhibition assay.

Signaling Pathway Diagrams

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][11][12] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

During inflammation, pro-inflammatory stimuli trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2).[13][14][15] These prostaglandins are key mediators of the inflammatory response, causing vasodilation, increased vascular permeability, pain, and fever.

COX2_Signaling Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Cell Inflammatory Cell Stimuli->Cell PLA2 Phospholipase A2 Cell->PLA2 activates AA Arachidonic Acid PLA2->AA releases Membrane Membrane Phospholipids COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 inflammatory pathway.

References

Application Notes and Protocols: Derivatization of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its analogs, aiming to generate novel compounds for biological screening. The protocols outlined below are based on established synthetic methodologies for phthalazinone derivatives, which have shown significant potential in various therapeutic areas, including oncology and inflammation.

Introduction

This compound is a versatile scaffold for medicinal chemistry. The phthalazinone core is a recognized pharmacophore present in several biologically active compounds.[1] Derivatization of the carboxylic acid moiety and the N-2 position of the phthalazinone ring allows for the exploration of a wide chemical space, leading to the identification of potent and selective drug candidates. Common biological targets for these derivatives include protein kinases such as VEGFR2 and EGFR, as well as enzymes involved in inflammatory pathways.[2][3]

Derivatization Strategies

The primary points for derivatization of this compound and its precursors are the carboxylic acid group and the nitrogen atom at the 2-position of the phthalazinone ring. Key synthetic transformations include esterification, amidation, and the formation of various heterocyclic rings.

A common synthetic route involves the initial preparation of a suitable phthalazinone precursor, which is then elaborated. For instance, 2-acylbenzoic acids can be cyclized with hydrazine to form the core phthalazinone structure.[4] The acetic acid side chain can be introduced via alkylation of the phthalazinone nitrogen.

Logical Workflow for Derivatization

G cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Derivatization cluster_3 Biological Screening 2-Acylbenzoic Acid 2-Acylbenzoic Acid Phthalazinone Core Phthalazinone Core 2-Acylbenzoic Acid->Phthalazinone Core Hydrazine Hydrate Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate Phthalazinone Core->Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate Ethyl Chloroacetate, K2CO3 This compound This compound Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate->this compound Hydrolysis (NaOH) Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amines, Coupling Agents (DCC) Ester Derivatives Ester Derivatives This compound->Ester Derivatives Alcohols, Acid Catalyst Hydrazide Derivative Hydrazide Derivative This compound->Hydrazide Derivative Esterification then Hydrazinolysis Screening Screening Amide Derivatives->Screening Ester Derivatives->Screening Heterocyclic Derivatives Heterocyclic Derivatives Hydrazide Derivative->Heterocyclic Derivatives Cyclization Reactions Heterocyclic Derivatives->Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound hydrazide

This protocol describes the conversion of the carboxylic acid to a hydrazide, a key intermediate for further derivatization into various heterocyclic systems like oxadiazoles and pyrazoles.[3][5]

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in absolute ethanol (10 mL per gram of acid).

  • Add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester.

Step 2: Hydrazinolysis of the Ethyl Ester

  • Dissolve the ethyl ester (1.0 eq) in ethanol (15 mL per gram of ester).

  • Add hydrazine hydrate (10.0 eq) and reflux the mixture for 8-12 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the acetic acid hydrazide.

Protocol 2: Synthesis of Amide Derivatives via DCC Coupling

This protocol details the coupling of the carboxylic acid with various amines to generate a library of amide derivatives.[6]

  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (20 mL per gram of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Screening

Derivatives of this compound have been reported to exhibit a range of biological activities. The primary screening assays should be selected based on the intended therapeutic target.

Anticancer Activity Screening

Phthalazinone derivatives have shown promising results as anticancer agents, often by inhibiting protein kinases involved in cancer cell proliferation and survival.[3]

Suggested Cell Lines:

  • MDA-MB-231 (Breast Cancer): To evaluate activity against triple-negative breast cancer.[3]

  • HCT-116 (Colon Cancer): A common cell line for screening potential colorectal cancer therapeutics.[2]

  • HepG2 (Liver Cancer): For assessing activity against hepatocellular carcinoma.[7]

  • A549 (Lung Cancer): A standard model for non-small cell lung cancer.[8]

Primary Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: In Vitro Anticancer Activity
Compound IDDerivative TypeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
12d DipeptideMDA-MB-2310.57Erlotinib1.02[3]
11d AlkanoateMDA-MB-2310.92Erlotinib1.02[3]
12c HydrazoneMDA-MB-2311.89Erlotinib1.02[3]
7c DipeptideHCT-1161.36DoxorubicinNot Specified[2]
8b HydrazoneHCT-1162.34DoxorubicinNot Specified[2]
Anti-inflammatory Activity Screening

Certain phthalazinone derivatives have demonstrated anti-inflammatory properties.[5][9]

In Vivo Model: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Administer the test compounds orally or intraperitoneally to rats at a specific dose (e.g., 10-50 mg/kg).

  • After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • A standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac) should be used as a positive control.

  • Calculate the percentage inhibition of edema for each compound compared to the control group.

Signaling Pathway Visualization

The anticancer activity of many phthalazinone derivatives is attributed to the inhibition of key signaling pathways, such as the EGFR and VEGFR2 pathways, which are crucial for tumor growth and angiogenesis.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_ligand cluster_receptor cluster_downstream cluster_cellular_response EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K STAT STAT Pathway EGFR->STAT Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Angiogenesis Angiogenesis STAT->Angiogenesis Inhibitor Phthalazinone Derivative (e.g., 12d) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by phthalazinone derivatives.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a robust framework for generating diverse libraries of derivatives. Subsequent biological screening, particularly in the areas of oncology and inflammation, is likely to yield promising lead compounds for further drug development efforts. The provided data and visualizations serve as a guide for initiating and advancing such research programs.

References

Application Notes and Protocols for the Scale-up Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the scale-up synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. While specific literature on the large-scale synthesis of this exact molecule is limited, the following protocols are based on established methods for the synthesis of structurally related phthalazinone derivatives.

Introduction

This compound is a heterocyclic compound featuring a phthalazinone core. Phthalazinone derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are recognized as privileged scaffolds in drug discovery, with applications as anticancer, anti-inflammatory, and cardiovascular agents. The synthesis of these molecules, particularly on a larger scale, is a critical step in their development as potential therapeutic agents.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step process. A common and effective strategy involves the initial formation of a phthalazinone precursor, followed by the introduction of the acetic acid moiety. A plausible and scalable synthetic route is outlined below.

Logical Workflow for Synthesis

G A Starting Material: 2-Carboxybenzaldehyde B Intermediate 1: (4-Oxo-3,4-dihydrophthalazin-1-yl)methanol A->B  Hydrazine Hydrate, Ethanol, Reflux C Intermediate 2: 1-(Chloromethyl)phthalazin-4(3H)-one B->C  Thionyl Chloride, DCM D Intermediate 3: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile C->D  Sodium Cyanide, DMSO E Final Product: This compound D->E  Acid Hydrolysis (e.g., HCl (aq))

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative and may require optimization for specific large-scale manufacturing environments.

Protocol 1: Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)methanol (Intermediate 1)

This step involves the condensation of 2-carboxybenzaldehyde with hydrazine hydrate to form the phthalazinone ring.

Materials:

  • 2-Carboxybenzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of 2-carboxybenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product under vacuum to yield (4-Oxo-3,4-dihydrophthalazin-1-yl)methanol.

Protocol 2: Synthesis of 1-(Chloromethyl)phthalazin-4(3H)-one (Intermediate 2)

This protocol describes the conversion of the hydroxyl group to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Materials:

  • (4-Oxo-3,4-dihydrophthalazin-1-yl)methanol

  • Thionyl chloride

  • Dichloromethane (DCM)

Procedure:

  • Suspend (4-Oxo-3,4-dihydrophthalazin-1-yl)methanol (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(chloromethyl)phthalazin-4(3H)-one.

Protocol 3: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (Intermediate 3)

This step introduces the cyano group, which will be hydrolyzed to the carboxylic acid in the final step.

Materials:

  • 1-(Chloromethyl)phthalazin-4(3H)-one

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 1-(chloromethyl)phthalazin-4(3H)-one (1.0 eq) in DMSO.

  • Add sodium cyanide (1.2 eq) portion-wise to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile.

Protocol 4: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Suspend 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize typical, expected quantitative data for the scale-up synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Phthalazinone Formation2-Carboxybenzaldehyde, Hydrazine HydrateEthanolReflux4-685-95
2Chlorination(4-Oxo-3,4-dihydrophthalazin-1-yl)methanol, Thionyl ChlorideDCM0 to RT2-390-98
3Cyanation1-(Chloromethyl)phthalazin-4(3H)-one, Sodium CyanideDMSO60-704-680-90
4Hydrolysis2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, HClWaterReflux8-1275-85

Table 2: Purity Profile of Intermediates and Final Product

CompoundAnalytical MethodTypical Purity (%)
(4-Oxo-3,4-dihydrophthalazin-1-yl)methanolHPLC, ¹H NMR>98
1-(Chloromethyl)phthalazin-4(3H)-oneHPLC, ¹H NMR>97
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrileHPLC, ¹H NMR>98
This compoundHPLC, ¹H NMR, Elemental Analysis>99

Potential Biological Signaling Pathway

Phthalazinone derivatives have been investigated as inhibitors of various enzymes. One of the most prominent targets is Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects. While the specific activity of this compound has not been extensively reported, a hypothetical mechanism of action could involve PARP inhibition.

G cluster_0 Cellular Processes DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis PARP->Apoptosis leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PARP Inhibition

Caption: Hypothetical signaling pathway showing PARP inhibition.

Safety and Handling

  • All synthesis steps should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Thionyl chloride and sodium cyanide are highly toxic and corrosive. Handle with extreme care and have appropriate quenching and emergency procedures in place.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed handling and safety information.

Conclusion

The provided protocols offer a robust and scalable pathway for the synthesis of this compound. The multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product suitable for research and development in the pharmaceutical industry. The successful scale-up of this synthesis is crucial for enabling further preclinical and clinical investigations into the therapeutic potential of this and related phthalazinone compounds.

Application Notes and Protocols for (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid as a versatile building block in organic synthesis, with a particular focus on the development of novel therapeutic agents.

Introduction to this compound

This compound is a heterocyclic compound featuring a phthalazinone core coupled to an acetic acid moiety. This unique structural arrangement provides two key reactive sites: the carboxylic acid group and the N-H group of the lactam, allowing for diverse chemical modifications. The phthalazinone scaffold is a recognized pharmacophore present in numerous biologically active compounds, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[1][2][3] Consequently, this building block is of significant interest in medicinal chemistry for the synthesis of novel anticancer agents.

Applications in Organic Synthesis

The primary application of this compound lies in its use as a scaffold for the synthesis of a wide range of derivatives. The carboxylic acid functionality serves as a handle for esterification and amidation reactions, enabling the introduction of various side chains and functional groups to explore structure-activity relationships (SAR).

Synthesis of Ester Derivatives

Esterification of the carboxylic acid group can be achieved under standard conditions. These ester derivatives can serve as final products or as intermediates for further transformations, such as hydrazide formation.

Synthesis of Amide Derivatives and Peptide Coupling

The carboxylic acid can be readily coupled with a diverse range of amines to generate a library of amide derivatives. This is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of a lead compound. Standard peptide coupling reagents are effectively employed for this transformation.

Precursor for Bioactive Molecules

This compound is a key starting material for the synthesis of potent PARP inhibitors. By modifying the molecule, researchers can design novel compounds that target the NAD+ binding pocket of PARP enzymes, leading to synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5]

Quantitative Data

The following tables summarize key quantitative data for derivatives of this compound, focusing on their biological activity as PARP inhibitors.

Table 1: In Vitro PARP1 Inhibitory Activity of Phthalazinone Derivatives

Compound IDModificationPARP1 IC50 (nM)Reference
Olaparib (Reference Compound)5[2]
Compound 11c 4-phenylphthalazin-1-one derivative97[1]
Compound 23 Olaparib derivative3.24[2]
DLC-1 Dithiocarboxylate fragment<0.2[3]
DLC-49 Hydroxamic acid fragment0.53[3]

Table 2: Anti-proliferative Activity of Phthalazinone Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Olaparib Capan-1 (BRCA2 deficient)10.412[2]
Compound 23 Capan-1 (BRCA2 deficient)7.532[2]
DLC-1 MDA-MB-436 (BRCA1 deficient)0.08[3]
DLC-1 MDA-MB-23126.39[3]
DLC-1 MCF-71.01[3]
DLC-50 MDA-MB-436 (BRCA1 deficient)0.30[3]
DLC-50 MDA-MB-2312.70[3]
DLC-50 MCF-72.41[3]

Experimental Protocols

General Esterification to Methyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate

This protocol describes a general method for the esterification of the title compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ester.

General Amide Coupling using HATU

This protocol outlines a general procedure for the synthesis of amide derivatives using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N Hydrochloric acid (aqueous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath and add DIPEA (3.0 eq) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.[6][7]

Visualizations

Synthetic Workflow

G start This compound esterification Esterification (e.g., MeOH, H+) start->esterification amide_coupling Amide Coupling (e.g., Amine, HATU, DIPEA) start->amide_coupling ester Ester Derivatives esterification->ester amide Amide Derivatives amide_coupling->amide hydrazinolysis Hydrazinolysis (e.g., N2H4·H2O) ester->hydrazinolysis further_derivatization Further Derivatization amide->further_derivatization hydrazide Acid Hydrazide hydrazinolysis->hydrazide hydrazide->further_derivatization

Caption: Synthetic routes from the building block.

PARP Inhibition Signaling Pathway

G cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse PARylation Poly(ADP-ribosyl)ation PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER BER->DNA_SSB Repair HR Homologous Recombination (HR) Repair DNA_DSB->HR HR->DNA_DSB Repair Apoptosis Apoptosis HR->Apoptosis Synthetic Lethality Phthalazinone_Derivative (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid Derivative Phthalazinone_Derivative->PARP1 Inhibition BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HR Impairment

Caption: PARP inhibition and synthetic lethality.

References

Application of Phthalazinones in Drug Discovery: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalazinone, a bicyclic aromatic compound containing nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its versatile pharmacological activities. This structural motif is a cornerstone in the design of numerous therapeutic agents, demonstrating a broad spectrum of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties. This document provides a detailed exploration of the application of phthalazinones in drug discovery, with a focus on their roles as inhibitors of key enzymes implicated in disease pathogenesis. We present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Key Therapeutic Targets of Phthalazinone Derivatives

Phthalazinone-based compounds have been successfully developed to target a range of enzymes, with a particular emphasis on those involved in cancer progression and other diseases. The primary targets include:

  • Poly (ADP-ribose) Polymerase (PARP): Crucial for DNA repair, PARP inhibitors have revolutionized the treatment of cancers with specific DNA repair deficiencies, such as those harboring BRCA1/2 mutations.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers.

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their dysregulation can lead to aneuploidy and tumorigenesis.

Quantitative Data: Inhibitory Activities of Phthalazinone Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various phthalazinone derivatives against their respective targets. This data provides a comparative analysis of the potency of different structural modifications on the phthalazinone scaffold.

Table 1: PARP1 Inhibitory Activity of Phthalazinone Derivatives

CompoundPARP1 IC50 (nM)Reference CompoundPARP1 IC50 (nM)
Compound 11c97Olaparib139[1]
YCH18990.89 (against olaparib-resistant cells)Olaparib-
Compound 23-Olaparib-

Note: Specific IC50 values for some compounds were not available in the searched literature.

Table 2: VEGFR-2 Inhibitory Activity of Phthalazinone Derivatives

CompoundVEGFR-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (µM)
Compound 7a0.11Sorafenib0.1[2]
Compound 7b0.31Sorafenib0.1[2]
Compound 8b0.91Sorafenib0.1[2]
Compound 8c0.72Sorafenib0.1[2]
Compound 6c0.11-0.22Sorafenib-
Compound 6e0.11-0.22Sorafenib-
Compound 6g0.11-0.22Sorafenib-
Compound 7b0.11-0.22Sorafenib-
Compound 2g0.148Sorafenib-
Compound 4a0.196Sorafenib-
Compound 3a0.375Sorafenib-
Compound 5b0.331Sorafenib-
Compound 5a0.548Sorafenib-
Compound 3c0.892Sorafenib-

Table 3: EGFR Inhibitory Activity of Phthalazinone Derivatives

CompoundEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
Compound 12d21.4Erlotinib80[3]
Compound 11d79.6Erlotinib80[3]
Compound 12c65.4Erlotinib80[3]

Table 4: Aurora Kinase Inhibitory Activity of Phthalazinone Derivatives

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Reference CompoundAurora A/B IC50 (nM)
Compound 12c11880VX-680-
Compound 17b-142--
Compound P-6110-VX-680-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by phthalazinone derivatives and a general workflow for their synthesis and evaluation.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) chain (PARylation) PARP1->PAR synthesizes DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediate Phthalazinone Phthalazinone (PARP Inhibitor) Phthalazinone->PARP1 inhibits

Figure 1: PARP1 Signaling Pathway in DNA Repair and its Inhibition by Phthalazinones.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration Phthalazinone Phthalazinone (VEGFR-2 Inhibitor) Phthalazinone->VEGFR2 inhibits

Figure 2: VEGFR-2 Signaling Pathway and its Inhibition by Phthalazinones.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Phthalic Anhydride, 2-Aroylbenzoic Acid) Reaction Chemical Reaction (e.g., Condensation with Hydrazine) Starting_Materials->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Enzymatic_Assay In Vitro Enzymatic Assay (e.g., PARP1, VEGFR-2) Characterization->In_Vitro_Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Characterization->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Enzymatic_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Figure 3: General Experimental Workflow for Phthalazinone-Based Drug Discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of phthalazinone derivatives.

Protocol 1: Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Aroylbenzoic Acids[4][5]

This protocol describes a general procedure for the synthesis of the phthalazinone core structure.

Materials:

  • 2-Aroylbenzoic acid derivative

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-aroylbenzoic acid derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-substituted phthalazin-1(2H)-one.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)[6]

This assay measures the inhibitory effect of phthalazinone compounds on the enzymatic activity of PARP1.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 1x PARP Assay Buffer)

  • Blocking buffer

  • Wash buffer (e.g., PBST)

  • Phthalazinone test compounds and a reference inhibitor (e.g., Olaparib)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the phthalazinone test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Master Mix Preparation: Prepare a master mix containing activated DNA and biotinylated NAD+ in the assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells of the histone-coated plate.

    • Add the diluted test compounds, reference inhibitor, or vehicle (for positive control) to the respective wells.

    • Add the master mix to all wells except the "blank" (no enzyme) wells.

  • Enzyme Addition: Add the diluted PARP1 enzyme to all wells except the "blank" wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection:

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)[7][8][9]

This protocol is used to determine the inhibitory activity of phthalazinone compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Kinase assay buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Peptide substrate (e.g., Poly (Glu,Tyr) 4:1)

  • Kinase-Glo® MAX reagent or similar ATP detection reagent

  • White 96-well assay plates

  • Phthalazinone test compounds and a reference inhibitor (e.g., Sorafenib)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the phthalazinone test compounds and the reference inhibitor in 1x kinase buffer.

  • Master Mixture Preparation: Prepare a master mixture containing 1x kinase buffer, ATP, and the peptide substrate.

  • Assay Plate Setup:

    • Add the master mixture to all wells of the white 96-well plate.

    • Add the diluted test compounds, reference inhibitor, or vehicle (for positive control) to the respective wells.

    • Add 1x kinase buffer to the "blank" (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "blank" wells to start the kinase reaction.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • ATP Detection:

    • Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10-15 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity (as ATP is consumed). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of phthalazinone compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)[4]

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phthalazinone test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the phthalazinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The phthalazinone scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the discovery of potent inhibitors for critical enzymes in oncology and other disease areas. The data and protocols presented herein offer a foundational resource for researchers aiming to further explore the potential of phthalazinone derivatives in drug discovery. Future efforts in this field will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to develop next-generation therapies with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient synthetic pathway involves a two-step process. The first step is the N-alkylation of 1(2H)-phthalazinone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The second step is the hydrolysis of the resulting ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate to the final carboxylic acid product.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 1(2H)-phthalazinone (also known as phthalazone), a haloacetic acid ester such as ethyl chloroacetate, and a suitable base for the alkylation step. For the initial synthesis of 1(2H)-phthalazinone, phthalic anhydride and hydrazine hydrate are commonly used.[1][2]

Q3: Which conditions are recommended for the N-alkylation step?

A3: For the N-alkylation of 1(2H)-phthalazinone, the use of potassium carbonate (K₂CO₃) as a base in a solvent like N,N-dimethylformamide (DMF) or acetone at elevated temperatures (reflux) has been reported to be effective.[3][4] The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q4: How is the final hydrolysis of the ester carried out?

A4: The hydrolysis of ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be achieved under either acidic or basic conditions.[5][6] Basic hydrolysis, often referred to as saponification, using an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification, is a common method to obtain the carboxylic acid.[6]

Troubleshooting Guides

Issue 1: Low Yield in the N-Alkylation of 1(2H)-Phthalazinone
Potential Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation Use a stronger base (e.g., sodium hydride) or ensure the base used (e.g., K₂CO₃) is anhydrous and of high quality.Incomplete deprotonation of the phthalazinone nitrogen leads to unreacted starting material.
Low Reactivity of Alkylating Agent Consider using ethyl bromoacetate instead of ethyl chloroacetate. Adding a catalytic amount of sodium or potassium iodide can also enhance reactivity.The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, making ethyl bromoacetate a more reactive alkylating agent. Iodide acts as a catalyst via the Finkelstein reaction.
Side Reactions (O-alkylation) Optimize the reaction temperature and choice of solvent. Generally, polar aprotic solvents like DMF favor N-alkylation.While N-alkylation is generally favored, O-alkylation can occur as a competing side reaction. Reaction conditions can influence the selectivity.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]Water can quench the base and hydrolyze the alkylating agent, reducing the overall yield.[7]
Issue 2: Incomplete Hydrolysis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Potential Cause Troubleshooting Suggestion Rationale
Insufficient Base/Acid Increase the molar excess of the base (for saponification) or acid used for hydrolysis.Incomplete hydrolysis can occur if the hydrolyzing agent is the limiting reagent.
Short Reaction Time or Low Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting ester is fully consumed.Hydrolysis rates are dependent on both time and temperature.
Poor Solubility of the Ester Use a co-solvent system (e.g., a mixture of ethanol and water) to improve the solubility of the ester in the reaction medium.Improved solubility ensures better contact between the ester and the hydrolyzing agent, leading to a more efficient reaction.
Reversibility of the Reaction (Acid Hydrolysis) If using acid catalysis, use a large excess of water to drive the equilibrium towards the products.[6]Acid-catalyzed ester hydrolysis is a reversible reaction.[6]

Experimental Protocols

Synthesis of 1(2H)-Phthalazinone from Phthalic Anhydride

A mixture of phthalic anhydride and hydrazine hydrate in a suitable solvent such as ethanol or acetic acid is heated under reflux.[1][2] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

N-Alkylation of 1(2H)-Phthalazinone with Ethyl Chloroacetate

To a solution of 1(2H)-phthalazinone in dry DMF, anhydrous potassium carbonate is added. The mixture is stirred at room temperature, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is then heated to 60-80°C and stirred for several hours until the starting material is consumed (monitored by TLC).[3][4] After cooling, the mixture is poured into ice water, and the precipitated product, ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, is filtered, washed with water, and dried.

Hydrolysis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

The synthesized ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux. The reaction is monitored by TLC until the ester spot disappears. The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.[6][8]

Data Presentation

Table 1: Reaction Parameters for N-Alkylation of Phthalazinone Derivatives

Starting Material Alkylating Agent Base Solvent Temperature Yield (%) Reference
4-Benzyl-2H-phthalazin-1-oneEthyl chloroacetateK₂CO₃Acetone/DMFRefluxNot specified[4]
Phthalazinone1,2-dibromoethaneK₂CO₃DMF60°C45-75[3]
Phthalazinone derivativeMethyl IodideKOButDMFNot specified80[1]

Note: Specific yield data for the N-alkylation of 1(2H)-phthalazinone with ethyl chloroacetate to produce the direct precursor for the target molecule is not explicitly available in the searched literature. The provided data is for similar phthalazinone alkylations.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 1(2H)-Phthalazinone D Ethyl (4-oxo-3,4- dihydrophthalazin-1-yl)acetate A->D B Ethyl Chloroacetate B->D C Base (K₂CO₃) Solvent (DMF) C->D F (4-Oxo-3,4-dihydrophthalazin- 1-yl)acetic acid D->F E Aqueous Base (NaOH) then Acid (HCl) E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Alkylation Start Low Yield in N-Alkylation? Condition1 Is the base strong enough & anhydrous? Start->Condition1 Solution1 Use stronger/anhydrous base (e.g., NaH) Condition1->Solution1 No Condition2 Is the alkylating agent reactive enough? Condition1->Condition2 Yes Solution2 Use ethyl bromoacetate +/- NaI catalyst Condition2->Solution2 No Condition3 Is there moisture in the reaction? Condition2->Condition3 Yes Solution3 Use anhydrous solvents & inert atmosphere Condition3->Solution3 Yes Condition4 Are there side products (O-alkylation)? Condition3->Condition4 No Solution4 Optimize temperature and solvent Condition4->Solution4 Yes

Caption: Troubleshooting logic for the N-alkylation step.

References

Technical Support Center: Purification of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Troubleshooting Guides & FAQs

Q1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?

A: Discoloration and a depressed melting point are common indicators of impurities. Based on typical synthesis routes involving the condensation of a phthalic anhydride derivative with a hydrazine species, potential impurities include:

  • Unreacted Starting Materials: Residual phthalic anhydride or hydrazine derivatives.

  • Positional Isomers: If a substituted phthalic anhydride was used, isomers could form.

  • Byproducts of Condensation: Incomplete cyclization or side reactions can lead to various related structures.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the solid.

Q2: I am struggling to purify this compound by recrystallization due to its low solubility. What solvents should I try?

A: The target compound is known to be sparingly soluble in water (3.1 g/L at 25°C)[1]. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider the following options:

  • Aqueous Ethanol (aq. EtOH): This is often a good starting point for polar compounds. You can titrate hot ethanol with hot water until the compound dissolves and then allow it to cool slowly.

  • Dioxane/DMF Mixtures: For compounds with poor solubility, mixtures of dioxane and dimethylformamide (DMF) can be effective for recrystallization[2].

  • Acetic Acid: Given the acidic nature of the target molecule, acetic acid can be a suitable solvent for recrystallization, followed by precipitation upon cooling or addition of a non-solvent.

Q3: My yield is very low after purification by column chromatography. How can I improve it?

A: Low yield during column chromatography can result from several factors:

  • Irreversible Adsorption: Highly polar compounds like carboxylic acids can sometimes bind irreversibly to silica gel. To mitigate this, you can:

    • Add a small amount of acetic acid to the eluent system (e.g., 0.5-1%). This can help to reduce tailing and improve recovery.

    • Use a different stationary phase, such as alumina or reverse-phase silica.

  • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all. A typical solvent system for related compounds is a gradient of hexane/ethyl acetate[3][4]. For your more polar compound, a system of dichloromethane/methanol might be more appropriate.

  • Sample Loading: Ensure your crude product is fully dissolved in a minimum amount of the initial eluent or a stronger solvent before loading it onto the column.

Q4: How can I remove highly polar, colored impurities that co-elute with my product during column chromatography?

A: If chromatographic separation is challenging, consider an alternative purification strategy before chromatography:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to move your acidic product into the aqueous layer, leaving less acidic or neutral impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate your purified product.

    • Filter the solid, wash with cold water, and dry.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and gently heating with a small amount of activated carbon can help remove colored impurities. However, be aware that this can sometimes lead to product loss through adsorption.

Data on Purification Methods for Structurally Related Phthalazinones

Compound ClassPurification MethodSolvents/EluentsYieldReference
N-Alkylphthalazine-1,4-dionesColumn ChromatographyHexane / Ethyl Acetate17%[3]
Ethyl (1,4-Dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetateCrystallizationAqueous Ethanol-[5]
3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoateColumn ChromatographyPetroleum Ether / Acetate (10:1)46%[4]
3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoateRecrystallizationEthyl Acetate-[4]
4-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1(2H)-oneRecrystallizationDioxane-[2]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, water, acetic acid, or a mixture).

  • Solubility Test: Observe the solubility at room temperature. If it is insoluble or sparingly soluble, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, you have found a suitable solvent.

  • Recrystallization:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, you may consider a hot filtration step at this point.

    • Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography

  • Stationary Phase and Eluent Selection: Based on the polarity of your compound, select a suitable stationary phase (silica gel is a common starting point) and eluent system (e.g., a gradient of dichloromethane/methanol with 0.5% acetic acid). Use thin-layer chromatography (TLC) to determine the optimal eluent composition that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visual Troubleshooting Workflow

Purification_Troubleshooting start Crude Product This compound check_purity Assess Purity (TLC, Melting Point, NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes recrystallization Attempt Recrystallization (e.g., aq. EtOH, Acetic Acid) is_pure->recrystallization No recryst_success Recrystallization Successful? recrystallization->recryst_success acid_base Consider Acid-Base Extraction recrystallization->acid_base Insoluble / Oily recryst_success->check_purity Yes column_chrom Perform Column Chromatography (Silica, CH2Cl2/MeOH gradient) recryst_success->column_chrom No / Low Yield column_chrom->check_purity acid_base->column_chrom

References

Overcoming solubility issues of phthalazinone compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with phthalazinone compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are many phthalazinone-based compounds poorly soluble in aqueous solutions?

A1: Phthalazinone derivatives often possess rigid, planar structures and lipophilic substructures, which contribute to low aqueous solubility.[1] These characteristics can lead to challenges in achieving the desired concentrations in biological assays, which are typically conducted in aqueous buffers. The parent compound, 1(2H)-Phthalazinone, is noted as being insoluble in water.[2]

Q2: What is the recommended starting solvent for preparing stock solutions of phthalazinone compounds?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving phthalazinone compounds for in vitro assays.[1][3][4] Many suppliers provide solubility information in DMSO, such as one phthalazinone pyrazole inhibitor of Aurora-A kinase which is soluble at 10 mM in DMSO.[5] However, it is crucial to be mindful of the final DMSO concentration in the assay, as high concentrations can interfere with biological systems.[1]

Q3: What are the visible signs of compound solubility issues in my assay?

A3: Signs of poor solubility include the appearance of a hazy or cloudy solution, visible precipitate (pellet) after centrifugation, inconsistent results between replicate wells, and a poor or non-existent dose-response curve.[6][7] These issues can arise when a compound precipitates out of solution after being diluted from a DMSO stock into an aqueous assay buffer.[1]

Q4: What are the primary strategies to enhance the solubility of phthalazinone compounds in an assay?

A4: Key strategies to improve solubility can be broadly categorized as physical and chemical modifications.[8][9] These include:

  • Co-solvency: Using a water-miscible solvent in which the compound is more soluble.[9]

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.[10][11]

  • Use of Excipients: Incorporating agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[12]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the rate of dissolution.[8][13]

Troubleshooting Guides

Issue 1: My phthalazinone compound is precipitating in the final assay plate.
  • Possible Cause 1: Final DMSO concentration is too low.

    • Troubleshooting/Optimization Strategy: While high DMSO concentrations can be toxic to cells or interfere with enzyme activity, a certain amount is necessary to maintain compound solubility. Determine the highest tolerable DMSO concentration for your specific assay (often 0.1% to 1%) and ensure your dilution scheme does not fall below the level needed to keep the compound in solution.[1]

  • Possible Cause 2: The compound's aqueous solubility limit was exceeded.

    • Troubleshooting/Optimization Strategy: The compound may be precipitating upon dilution into the aqueous assay buffer. It is preferable to mix DMSO stock dilutions directly with the final assay media rather than performing intermediate aqueous dilutions.[1] The proteins and other components in the assay media can help maintain the compound's solubility.[1]

  • Possible Cause 3: Compound aggregation.

    • Troubleshooting/Optimization Strategy: Poorly soluble compounds can form aggregates, which can lead to non-specific assay interference.[7][14] To mitigate this, consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer, if compatible with your assay system. Centrifuging the assay plate and looking for a pellet can also help diagnose precipitation.[6]

Issue 2: My stock solution in 100% DMSO is cloudy or shows precipitate.
  • Possible Cause 1: The compound's solubility limit in DMSO has been exceeded.

    • Troubleshooting/Optimization Strategy: Prepare the stock solution at a lower concentration. It is better to have a clear, fully dissolved stock solution than a suspension.

  • Possible Cause 2: The compound requires energy to dissolve.

    • Troubleshooting/Optimization Strategy: Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath for short periods to aid dissolution. Always check the compound's stability information before heating.

  • Possible Cause 3: The compound may have low solubility even in organic solvents.

    • Troubleshooting/Optimization Strategy: While most phthalazinones are soluble in dipolar aprotic solvents like DMSO and DMAc, you may need to test alternative solvents.[3] Depending on assay compatibility, other solvents like ethanol, methanol, or dimethylformamide (DMF) could be considered.[1]

Data Presentation: Solubility Enhancement Techniques

The following table summarizes common techniques used to improve the solubility of poorly soluble compounds, which can be applied to phthalazinone derivatives.

TechniqueMechanism of ActionAdvantagesPotential Disadvantages
Co-solvency Alters the polarity of the solvent system to be more favorable for the solute.[15]Simple to implement; can significantly increase solubility.[9]The co-solvent may interfere with the assay or be toxic to cells.[1]
pH Adjustment For ionizable drugs, changing the pH alters the ionization state to a more soluble form.[10]Highly effective for acidic or basic compounds.[9]Not effective for neutral compounds; requires careful buffer selection.
Cyclodextrins Host molecules that form inclusion complexes with nonpolar guest molecules, shielding them from the aqueous environment.[8]Can significantly increase aqueous solubility; often well-tolerated in assays.May not be suitable for all compound structures; potential for competition with other molecules.
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which enhances wettability and dissolution.[12][15]Can dramatically improve dissolution rate and bioavailability.[12]Requires a more complex formulation process (e.g., spray drying, hot-melt extrusion).[13]
Nanosuspensions Reduction of particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[9][13]Increases dissolution velocity; applicable to many poorly soluble drugs.Does not increase equilibrium solubility; may require specialized equipment.[8]

Experimental Protocols

Protocol: Preparation of a Phthalazinone Stock Solution and Serial Dilution

This protocol describes a general method for preparing a DMSO stock solution and performing serial dilutions to minimize precipitation when introducing the compound into an aqueous assay buffer.

Materials:

  • Phthalazinone compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in 100% DMSO): a. Accurately weigh the required amount of the phthalazinone compound into a sterile vial. b. Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM). c. Vortex the vial thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) may also be applied if the compound is heat-stable. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. If not, consider preparing a more dilute stock. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution for Assay: a. Determine the highest concentration of compound needed for your assay and the final tolerable DMSO concentration. b. Recommended Method (Direct Dilution): Perform serial dilutions of your high-concentration DMSO stock into 100% DMSO to create intermediate stocks. c. Add a small, fixed volume of each DMSO stock directly to the assay wells containing the final assay medium. For example, add 1 µL of a 100X DMSO stock to 99 µL of assay buffer to achieve a 1X final concentration with 1% DMSO. d. Mix the plate immediately and thoroughly after compound addition. e. Alternative Method (Intermediate Aqueous Dilution - Use with Caution): This method carries a higher risk of precipitation.[1] If necessary, dilute the DMSO stock into the assay buffer to create the highest concentration needed, mix immediately, and then perform subsequent serial dilutions in assay buffer that contains the same final percentage of DMSO.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Assay Preparation & Troubleshooting start Start: Prepare stock solution in 100% DMSO check_stock Is the stock solution clear? start->check_stock action_sonicate Action: Gentle warming / sonication check_stock->action_sonicate No stock_ok Stock solution is ready check_stock->stock_ok Yes action_sonicate->check_stock action_lower_conc Action: Prepare a new, lower concentration stock action_sonicate->action_lower_conc If still not clear action_lower_conc->start dilute_assay Dilute stock into aqueous assay buffer stock_ok->dilute_assay check_assay Observe precipitation, haze, or inconsistent data? dilute_assay->check_assay assay_ok Assay successful check_assay->assay_ok No troubleshoot_options Troubleshoot Solubility check_assay->troubleshoot_options Yes option1 Option 1: Optimize final DMSO concentration troubleshoot_options->option1 option2 Option 2: Add excipients (e.g., cyclodextrin) troubleshoot_options->option2 option3 Option 3: Adjust buffer pH troubleshoot_options->option3 option4 Option 4: Add non-ionic detergent (e.g., 0.01% Tween-20) troubleshoot_options->option4 option1->dilute_assay option2->dilute_assay option3->dilute_assay option4->dilute_assay

Caption: A workflow for identifying and resolving phthalazinone solubility issues.

Diagram 2: Simplified PARP Inhibition Pathway

G cluster_pathway PARP's Role in DNA Single-Strand Break Repair cluster_inhibition Mechanism of Phthalazinone-based Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 detects & binds StalledFork Stalled Replication Fork (at unrepaired SSB) DNA_Damage->StalledFork if unrepaired PAR PAR Chains (Poly-ADP Ribose) PARP1->PAR synthesizes Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment acts as scaffold Repair SSB Repair Recruitment->Repair Inhibitor Phthalazinone Inhibitor Inhibitor->Inhibition Collapse Replication Fork Collapse & Double-Strand Break (DSB) StalledFork->Collapse CellDeath Synthetic Lethality in BRCA-deficient cells Collapse->CellDeath

Caption: Inhibition of PARP1 by a phthalazinone compound blocks DNA repair.

References

Phthalazinone Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalazinone Synthesis. This resource is designed to assist researchers, scientists, and professionals in drug development with the optimization of reaction conditions and troubleshooting common issues encountered during the synthesis of phthalazinone derivatives. Phthalazinones are a critical structural motif in medicinal chemistry, and achieving high yields and purity is paramount for successful research and development.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of phthalazinones, providing potential causes and actionable solutions.

1. Low or No Product Yield

Potential CauseRecommended Solution(s)
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave-assisted synthesis can significantly reduce reaction times.[1][2][3][4][5] - Temperature: Increase the reaction temperature. Some reactions may require refluxing for several hours.[6][7][8] For microwave synthesis, optimizing the temperature and power is crucial.
Poor Quality Starting Materials - Ensure starting materials like phthalic anhydride or 2-acylbenzoic acids are pure and dry.[9] - Verify the purity of hydrazine derivatives, as they can degrade over time.
Suboptimal Catalyst or Reagent Concentration - Catalyst Loading: The amount of catalyst can be critical. For instance, in solid-acid catalyzed syntheses, optimizing the loading of catalysts like Montmorillonite K-10 is necessary for excellent yields.[2] - Reagent Stoichiometry: Use a slight excess of the hydrazine reagent to ensure the complete conversion of the starting keto-acid or anhydride.
Choice of Solvent - The polarity and boiling point of the solvent can significantly impact the reaction. Protic solvents like ethanol are commonly used.[6][7][10] In some cases, aprotic solvents like DMF or acetonitrile may be more suitable.[8]

2. Formation of Byproducts and Impurities

Common Byproduct/ImpurityFormation MechanismPrevention and Removal
N,N'-Dialkylation Dimers Occurs during N-alkylation of phthalazinones, where a second molecule of the alkylating agent reacts with the newly formed product.[11]- Use a controlled amount of the alkylating agent. - Add the alkylating agent dropwise at a lower temperature to control the reaction rate. - Purification can be achieved through column chromatography.[12]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry.- Optimize reaction conditions as described in the "Low or No Product Yield" section. - Recrystallization or column chromatography can be used to separate the product from unreacted starting materials.
Side products from hydrazine reactions Hydrazine can react with other functional groups present in the starting materials or intermediates, leading to a mixture of products.- Protect sensitive functional groups before reacting with hydrazine. - Careful control of reaction conditions (temperature, pH) can enhance selectivity.

3. Poor Regioselectivity in Substituted Phthalazinones

Controlling the position of substituents on the phthalazinone core is a common challenge. The choice of synthetic route and directing groups plays a crucial role in achieving the desired regioselectivity.

Desired RegioisomerSynthetic Strategy
Substitution at the N-2 position Direct N-alkylation of the phthalazinone ring is a common method. The choice of base and solvent can influence the outcome.[11][13]
Substitution on the benzene ring - Start with a pre-substituted phthalic anhydride or 2-acylbenzoic acid. - Electrophilic aromatic substitution on the phthalazinone core can be challenging due to the deactivating effect of the heterocyclic ring. Careful selection of catalysts and reaction conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for phthalazinone synthesis?

A1: Hydrazine and its derivatives are the most frequently used reagents, typically reacting with phthalic anhydride, phthalides, or 2-acylbenzoic acids.[8][14]

Q2: How can I improve the yield and reduce the reaction time of my phthalazinone synthesis?

A2: Microwave-assisted synthesis has been shown to be a highly effective method for accelerating reaction rates, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods.[1][2][3][4][5]

Q3: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the N-selectivity?

A3: The lactam-lactim tautomerism of the phthalazinone ring can lead to both N- and O-alkylation. To favor N-alkylation, consider using a polar aprotic solvent and a suitable base that promotes the formation of the N-anion. Careful selection of the alkylating agent and reaction temperature is also important.

Q4: What are the best practices for purifying phthalazinone derivatives?

A4: Purification methods depend on the specific compound and impurities. Common techniques include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent is found.

  • Column Chromatography: A versatile method for separating the desired product from byproducts and unreacted starting materials.[12]

  • Washing: Washing the crude product with appropriate solvents can remove certain impurities.

Q5: Are there any "green" synthesis methods for phthalazinones?

A5: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing solid-acid catalysts that can be easily recovered and reused, and utilizing microwave irradiation to reduce energy consumption and reaction times.[2] Catalyst-free syntheses at room temperature have also been reported.[15]

Experimental Protocols

Synthesis of 4-Benzyl-2H-phthalazin-1-one

This protocol is a common starting point for the synthesis of various phthalazinone derivatives.

Step 1: Synthesis of 3-Benzylidenephthalide

  • Fuse phthalic anhydride with phenylacetic acid in the presence of fused sodium acetate.

  • Heat the mixture in an oil bath at 180°C.[10]

Step 2: Synthesis of 4-Benzyl-2H-phthalazin-1-one

  • React the 3-benzylidenephthalide obtained in Step 1 with hydrazine hydrate in boiling ethanol.[10]

  • The product can be purified by recrystallization from ethanol.

A detailed experimental procedure for the subsequent derivatization of 4-benzyl-2H-phthalazin-1-one can be found in the literature. For example, to synthesize ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate, 4-benzyl-2H-phthalazin-1-one is refluxed with ethyl chloroacetate in the presence of anhydrous K2CO3.[6] This ester can then be converted to the corresponding acetic acid hydrazide by reacting with hydrazine hydrate.[6][16]

Visualizing Synthetic Workflows

General Workflow for Phthalazinone Synthesis

The following diagram illustrates a typical synthetic pathway starting from phthalic anhydride.

G A Phthalic Anhydride B 2-Acylbenzoic Acid A->B Friedel-Crafts Acylation C Phthalazinone B->C Cyclocondensation D Substituted Hydrazine D->C

Caption: General synthetic route to phthalazinones.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low product yields in phthalazinone synthesis.

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions If pure Optimize_Time Optimize Reaction Time/Temperature Check_Conditions->Optimize_Time Optimize_Catalyst Optimize Catalyst/ Reagent Ratio Optimize_Time->Optimize_Catalyst If no improvement Success Yield Improved Optimize_Time->Success If improved Optimize_Solvent Change Solvent Optimize_Catalyst->Optimize_Solvent If no improvement Optimize_Catalyst->Success If improved Purification Analyze Purification Method Optimize_Solvent->Purification If no improvement Optimize_Solvent->Success If improved Purification->Success If improved

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of homophthalic anhydride with hydrazine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting materials or product. 4. Incorrect stoichiometry.1. Increase reaction time and monitor progress by TLC. 2. Optimize reaction temperature; refluxing in a suitable solvent like ethanol or acetic acid is often required. 3. Ensure the quality of starting materials. Use fresh hydrazine hydrate. 4. Use a slight excess of hydrazine hydrate to ensure complete conversion of the anhydride.
Presence of a Major Side Product 1. Dimerization of homophthalic anhydride: This can occur in the presence of a base.[1][2][3] 2. Formation of the isomeric phthalazinone: Hydrazine may react at the other carbonyl group of the homophthalic anhydride. 3. Formation of a di-hydrazide: Excess hydrazine may react with the carboxylic acid group of the desired product.1. Avoid basic conditions. If a base is necessary for other reasons, use a non-nucleophilic, sterically hindered base and add it at low temperatures.[1] 2. Control of regioselectivity can be influenced by the solvent and reaction temperature. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in similar reactions. Experiment with different solvents (e.g., ethanol, acetic acid, trifluoroethanol) to optimize for the desired isomer. 3. Use a controlled amount of hydrazine (e.g., 1.0-1.2 equivalents).
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Co-precipitation of side products. 3. Product is sparingly soluble.1. Unreacted homophthalic acid can be removed by washing the crude product with a solvent in which the acid is soluble but the product is not. 2. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture with water) is often effective. Column chromatography may be necessary for closely related impurities. 3. For purification of sparingly soluble compounds, consider soxhlet extraction or recrystallization from a larger volume of solvent.
Product Characterization Issues (e.g., unexpected NMR or MS data) 1. Isomer formation. 2. Presence of residual solvent or impurities. 3. Incorrect product structure.1. Carefully analyze NMR (1H, 13C) and mass spectrometry data to confirm the structure and identify any isomeric byproducts. 2. Ensure the product is thoroughly dried under vacuum to remove residual solvents. 3. Re-evaluate the reaction mechanism and potential side reactions. Compare spectral data with literature values for similar compounds if available.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the reaction of homophthalic anhydride with hydrazine hydrate. This reaction involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the anhydride, followed by cyclization to form the phthalazinone ring.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key starting materials are homophthalic anhydride and hydrazine hydrate. A protic solvent such as ethanol or acetic acid is typically used as the reaction medium.[4][5]

Q3: What are the major side reactions to be aware of?

A3: The primary side reactions include:

  • Dimerization of homophthalic anhydride: This is a base-catalyzed self-condensation of the starting material.[1][2][3]

  • Formation of isomeric products: Due to the unsymmetrical nature of homophthalic anhydride, hydrazine can attack either carbonyl group, potentially leading to a mixture of regioisomers.

  • Formation of di-hydrazide derivatives: If an excess of hydrazine is used, it can potentially react with the carboxylic acid moiety of the product, especially at elevated temperatures.

Q4: How can I minimize the formation of the homophthalic anhydride dimer?

A4: The dimerization of homophthalic anhydride is promoted by basic conditions.[1] To minimize this side reaction, it is advisable to carry out the reaction in a neutral or acidic medium. Acetic acid is a common solvent for this type of condensation and can help to suppress base-catalyzed side reactions.[4][5]

Q5: How can I control the regioselectivity of the reaction?

A5: The regioselectivity of the reaction between an unsymmetrical anhydride and a nucleophile can be influenced by several factors, including the solvent, temperature, and the nature of the nucleophile. For this specific reaction, careful control of the reaction conditions is necessary. The use of more polar or hydrogen-bond donating solvents can sometimes influence which carbonyl group is preferentially attacked.

Q6: What is a recommended method for purifying the final product?

A6: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, acetic acid, or mixtures of these with water. The choice of solvent will depend on the solubility of the product and the impurities present.

Experimental Protocols

Preparation of Homophthalic Anhydride from Homophthalic Acid

This protocol is adapted from a standard organic synthesis procedure.[6]

  • In a round-bottomed flask equipped with a reflux condenser, combine dry homophthalic acid (1 mole equivalent) and acetic anhydride (1.05 mole equivalents).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold glacial acetic acid.

  • Dry the product under vacuum to yield homophthalic anhydride.

Synthesis of this compound

This is a general procedure based on common methods for phthalazinone synthesis.[4][5]

  • In a round-bottomed flask, dissolve homophthalic anhydride (1 mole equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 mole equivalents) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water to remove excess acetic acid and hydrazine salts.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified this compound under vacuum.

Visualizations

Reaction_Pathway Main Reaction Pathway Homophthalic_Anhydride Homophthalic Anhydride Intermediate Acyclic Intermediate Homophthalic_Anhydride->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product This compound Intermediate->Product Cyclization (-H2O)

Caption: Main synthetic pathway to the target molecule.

Side_Reactions Potential Side Reactions Homophthalic_Anhydride Homophthalic Anhydride Dimer Homophthalic Anhydride Dimer Homophthalic_Anhydride->Dimer Base-catalyzed self-condensation Isomeric_Product Isomeric Phthalazinone Homophthalic_Anhydride->Isomeric_Product + Hydrazine (attack at other carbonyl) Hydrazine Hydrazine Hydrazine->Isomeric_Product

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Quality Start->Check_SM Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Identify_Impurity Identify Major Impurity Analyze_Crude->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Side_Product Side Product(s) Identify_Impurity->Side_Product Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Unreacted_SM->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry Unreacted_SM->Adjust_Stoichiometry Modify_Solvent Modify Solvent System Side_Product->Modify_Solvent Purification Optimize Purification (Recrystallization, Chromatography) Side_Product->Purification End Improved Yield/Purity Optimize_Conditions->End Adjust_Stoichiometry->End Modify_Solvent->End Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Improving the stability of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage recommendations for this compound?

This compound (CAS No. 25947-11-9) is a solid organic compound with a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . It is sparingly soluble in water. For long-term storage, it is recommended to keep the solid compound at -20°C, sealed, and protected from moisture.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other phthalazinone derivatives due to its high solubilizing power for many organic compounds. For biological assays, a high-purity grade of DMSO should be used.

Q3: How should I prepare working solutions from a DMSO stock solution?

To prepare aqueous working solutions, the DMSO stock solution should be serially diluted with the desired aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological experiments. Rapid addition of the aqueous medium to the DMSO stock can sometimes cause precipitation of the compound. Therefore, it is recommended to add the aqueous solution dropwise while vortexing.

Q4: Are there known signaling pathways associated with phthalazinone-based compounds?

Yes, phthalazinone derivatives have been identified as inhibitors of several key signaling pathways. Notably, they are known to target Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][3] Additionally, some phthalazine compounds have been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and immune regulation.[4][5][6][7]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter when working with this compound solutions.

Issue 1: Precipitation or Cloudiness Observed Upon Dilution of DMSO Stock Solution
Possible CauseTroubleshooting/Optimization Strategy
Low Aqueous Solubility The compound has limited solubility in aqueous solutions. Even with a small percentage of DMSO, the compound may precipitate out at higher concentrations in the working solution. Strategy: Decrease the final concentration of the compound in the working solution. Prepare a more dilute intermediate solution in a mixture of DMSO and the aqueous buffer before the final dilution.
pH-Dependent Solubility The solubility of the compound, which has an acetic acid moiety, may be influenced by the pH of the aqueous solution. Strategy: Adjust the pH of the buffer. For a carboxylic acid, solubility may increase at a slightly basic pH. However, be aware that pH can also affect the stability of the compound.
Temperature Effects The solubility of the compound may decrease at lower temperatures. Strategy: Ensure that the aqueous buffer is at room temperature or 37°C before adding the DMSO stock solution. Avoid storing the final working solution at 4°C for extended periods if precipitation is observed.
Rapid Mixing Adding the aqueous buffer too quickly to the concentrated DMSO stock can cause localized supersaturation and precipitation. Strategy: Add the aqueous buffer to the DMSO stock solution dropwise while continuously vortexing or stirring to ensure rapid and uniform mixing.
Issue 2: Loss of Compound Activity or Inconsistent Experimental Results Over Time
Possible CauseTroubleshooting/Optimization Strategy
Hydrolytic Degradation The phthalazinone ring system or the acetic acid side chain may be susceptible to hydrolysis, especially at extreme pH values (acidic or basic) and elevated temperatures.[8] Strategy: Prepare fresh working solutions for each experiment. If solutions need to be stored, aliquot and freeze them at -20°C or -80°C. Perform a forced degradation study (see Experimental Protocols section) to understand the compound's stability at different pH levels.
Photodegradation Many heterocyclic compounds are sensitive to light. Exposure to ambient or UV light can lead to degradation and loss of activity. Strategy: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize the exposure of solutions to light during experimental procedures. Conduct a photostability study as part of a forced degradation assessment.
Oxidative Degradation The compound may be susceptible to oxidation, which can be accelerated by the presence of certain metal ions or reactive oxygen species in the solution. Strategy: Use high-purity solvents and reagents. Consider degassing the aqueous buffer before use. If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid) could be tested, but its compatibility with the experimental system must be verified.
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware, leading to a decrease in the effective concentration of the compound in solution. Strategy: Use low-adhesion microplates and tubes. Consider using glass or polypropylene labware. Include a pre-incubation step where the labware is exposed to a solution of the compound to saturate the binding sites before the actual experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.042 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Forced Degradation Study to Assess Solution Stability

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop stability-indicating analytical methods.[9][10][11][12][13]

1. Preparation of Test Solutions:

  • Prepare a solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period, protected from light.

  • Photodegradation: Expose the test solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • At each time point, analyze the stressed samples and a non-stressed control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

  • The method should be able to separate the parent compound from its degradation products.

  • Quantify the amount of the parent compound remaining and the formation of any degradation products.

Table of Forced Degradation Study Parameters

Stress ConditionReagent/ConditionTemperatureDuration (example)
Acid Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal-60°C / 80°C24, 48, 72 hours
PhotochemicalUV/Visible LightRoom TemperatureAs per ICH Q1B guidelines

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Prepare Working Solution stock->dilute Dilute with aqueous buffer forced_degradation Forced Degradation Study hplc HPLC Analysis forced_degradation->hplc data Data Analysis hplc->data data->dilute Inform optimal storage & handling treat Treat Cells/System dilute->treat measure Measure Endpoint treat->measure

Experimental workflow for solution preparation and stability assessment.

troubleshooting_logic cluster_prep Preparation Issues cluster_stability Stability Issues start Inconsistent Results or Precipitation Observed check_solubility Check Solubility Limit start->check_solubility check_dmso Verify Final DMSO % start->check_dmso check_mixing Optimize Mixing Method start->check_mixing check_ph Evaluate pH Effects start->check_ph check_light Protect from Light start->check_light check_temp Control Temperature start->check_temp check_storage Use Fresh/Aliquoted Solutions start->check_storage

Troubleshooting logic for common experimental issues.

parp_pathway cluster_hr Homologous Recombination (HR) ssb Single-Strand DNA Break parp PARP ssb->parp par PARylation parp->par activates replication Replication Fork Collapse parp->replication repair DNA Repair Proteins (e.g., XRCC1) par->repair recruits ssbr Single-Strand Break Repair repair->ssbr inhibitor (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid inhibitor->parp inhibits dsb Double-Strand DNA Break replication->dsb brca BRCA1/2 dsb->brca hr_repair HR Repair brca->hr_repair apoptosis Apoptosis hr_repair->apoptosis if deficient

Simplified PARP inhibition signaling pathway.

tgf_beta_pathway tgfb TGF-β Ligand tgfbr2 TGF-β Receptor II tgfb->tgfbr2 binds tgfbr1 TGF-β Receptor I tgfbr2->tgfbr1 recruits & phosphorylates smad23 SMAD2/3 tgfbr1->smad23 phosphorylates inhibitor (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid derivative inhibitor->tgfbr1 may inhibit (non-kinase mechanism) p_smad23 p-SMAD2/3 smad23->p_smad23 smad_complex SMAD Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus translocates to transcription Gene Transcription (Cell Growth, Differentiation) nucleus->transcription regulates

Simplified TGF-β signaling pathway.

References

Technical Support Center: PARP Inhibition Assays with Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for PARP inhibition assays involving phthalazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable IC50 values for my phthalazinone-based PARP inhibitor across different experiments?

A1: Inconsistent IC50 values are a common challenge in PARP inhibitor assays and can stem from several factors:

  • Cell Line Specifics: Different cell lines have varying genetic backgrounds, especially concerning DNA repair pathways like Homologous Recombination (HR).[1] Cells with mutations in BRCA1/2, for example, are generally more sensitive to PARP inhibitors.[1][2]

  • Assay-Specific Parameters: The type of assay you are using—such as an enzymatic activity assay versus a cell-based cytotoxicity assay—can significantly impact the results.[1]

  • Experimental Conditions: Variations in cell density, the number of cell passages, and the duration of inhibitor incubation can all lead to variability.[1]

  • Inhibitor Properties: Different phthalazinone derivatives possess unique potencies and "trapping efficiencies," which is their ability to lock the PARP enzyme onto DNA, a key factor in cytotoxicity.[1]

Q2: What is "PARP trapping," and how does it influence my results?

A2: PARP trapping is a critical mechanism of action for many PARP inhibitors, including phthalazinone derivatives.[1][3] It refers to the stabilization of the PARP1-DNA complex, which stops the enzyme from detaching after the initial steps of DNA repair.[1] This trapped complex is itself a cytotoxic lesion, especially during DNA replication, as it can cause replication forks to collapse, leading to cell death.[1][4] The trapping efficiency varies between inhibitors and can be a more significant contributor to cell killing than the inhibition of PARP enzymatic activity alone.[1][5] Assays designed specifically to measure PARP trapping, such as fluorescence polarization assays, can provide deeper insights into your compound's mechanism.[6][7]

Q3: Could off-target effects of my phthalazinone derivative be responsible for the inconsistencies I'm observing?

A3: Yes, off-target effects are an important consideration. While the phthalazinone scaffold is a privileged structure for PARP inhibition, some inhibitors may interact with other cellular targets, such as kinases.[1][3] These off-target activities can produce unexpected cellular effects and contribute to variability in experimental outcomes.[1] It is crucial to review the literature for the known off-target profile of your specific compound when interpreting results.

Q4: What is the fundamental difference between an enzymatic assay and a cell-based assay for PARP inhibition?

A4: An enzymatic assay (e.g., colorimetric or chemiluminescent assay) directly measures the catalytic activity of purified PARP enzyme in a cell-free system.[6] It quantifies the ability of your inhibitor to block the synthesis of poly(ADP-ribose) (PAR) chains on a substrate like histones.[3][6][7] A cell-based assay (e.g., MTT, SRB, or PARylation assay in whole cells) measures the downstream consequences of PARP inhibition within a living cell. This includes effects on cell viability, proliferation, or the level of PARylation inside the cell.[8][9] The results can be influenced by factors like cell permeability, drug metabolism, and the status of cellular DNA repair pathways.

Quantitative Data Summary

The inhibitory potency of various phthalazinone derivatives can vary based on their specific chemical modifications. The tables below summarize reported IC50 (enzymatic inhibition) and EC50 (cellular inhibition) values for selected compounds, with Olaparib included as a reference.

Table 1: Enzymatic PARP1 Inhibitory Activity of Phthalazinone Derivatives

CompoundTarget EnzymeReported IC50 (nM)Notes
OlaparibPARP15A clinically approved PARP inhibitor.[8]
OlaparibPARP21High potency against PARP2 as well.[8]
Compound 23PARP13.24Showed more potent inhibitory activity than Olaparib in this study.[8]
Compound 14PARP14.74Exhibited strong inhibitory effect in the in vitro enzymatic assay.[8]
Compound 11cPARP-197Identified as a potent PARP-1 inhibitor against the A549 lung cancer cell line.[10]
TalazoparibPARP1Kᵢ = 1.2A potent PARP inhibitor with a distinct chemical structure.[11]
YCH1899Not SpecifiedNot SpecifiedEffective against olaparib- and talazoparib-resistant cells.[12]

Table 2: Cellular Activity of Phthalazinone Derivatives

CompoundCell LineAssay TypeReported EC50/IC50Notes
OlaparibCapan-1Anti-proliferative (MTT)10.412 µMBRCA2-deficient human pancreatic cancer cell line.[8]
Compound 23Capan-1Intracellular PARylation0.47 nMDemonstrated strong intracellular inhibition.[8]
Compound 23Capan-1Anti-proliferative (MTT)7.532 µMCorresponded well with its enzymatic and intracellular PARP1 inhibition.[8]
TalazoparibCapan-1Anti-proliferative5 nMPotent activity in a BRCA2-mutant cell line.[11]
YCH1899Olaparib-resistant cellsAnti-proliferative0.89 nMShows promise in overcoming acquired resistance.[12]
YCH1899Talazoparib-resistant cellsAnti-proliferative1.13 nMEffective against cells resistant to another major PARP inhibitor.[12]

Visualizations: Pathways and Workflows

PARP_Signaling_Pathway cluster_damage DNA Damage & Recognition cluster_activation PARP1 Activation & PARylation cluster_repair DNA Repair Pathway (BER) cluster_inhibition Mechanism of Phthalazinone Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PARP1_Active Activated PARP1 PARP1->PARP1_Active conformational change PAR Poly(ADP-Ribose) (PAR) Chains PARP1_Active->PAR synthesizes Repair_Complex DNA Repair Complex PARP1_Active->Repair_Complex recruits Trapped_Complex Trapped PARP1-DNA Complex PARP1_Active->Trapped_Complex NAD NAD+ NAD->PARP1_Active substrate PAR->PARP1_Active auto-modification XRCC1 XRCC1 PAR->XRCC1 recruits DNAPK DNA-PK PAR->DNAPK recruits Repair_Outcome DNA Repair & Genomic Stability Repair_Complex->Repair_Outcome Inhibitor Phthalazinone Derivative Inhibitor->PARP1_Active inhibits & traps DSB Double-Strand Break (DSB) at Replication Fork Trapped_Complex->DSB causes Apoptosis Cell Death (Synthetic Lethality in HR-Deficient Cells) DSB->Apoptosis leads to

Caption: PARP1 signaling in DNA repair and the mechanism of phthalazinone inhibitors.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay start Start plate_coating Coat 96-well plate with Histone Substrate start->plate_coating seed_cells Seed Cells in 96-well plate start->seed_cells add_inhibitor_e Add serially diluted Phthalazinone Derivative plate_coating->add_inhibitor_e add_enzyme Add PARP Enzyme & Biotinylated NAD+ add_inhibitor_e->add_enzyme incubate_e Incubate at RT add_enzyme->incubate_e detect_e Add Streptavidin-HRP & Substrate for Detection incubate_e->detect_e read_plate Read Plate (Luminescence/Absorbance) detect_e->read_plate add_inhibitor_c Add serially diluted Phthalazinone Derivative seed_cells->add_inhibitor_c incubate_c Incubate (e.g., 72h) add_inhibitor_c->incubate_c add_reagent Add Viability Reagent (e.g., SRB, MTS) incubate_c->add_reagent add_reagent->read_plate analyze Data Analysis (Calculate IC50/EC50) read_plate->analyze end End analyze->end

Caption: General experimental workflow for PARP inhibition assays.

Troubleshooting_Tree start Inconsistent or Unexpected Results? q_reproducible Are results reproducible between replicates? start->q_reproducible q_assay_type Are you comparing results from different assay types? q_reproducible->q_assay_type Yes pipetting Check Pipetting Technique & Calibrate Pipettes q_reproducible->pipetting No edge_effect Avoid using outer wells of the plate q_reproducible->edge_effect No cell_seeding Ensure uniform cell seeding (Use cell counter) q_reproducible->cell_seeding No reagent_mix Ensure homogenous mixing of reagents q_reproducible->reagent_mix No enzymatic_vs_cellular Discrepancy is expected. Cellular EC50 depends on permeability, trapping, etc. q_assay_type->enzymatic_vs_cellular Yes q_inhibitor Is the inhibitor stock and dilution fresh? q_assay_type->q_inhibitor No assay_specific Troubleshoot specific assay (See detailed guides) inhibitor_prep Prepare fresh dilutions for each experiment. Verify stock concentration. q_inhibitor->inhibitor_prep No q_cells Are cell line characteristics consistent? q_inhibitor->q_cells Yes q_cells->assay_specific Yes cell_passage Use cells with consistent passage number. Check for contamination. q_cells->cell_passage No

Caption: Troubleshooting decision tree for inconsistent PARP assay results.

Troubleshooting Guides & Experimental Protocols

General Assay Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate.Use a precise cell counting method to ensure uniform cell numbers in each well.[1] Consider not using the outer wells of the plate for data collection to avoid edge effects.[1] Ensure pipettes are calibrated and use proper technique.
Results not reproducible between experiments Inhibitor instability; Inconsistent incubation times; Variation in cell passage number or health.Prepare fresh dilutions of the phthalazinone inhibitor from a validated stock solution for each experiment.[1] Store stock solutions according to manufacturer instructions to prevent degradation.[1] Strictly adhere to consistent incubation times and use cells within a narrow passage number range.
Discrepancy between enzymatic IC50 and cellular EC50 Compound's cell permeability; PARP trapping efficiency; Cellular NAD+ levels; Off-target effects.This is often expected. A potent enzymatic inhibitor may have poor cell permeability. Conversely, a moderate enzymatic inhibitor with high PARP trapping efficiency can be very potent in cells.[1] Consider running a specific PARP trapping assay.
Guide 1: Enzymatic PARP Inhibition Assays (Colorimetric/Chemiluminescent)

Problem: High Background or No Signal

  • High Background in "No Enzyme" Control: This suggests insufficient washing or non-specific binding.[13] Increase the number of wash steps and ensure complete removal of the supernatant after each wash.

  • No/Low Signal in "Positive" Control (Enzyme, No Inhibitor): This indicates an issue with a critical reagent.

    • Enzyme Inactivity: Ensure the PARP enzyme has been stored correctly at -20°C or -80°C in a non-frost-free freezer.[13] Avoid repeated freeze-thaw cycles.

    • Substrate Degradation: The NAD+ substrate, especially radiolabeled versions, can degrade if not stored properly.[13]

    • Missing Reagent: Double-check that all components (activated DNA, NAD+, enzyme) were added to the reaction.[13]

Detailed Protocol: Colorimetric PARP Assay [3][6][7][14][15]

  • Plate Coating: Coat a 96-well plate with histone proteins, which act as the substrate for PARP.[3] Incubate as recommended, then wash and block the plate to prevent non-specific binding.[3]

  • Compound Addition: Prepare serial dilutions of your phthalazinone derivative in the appropriate assay buffer. Add the diluted compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Enzymatic Reaction: Add the purified PARP enzyme and a biotinylated NAD+ solution to each well to start the PARylation reaction.[3][6] Incubate the plate at room temperature for the time specified by the assay kit (e.g., 1-2 hours).[14]

  • Detection: Wash the plate to remove unbound reagents.[3] Add Streptavidin-HRP conjugate to each well and incubate (e.g., 30-60 minutes).[7] The Streptavidin-HRP will bind to the biotinylated PAR chains attached to the histones.

  • Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate.[14]

  • Data Acquisition: Immediately measure the luminescent or colorimetric signal using a microplate reader. The signal intensity is directly proportional to PARP activity.[14]

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value from the resulting dose-response curve.

Guide 2: Cell-Based Viability/Cytotoxicity Assays (e.g., SRB)

Problem: Inconsistent Viability Readings or Unreliable Dose-Response Curves

  • Uneven Cell Growth: Ensure your cell seeding is uniform across the plate. Perform a cell count before seeding and gently swirl the plate after seeding to distribute cells evenly.

  • Inhibitor Precipitation: Phthalazinone derivatives can sometimes have limited solubility. Visually inspect the wells after adding the compound to ensure it has not precipitated out of the media, which would lead to an inaccurate effective concentration.

  • Incorrect Incubation Time: The optimal incubation time can vary between cell lines and inhibitors. A 72-hour incubation is common, but you may need to optimize this for your specific system.[16]

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [1]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of your phthalazinone inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for your desired time period (e.g., 72 hours).

  • Cell Fixation: Gently add cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells to the bottom of the plate.[1] Incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with water to remove the TCA and allow them to air dry completely.[1]

  • Staining: Add SRB solution to each well to stain the cellular proteins and incubate for 15-30 minutes at room temperature.[1]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[1] Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell mass.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the EC50 or IC50 value from the dose-response curve.

Guide 3: Western Blotting for PARP Activity (PAR Levels)

Problem: Weak or No Signal for PAR

  • PAR Degradation: The PAR polymer is rapidly degraded by PARG (Poly(ADP-ribose) glycohydrolase) upon cell lysis. Ensure your lysis buffer contains a PARG inhibitor (e.g., ADP-HPD).[17] Also, add protease and phosphatase inhibitors to your lysis buffer to protect proteins.[18]

  • Insufficient PARP Activation: Basal PAR levels can be low.[17] To see a clear reduction with an inhibitor, you may first need to induce DNA damage (e.g., with H2O2 or UV treatment) to stimulate PARP activity.[19]

  • Poor Antibody Quality: Use a validated anti-PAR antibody. The incubation time may need to be extended (e.g., overnight at 4°C) to improve signal.[19][20]

  • Inefficient Protein Transfer: PAR chains are large and negatively charged, which can affect transfer efficiency. Ensure your transfer conditions are optimized. Transferring overnight at a low constant voltage at 4°C can improve results for high molecular weight proteins.[19]

Problem: High Background or Non-Specific Bands

  • Insufficient Blocking: Block the membrane for at least 1 hour at room temperature. The choice of blocking buffer (e.g., 5% milk or BSA in TBST) can impact results and may need to be optimized.[20]

  • Antibody Concentration Too High: Titrate both your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal without high background.[20]

  • Inadequate Washing: Increase the duration and number of washes after antibody incubations to remove non-specifically bound antibodies. Use a wash buffer containing a detergent like Tween 20.[20]

Detailed Protocol: Western Blot for Detecting Poly(ADP-ribose) (PAR) [6][19][21]

  • Cell Treatment & Lysis: Treat cells with your phthalazinone inhibitor, with or without a DNA damaging agent. Harvest the cells and lyse them on ice using a suitable lysis buffer (e.g., RIPA) supplemented with protease, phosphatase, and PARG inhibitors.[18][19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay to ensure equal loading.[6]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel (an 8% gel is often suitable for the PAR smear).[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR (e.g., at a 1:250 - 1:1000 dilution) overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[19] A strong signal for PAR will appear as a high molecular weight smear, which should be reduced in lanes treated with an effective PARP inhibitor.[21]

References

Technical Support Center: Synthesis and Purification of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for synthesizing phthalazinone derivatives involves the condensation of a phthalic anhydride derivative with a hydrazine compound. For this compound, a plausible route is the reaction of homophthalic anhydride (isochroman-1,3-dione) with hydrazine hydrate.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can arise from several factors in heterocyclic synthesis. Key areas to investigate include the purity of your starting materials, reaction temperature, and reaction time. Ensure your reagents, particularly the homophthalic anhydride and hydrazine hydrate, are of high purity and dry. Sub-optimal reaction conditions, such as incorrect temperature or insufficient reaction time, can lead to incomplete conversion. Running small-scale trial reactions to optimize these parameters can be beneficial. Inefficient mixing, especially in heterogeneous reaction mixtures, can also hinder the reaction rate.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates the formation of byproducts. In the condensation reaction between homophthalic anhydride and hydrazine, potential impurities could include unreacted starting materials, partially reacted intermediates, or products from side reactions. One common byproduct is the N-amino phthalimide derivative formed through an alternative cyclization pathway. Over-alkylation or di-acylation products can also occur if the reaction conditions are not carefully controlled.

Q4: What are the recommended methods for purifying the crude this compound?

The primary methods for purifying the final product are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities. Due to the carboxylic acid functional group, the compound is expected to have good solubility in polar organic solvents. Column chromatography can be employed for separating the desired product from closely related impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: The product has a low melting point and appears gummy or oily.
Possible Cause Suggested Solution
Presence of solvent residues Dry the product thoroughly under vacuum. If the issue persists, triturate the product with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove residual solvents.
High impurity levels The crude product may contain a significant amount of impurities that are depressing the melting point. Proceed with a purification step such as recrystallization from an appropriate solvent system or column chromatography.
Product is hygroscopic Handle and store the purified product in a desiccator or under an inert atmosphere to prevent moisture absorption.
Problem 2: Difficulty in removing a persistent impurity, even after recrystallization.
Possible Cause Suggested Solution
Co-crystallization of impurity The impurity may have similar solubility properties to the desired product. Try a different recrystallization solvent or a solvent mixture. For acidic compounds, recrystallization from aqueous acidic or basic solutions can sometimes be effective.
Isomeric impurity An isomer may have formed during the reaction that is difficult to separate by recrystallization alone. In this case, column chromatography is the recommended purification method. A careful selection of the mobile phase is crucial for achieving good separation.
Thermally unstable compound If the compound is degrading during heating for recrystallization, consider using a lower boiling point solvent or performing the recrystallization at a lower temperature over a longer period.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis via condensation of homophthalic anhydride with hydrazine hydrate.

Materials:

  • Homophthalic anhydride

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent like acetic acid)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve homophthalic anhydride in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Slowly add a stoichiometric amount of hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure.

  • Acidify the solution or the dissolved solid with dilute hydrochloric acid to precipitate the carboxylic acid product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

Purification Protocols

Recrystallization

Solvent Selection: The choice of solvent is critical for effective recrystallization. For this compound, which is a polar molecule with a carboxylic acid group, suitable solvents could include:

  • Water

  • Ethanol

  • Acetic acid

  • A mixture of polar and non-polar solvents (e.g., ethanol/water, acetone/hexanes).

Procedure:

  • Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

Stationary Phase: Silica gel is a common choice.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent should be optimized to achieve good separation. Adding a small amount of acetic acid to the eluent can help in eluting carboxylic acids and preventing tailing.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

The following table provides a hypothetical comparison of purification methods for improving the purity of this compound, starting from a crude product of 90% purity.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water) 9098.585
Recrystallization (Acetic Acid) 9099.178
Column Chromatography (Silica gel, DCM/MeOH) 9099.570

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Homophthalic Anhydride + Hydrazine Hydrate reaction Condensation Reaction (Reflux in Ethanol) start->reaction workup Acidification & Isolation reaction->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product (>99% Purity) recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_diagnosis Initial Diagnosis cluster_impurities Potential Impurities cluster_solutions Purification Strategy start Low Purity of Synthesized Product check_tlc Analyze by TLC start->check_tlc check_nmr Analyze by NMR start->check_nmr starting_materials Unreacted Starting Materials check_tlc->starting_materials Spots at baseline/solvent front byproducts Side-Reaction Byproducts check_tlc->byproducts Multiple spots check_nmr->byproducts Unexpected peaks solvent Residual Solvent check_nmr->solvent Solvent peaks present recrystallize Recrystallization starting_materials->recrystallize chromatography Column Chromatography byproducts->chromatography drying Vacuum Drying solvent->drying

Technical Support Center: Synthesis of Phthalazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phthalazinone-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this important class of molecules, including potent PARP inhibitors like Olaparib.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of phthalazinone-based inhibitors, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low when synthesizing the phthalazinone core from 2-acylbenzoic acids and hydrazine. What are the common causes and how can I improve it?

A1: Low yields in this condensation reaction are a frequent issue. Here are several factors to investigate:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Extend the reflux time if starting material is still present. Typical reaction times range from 2 to 6 hours.[1][2]

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature, typically around 78°C in ethanol.[1]

  • Hydrazine Quality: Hydrazine hydrate can degrade over time.

    • Solution: Use fresh, high-quality hydrazine hydrate for the reaction. Consider titrating older batches to determine the active concentration.

  • Side Reactions: The formation of undesired side products can consume starting materials.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The addition of a mild base like triethylamine can sometimes facilitate the reaction and minimize side product formation.[1]

  • Product Precipitation: The product may be precipitating out of solution prematurely, hindering the reaction.

    • Solution: If the product precipitates upon cooling, this is expected. However, if it precipitates during the reaction at reflux, consider using a higher boiling point solvent or increasing the solvent volume.

Q2: I am observing the formation of multiple products during the synthesis. What are the likely side reactions and how can I minimize them?

A2: The reaction of 2-acylbenzoic acids with hydrazine can sometimes lead to side products. Common side reactions include:

  • Formation of Hydrazone Isomers: Depending on the reaction conditions, different hydrazone intermediates may form, which might not all cyclize efficiently to the desired phthalazinone.

    • Solution: Controlling the reaction temperature and using a suitable solvent can help favor the formation of the desired intermediate. Acetic acid is often used as a solvent to promote the cyclization of the hydrazone.[3]

  • Over-alkylation: In subsequent alkylation steps, di-alkylation of the phthalazinone ring can occur.

    • Solution: Use a controlled amount of the alkylating agent and a suitable base. Monitoring the reaction closely and stopping it once the mono-alkylated product is maximized is crucial.

  • Formation of bis-Phthalazinone: When using hydrazine in reactions with 3,2-benzoxazin-4-ones in ethanol, the formation of a bis-phthalazinone byproduct has been reported.[3]

    • Solution: If using this specific starting material, consider alternative solvents like pyridine to favor the formation of the desired phthalazinone.[4]

Q3: I'm facing challenges in purifying my final phthalazinone-based inhibitor. What are the recommended purification strategies?

A3: Purification of phthalazinone derivatives can be challenging due to their polarity and potential for contamination with starting materials or byproducts.

  • Crystallization: This is often the most effective method for obtaining highly pure product.

    • Protocol: After the reaction, the crude product often precipitates from the reaction mixture upon cooling. The collected solid can be recrystallized from a suitable solvent like ethanol.[1]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a standard technique.

    • Solvent Systems: A common mobile phase is a mixture of petroleum ether and ethyl acetate.[5]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug substances, preparative HPLC can be employed.

    • Note: While effective, HPLC is less scalable and more expensive for large quantities.

Q4: I am trying to scale up my synthesis of a phthalazinone inhibitor and encountering problems with consistency and safety. What should I consider?

A4: Scaling up organic reactions presents unique challenges. For phthalazinone synthesis, key considerations include:

  • Hydrazine Handling: Hydrazine is toxic and potentially explosive.

    • Safety Precautions: Ensure proper personal protective equipment (PPE) is used. Conduct the reaction in a well-ventilated fume hood. For larger scales, consider alternative, less hazardous synthetic routes that avoid hydrazine, if possible. Some modern syntheses of Olaparib, for instance, have been designed to circumvent the use of hydrazine hydrate.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale.

    • Solution: Use a reactor with efficient stirring and temperature control. Add reagents portion-wise to manage any exotherms. Process Analytical Technology (PAT) tools like in-situ IR can be used to monitor the reaction profile during scale-up.[6]

  • Crystallization and Isolation: The crystallization process may behave differently at a larger scale.

    • Solution: Develop a robust crystallization protocol with controlled cooling rates to ensure consistent particle size and purity. Efficient filtration and drying methods are also crucial for isolating the final product.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various synthetic procedures for phthalazinone derivatives, including the well-known PARP inhibitor Olaparib.

Table 1: Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids

Starting MaterialReagentSolventReaction Time (hours)Temperature (°C)Yield (%)Reference
2-Acetylbenzoic AcidHydrazine HydrateEthanol2-4Reflux (~78)High[1]
2-Acetylbenzoic AcidHydrazine HydrateEthanol4-6RefluxVery Good[2]
2-CarboxylbenzaldehydePhenylhydrazine HClMethanol4.5-6Room Temp80-94[5]

Table 2: Synthesis of Olaparib Intermediate (Key Phthalazinone Moiety)

PrecursorReaction StepReagentsSolventYield (%)Reference
2-Formylbenzoic AcidHorner-Wadsworth-Emmons & CyclizationDimethylphosphite, Aldehyde, NaOH, Hydrazine Hydrate-77 (over 2 steps)[7][8]
PhthalhydrazideChlorination & Negishi CouplingPOCl₃, Zinc, LiCl-62 (over 3 steps)[7]
2-Acetylbenzoic Acid RouteMulti-stepVarious-51 (overall)[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of phthalazinone-based inhibitors.

Protocol 1: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution. For some substrates, the addition of a base such as triethylamine (1.2 mmol) may be beneficial.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-methylphthalazin-1(2H)-one.

Protocol 2: Synthesis of 2-Aryl-phthalazinone from o-Formylbenzoic Acid [5]

  • Reaction Setup: In a round-bottom flask, add o-formylbenzoic acid (1 mmol), phenylhydrazine hydrochloride (1 mmol), and ammonium chloride (0.5 mmol) in methanol (15 mL).

  • Reaction: Stir the reaction mixture at room temperature for 4.5-6 hours.

  • Monitoring: Monitor the formation of the precipitate and the completion of the reaction by TLC.

  • Isolation: Filter the product, rinse with cold methanol.

  • Purification: Purify the product by crystallization from ethanol or by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and mechanism of action of phthalazinone-based inhibitors.

experimental_workflow cluster_synthesis Synthesis start Starting Materials (e.g., 2-Acylbenzoic Acid, Hydrazine) reaction Condensation Reaction (Reflux in Ethanol) start->reaction 1 workup Work-up (Cooling, Filtration) reaction->workup 2 purification Purification (Crystallization or Chromatography) workup->purification 3 product Phthalazinone Inhibitor purification->product 4 troubleshooting_logic node_q node_q start Low Yield? q1 Reaction Incomplete? start->q1 a1 Extend Reflux Time Monitor by TLC q1->a1 Yes q2 Suboptimal Temp? q1->q2 No a2 Ensure Consistent Reflux q2->a2 Yes q3 Poor Reagent Quality? q2->q3 No a3 Use Fresh Hydrazine q3->a3 Yes parp_signaling_pathway cluster_pathway PARP Inhibition and Synthetic Lethality ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp activates ber Base Excision Repair parp->ber initiates trapped_parp PARP Trapped on DNA parp->trapped_parp becomes phthalazinone Phthalazinone Inhibitor (e.g., Olaparib) phthalazinone->parp inhibits replication_fork Replication Fork Collapse trapped_parp->replication_fork dsb Double-Strand DNA Break replication_fork->dsb hrr Homologous Recombination Repair (BRCA proficient) dsb->hrr nhej Non-Homologous End Joining (BRCA deficient) dsb->nhej cell_survival Cell Survival hrr->cell_survival apoptosis Apoptosis nhej->apoptosis

References

Modifying experimental protocols for better results with (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₃.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which are used in cancer therapy.[2][3][4] Phthalazinone derivatives, in general, have shown a wide range of biological activities, including potential applications in the treatment of Alzheimer's disease and as inhibitors of the TGFβ pathway.[5][6][7]

Q2: What are the key physical and chemical properties of this compound?

It is typically an off-white solid.[1] A key characteristic is its limited solubility in water, with a reported solubility of 3.1 g/L at 25°C.[1] This low aqueous solubility is an important consideration for its handling and in designing experimental protocols. Detailed solubility in various organic solvents is crucial for reaction setup and purification and is summarized in the table below.

Q3: What are the typical starting materials for the synthesis of this compound?

The most common synthetic route involves the condensation of a phthalic anhydride derivative with hydrazine hydrate.[8][9][10] The specific starting material for the phthalazinone core is often 2-carboxy- or 2-acylbenzoic acid derivatives.

Troubleshooting Guide

Synthesis & Purification

Q4: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I optimize the reaction?

Low yields are a common issue in phthalazinone synthesis. Here are several factors to consider for troubleshooting and optimization:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration, typically 2-4 hours.[11] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

    • Reagent Stoichiometry: While a 1:1 molar ratio of the phthalic anhydride derivative to hydrazine hydrate is theoretical, a slight excess of hydrazine hydrate (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.[11]

  • Side Reactions:

    • The formation of byproducts can significantly reduce the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any major impurities. Understanding the structure of these byproducts can provide insights into competing reaction pathways and help in optimizing conditions to minimize their formation.

  • Product Precipitation and Isolation:

    • This compound has low solubility in many common solvents, which is advantageous for precipitation. If the product does not precipitate upon cooling to room temperature, try cooling the flask in an ice bath to maximize recovery.[11]

    • During filtration, wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities without significant loss of the product.[11]

Q5: My synthesized this compound is impure. What is the recommended purification method?

Recrystallization is the most effective method for purifying the crude product. Based on its solubility profile, suitable solvents for recrystallization include:

  • Acetic Acid [11]

  • Ethanol [11]

  • Dimethylformamide (DMF)

The choice of solvent will depend on the nature of the impurities. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for recrystallization.

Experimental Use

Q6: I am having trouble dissolving this compound for my biological assay. What solvents should I use?

Due to its poor aqueous solubility, dissolving this compound for biological assays requires the use of organic solvents. The following table provides solubility data in common organic solvents. For cell-based assays, it is common to prepare a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells (typically <0.5%).

Data Presentation: Solubility of this compound

SolventFormulaSolubilityDielectric ConstantBoiling Point (°C)
WaterH₂OSparingly soluble (3.1 g/L at 25°C)[1]80.1100
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble47189
Dimethylformamide (DMF)C₃H₇NOSoluble38.25153
EthanolC₂H₆OSlightly Soluble24.678.5
MethanolCH₄OSlightly Soluble32.764.7
AcetoneC₃H₆OSlightly Soluble21.0156.05
AcetonitrileC₂H₃NSlightly Soluble36.6481.65
ChloroformCHCl₃Insoluble4.8161.2
Diethyl EtherC₄H₁₀OInsoluble4.26734.5
HexaneC₆H₁₄Insoluble1.8869

Data compiled from various sources.[12][13][14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for phthalazinone synthesis and should be adapted to specific laboratory conditions and scale.

Materials:

  • 2-Carboxy-α-acetyl-phenylacetic acid (or a similar phthalic anhydride precursor)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid

  • Ethanol (for washing)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phthalic anhydride derivative (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a solid. To maximize precipitation, the flask can be cooled in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by deionized water to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the dried this compound in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum. Expected signals should correspond to the aromatic protons of the phthalazinone ring system and the protons of the acetic acid moiety. The chemical shifts (δ) will be dependent on the solvent used.

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum. This will provide information on the carbon framework of the molecule. To obtain a quantitative spectrum, ensure a sufficient relaxation delay between pulses.[15]

Visualizations

Signaling Pathway Diagrams

Phthalazinone derivatives are known to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations) leads to cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of Phthalazinone Inhibitor cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication_Fork Stalled Replication Fork DNA_Damage->Replication_Fork PAR PAR Polymer Synthesis PARP->PAR PARP_Inhibition PARP Inhibition PARP->PARP_Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR Phthalazinone (4-Oxo-3,4-dihydrophthalazin-1-yl) -acetic acid derivative (e.g., Olaparib) Phthalazinone->PARP_Inhibition PARP_Inhibition->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Apoptosis Apoptosis / Cell Death HR_Deficiency->Apoptosis

Caption: PARP Inhibition Pathway by Phthalazinone Derivatives.

Phthalazinone-based compounds have also been identified as inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway, which plays a role in cell growth, differentiation, and apoptosis.

TGFb_Inhibition_Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Phthalazinone Phthalazinone Inhibitor Phthalazinone->Smad Inhibition Smad4 Smad4 Complex Formation Smad->Smad4 Nucleus Nuclear Translocation Smad4->Nucleus Gene_Expression Target Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Expression

Caption: TGFβ Signaling Pathway Inhibition by Phthalazinones.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: Starting Materials (Phthalic Anhydride Derivative, Hydrazine Hydrate) Reaction Reaction: Condensation in Acetic Acid (Reflux, 2-4h) Start->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing (Cold Ethanol, Water) Cooling->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Purification: Recrystallization (e.g., from Acetic Acid or Ethanol) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis: (NMR, LC-MS, m.p.) Pure_Product->Analysis End End Product Analysis->End

References

Reaction monitoring techniques for (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis and reaction monitoring of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the condensation of homophthalic anhydride with hydrazine hydrate to form the 2,3-dihydrophthalazin-1(4H)-one intermediate. The second step is the alkylation of this intermediate with ethyl chloroacetate, followed by hydrolysis to yield the final product, this compound.

Q2: Which analytical techniques are recommended for monitoring the progress of this synthesis?

A2: Thin-Layer Chromatography (TLC) is ideal for rapid, qualitative monitoring of the reaction's progress. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and purity. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential.

Q3: What are the expected appearances of the starting materials, intermediates, and final product?

A3: Homophthalic anhydride and the 2,3-dihydrophthalazin-1(4H)-one intermediate are typically off-white to pale yellow solids. The final product, this compound, is expected to be an off-white solid.[1]

Experimental Protocols and Reaction Monitoring

Synthesis Protocol

A plausible synthetic route is outlined below.

Step 1: Synthesis of 2,3-dihydrophthalazin-1(4H)-one

  • In a round-bottom flask, dissolve homophthalic anhydride in a suitable solvent such as ethanol or acetic acid.[2]

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring.[2]

  • Reflux the reaction mixture for 2-4 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2,3-dihydrophthalazin-1(4H)-one.

Step 2: Synthesis of this compound

  • Suspend the 2,3-dihydrophthalazin-1(4H)-one intermediate and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetone.

  • Add ethyl chloroacetate dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This step forms the ethyl ester intermediate.

  • For the hydrolysis step, the crude ethyl ester can be refluxed with an aqueous solution of a base like sodium hydroxide.[3]

  • After the ester hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the final product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Reaction Monitoring Data

The following tables provide typical analytical data for monitoring the reaction progress. Note that these values are illustrative and may vary based on specific experimental conditions.

Table 1: Thin-Layer Chromatography (TLC) Data

CompoundTypical Mobile PhaseExpected Rf ValueVisualization Method
Homophthalic AnhydrideHexane:Ethyl Acetate (7:3)~ 0.6UV light (254 nm)
2,3-dihydrophthalazin-1(4H)-oneHexane:Ethyl Acetate (1:1)~ 0.4UV light (254 nm)
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetateHexane:Ethyl Acetate (1:1)~ 0.5UV light (254 nm)
This compoundEthyl Acetate:Methanol (9:1) with 0.5% Acetic Acid~ 0.3UV light (254 nm)

Table 2: High-Performance Liquid Chromatography (HPLC) Data

CompoundColumnMobile PhaseFlow RateDetectionRetention Time (min)
This compoundC18Acetonitrile:Water (gradient) with 0.1% Formic Acid1.0 mL/minUV at 254 nm~ 4-6

Table 3: Spectroscopic Data for this compound

TechniqueCharacteristic Peaks/Shifts
¹H NMR (DMSO-d₆)δ 12.5 (s, 1H, COOH), δ 11.5 (s, 1H, NH), δ 7.5-8.2 (m, 4H, Ar-H), δ 3.8 (s, 2H, CH₂)
FTIR (KBr, cm⁻¹)~3400 (O-H stretch, carboxylic acid), ~3200 (N-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide)

Troubleshooting Guide

Q4: My reaction to form 2,3-dihydrophthalazin-1(4H)-one (Step 1) is not going to completion. What should I do?

A4:

  • Check Reagents: Ensure the hydrazine hydrate is of good quality and has not degraded.

  • Increase Reaction Time/Temperature: Prolong the reflux time and monitor by TLC every hour. If the reaction is still sluggish, a higher boiling point solvent like acetic acid can be used.

  • Side Reactions: The formation of bis-phthalazinone is a possible side reaction if the stoichiometry is not carefully controlled.[4]

Q5: During the alkylation step (Step 2), my TLC shows multiple spots, and the yield of the desired ester is low. What could be the issue?

A5:

  • Base and Solvent: The choice of base and solvent is critical. A weak base or a protic solvent might not be effective. Try using a stronger base like sodium hydride in an anhydrous aprotic solvent like THF, but exercise caution.

  • N- vs. O-Alkylation: Phthalazinones can undergo both N- and O-alkylation. The reaction conditions can influence the selectivity. Generally, polar aprotic solvents favor N-alkylation.

  • Dialkylation: Use of excess ethyl chloroacetate can lead to dialkylation. Ensure you are using the correct stoichiometric amounts.

Q6: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete. How can I drive it to completion?

A6:

  • Hydrolysis Conditions: Increase the concentration of the base (e.g., from 1M to 2M NaOH) or increase the reaction temperature and time.

  • Solubility: The ester may have poor solubility in the aqueous base. Adding a co-solvent like ethanol or THF can improve solubility and facilitate hydrolysis.

Q7: I am having trouble with the purification of the final product. What do you suggest?

A7:

  • Precipitation: Ensure the pH is sufficiently acidic during precipitation to fully protonate the carboxylic acid and minimize its solubility in water.

  • Recrystallization: If the product is still impure after filtration, recrystallization is recommended. Test different solvent systems, such as ethanol/water or acetic acid/water mixtures, to find the optimal conditions for crystallization.

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow Start Homophthalic Anhydride + Hydrazine Hydrate Step1 Step 1: Condensation (Reflux in EtOH) Start->Step1 Intermediate 2,3-dihydrophthalazin-1(4H)-one Step1->Intermediate Monitor1 Monitor by TLC Step1->Monitor1 Step2a Step 2a: Alkylation (Ethyl Chloroacetate, K2CO3/DMF) Intermediate->Step2a Ester Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Step2a->Ester Monitor2 Monitor by TLC/HPLC Step2a->Monitor2 Step2b Step 2b: Hydrolysis (NaOH, H2O/EtOH, then HCl) Ester->Step2b Product This compound Step2b->Product Monitor3 Monitor by HPLC Step2b->Monitor3

Caption: Synthetic workflow for this compound.

Troubleshooting Problem Low Yield or Incomplete Reaction Step1 Step 1 (Condensation) Problem->Step1 Step2a Step 2a (Alkylation) Problem->Step2a Step2b Step 2b (Hydrolysis) Problem->Step2b Sol1 Check Hydrazine Quality Increase Reflux Time/Temp Step1->Sol1 Solution Sol2a Check Base/Solvent Verify Stoichiometry Step2a->Sol2a Solution Sol2b Increase Base Concentration Add Co-solvent (EtOH/THF) Step2b->Sol2b Solution

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Isolating (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and isolation of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound and related phthalazinone derivatives typically involves the reaction of phthalic anhydride or its derivatives with hydrazine hydrate.[1][2] The acetic acid side chain can be introduced through various synthetic routes, often involving a precursor that is subsequently modified.

Q2: What is the general solubility profile of this compound?

A2: While specific data for this compound is limited, phthalazinone derivatives with carboxylic acid groups generally exhibit poor solubility in water and non-polar organic solvents.[3][4] They tend to be more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may also show some solubility in alcohols like methanol or ethanol, particularly upon heating.[4] The carboxylic acid moiety allows for its conversion to a more soluble salt form by treatment with a base.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound as a solid in a tightly sealed container in a dry, room-temperature environment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Precipitation of Product The product may be too soluble in the reaction solvent.- Try cooling the reaction mixture in an ice bath to reduce solubility. - If the product is a carboxylic acid, acidification of the reaction mixture (if it is basic) can induce precipitation. - Consider adding a co-solvent in which the product is insoluble (an anti-solvent) to promote precipitation.
Product Precipitates as an Oil or Gummy Solid The product may be impure, or the precipitation is happening too quickly.- Try to redissolve the oil in a minimal amount of a suitable solvent and then slowly add an anti-solvent while stirring vigorously to encourage the formation of a crystalline solid. - A "scratching" technique, where the inside of the flask is scratched with a glass rod at the solvent-air interface, can sometimes induce crystallization.
Filtration is Very Slow or Clogged The precipitated solid may be too fine or amorphous.- Consider allowing the precipitate to "digest" by stirring it in the mother liquor for an extended period, which can lead to larger particle sizes. - Using a filter aid like Celite® can help to improve the filtration rate. - If the product is stable, heating the mixture to dissolve the fine particles and then allowing it to cool slowly can promote the formation of larger, more easily filterable crystals.
Emulsion Formation During Aqueous Work-up The presence of both organic and aqueous layers with surfactants or fine particulate matter can stabilize emulsions.- Add a small amount of a saturated brine solution (NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. - Allow the mixture to stand undisturbed for a longer period. - Centrifugation can be an effective method for separating stubborn emulsions.
Difficulty Removing Starting Materials/Byproducts The impurities may have similar solubility properties to the desired product.- If the impurity is a basic or acidic compound, an acid-base extraction can be used to selectively remove it into an aqueous layer. - Recrystallization from a suitable solvent system is a powerful purification technique. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures. - If recrystallization is ineffective, column chromatography may be necessary.
Product Purity is Low After Initial Isolation Incomplete reaction or co-precipitation of impurities.- Optimize the reaction conditions (e.g., reaction time, temperature) to ensure complete conversion of starting materials. - Perform a recrystallization of the crude product. Multiple recrystallizations may be necessary to achieve high purity.

Experimental Protocols

General Synthesis and Work-up Procedure for this compound (Illustrative)

This protocol is a generalized procedure based on common methods for synthesizing phthalazinone derivatives.[1][2] Researchers should adapt this procedure based on their specific synthetic route.

  • Reaction: React the appropriate starting materials (e.g., a derivative of phthalic anhydride and a hydrazine-containing compound) in a suitable solvent (e.g., acetic acid, ethanol) under appropriate conditions (e.g., reflux).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove residual impurities.

  • Aqueous Wash (if necessary): If the reaction mixture is not acidic, or if there are soluble impurities, the crude product can be suspended in water and the pH adjusted to precipitate the carboxylic acid. The solid is then filtered again.

  • Recrystallization: Purify the crude product by recrystallization. Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures (e.g., methanol, ethanol, or a solvent mixture). Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent.

Data Presentation

Table 1: Experimental Data Summary

Parameter Value Unit Notes
Yield (Crude) %
Yield (After Recrystallization) %
Melting Point °C
Purity (by HPLC) %
Recrystallization Solvent

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction start->reaction cooling Cooling & Precipitation reaction->cooling filtration1 Filtration cooling->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Filtration recrystallization->filtration2 drying Drying filtration2->drying analysis Purity & Characterization drying->analysis end_product Pure this compound analysis->end_product

Caption: Experimental workflow for the synthesis and isolation of the target compound.

References

Validation & Comparative

A Comparative Analysis of Olaparib and the (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid Scaffold as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib, with the core chemical scaffold, (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. While extensive data is available for Olaparib, this compound represents a foundational structure for a class of PARP inhibitors, and direct inhibitory data for this specific compound is not extensively available in the public domain. This comparison, therefore, focuses on the known performance of Olaparib and the general significance of the phthalazinone scaffold in the development of PARP inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair. PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs, which convert to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.

Olaparib: A Clinically Approved PARP Inhibitor

Olaparib is a potent inhibitor of both PARP1 and PARP2 and is clinically approved for the treatment of various cancers, particularly those with BRCA mutations. It functions by competing with the NAD+ binding site in the catalytic domain of PARP enzymes.

This compound: A Core Scaffold

This compound is a chemical compound featuring a phthalazinone ring linked to an acetic acid group.[1] While specific PARP inhibitory data for this exact molecule is scarce in publicly available literature, the phthalazinone core is a key pharmacophore present in Olaparib and many other potent PARP inhibitors.[2] Its structure serves as a foundational building block for the design and synthesis of new and derivative PARP inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of Olaparib against PARP1 and PARP2. Due to the lack of available data, a direct quantitative comparison with this compound is not possible.

Table 1: In Vitro Potency of Olaparib against PARP1 and PARP2

InhibitorTargetIC50 (nM)Ki (nM)Reference(s)
OlaparibPARP1~0.5 - 5~1.2[3]
OlaparibPARP2~0.2 - 1~0.87[3]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values can vary depending on the specific assay conditions.

Cellular Activity of Olaparib

The efficacy of PARP inhibitors is also evaluated in cellular assays to determine their ability to induce synthetic lethality in cancer cells with DNA repair deficiencies.

Table 2: Cellular Activity of Olaparib in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)Reference(s)
PEO1Ovarian CancerBRCA2 mutant0.004[4]
MDA-MB-436Breast CancerBRCA1 mutant4.7[4]
Capan-1Pancreatic CancerBRCA2 mutant0.005[5]
HCT116Colorectal CancerNot Specified2.799[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of PARP inhibition and the process of evaluating these inhibitors, the following diagrams are provided.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PARylation PAR Synthesis (PARylation) PARP1_2->PARylation catalyzes Inhibition Catalytic Inhibition PARP1_2->Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor Olaparib / Phthalazinone Scaffold PARP_Inhibitor->PARP1_2 binds to Inhibition->PARylation Unrepaired_SSB Unrepaired SSB DSB_Formation Double-Strand Break (DSB) during Replication Unrepaired_SSB->DSB_Formation Cell_Death Synthetic Lethality (in BRCA-deficient cells) DSB_Formation->Cell_Death

Caption: PARP signaling pathway and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_Biochemical_Assay Biochemical PARP Inhibition Assay cluster_Cellular_Assay Cellular Viability Assay (MTT) Prepare_Reagents Prepare Reagents: - PARP1/2 Enzyme - Activated DNA - Biotinylated NAD+ - Inhibitor Dilutions Incubate Incubate Enzyme, DNA, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Biotinylated NAD+ Incubate->Initiate_Reaction Detect_PARylation Detect PARylation (e.g., Chemiluminescence) Initiate_Reaction->Detect_PARylation Calculate_IC50 Calculate IC50 Detect_PARylation->Calculate_IC50 Seed_Cells Seed Cancer Cells (e.g., BRCA-deficient) Treat_Cells Treat with Serial Dilutions of Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Cellular_IC50 Calculate IC50 Measure_Absorbance->Calculate_Cellular_IC50

Caption: Generalized workflow for evaluating PARP inhibitors.

Experimental Protocols

Biochemical PARP1/2 Inhibition Assay (Chemiluminescent)

This protocol provides a method to determine the in vitro enzymatic activity of PARP1/2 and the inhibitory potential of test compounds.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. Histones are pre-coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. The signal is inversely proportional to PARP inhibition.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Test compound (e.g., this compound) and positive control (Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and Olaparib in PARP assay buffer. A typical starting concentration range is 0.1 nM to 10 µM.

    • Prepare a master mix containing PARP enzyme and activated DNA in PARP assay buffer.

  • Assay Reaction:

    • Add the test compound dilutions or vehicle control to the wells of the histone-coated plate.

    • Add the PARP enzyme/activated DNA master mix to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding biotinylated NAD+ to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBST).

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

  • Data Analysis:

    • Immediately measure the chemiluminescence using a microplate reader.

    • Subtract the background (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of PARP inhibitors on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., BRCA-deficient)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound and positive control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound and Olaparib in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][7][8]

Conclusion

References

Phthalazinone Derivatives: A Comparative Efficacy Analysis in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalazinone derivatives have emerged as a promising class of therapeutic agents, particularly in the field of oncology. Their versatile scaffold allows for the targeting of critical pathways in cancer progression, most notably DNA repair and angiogenesis. This guide provides a comparative analysis of the efficacy of novel phthalazinone derivatives, with a focus on their activity as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The data presented is compiled from recent studies to offer a clear benchmark against established drugs such as Olaparib and Sorafenib.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and cytotoxic activity of selected novel phthalazinone derivatives compared to established drugs. This data is intended to provide a snapshot of their relative efficacy.

PARP1 Inhibition and Cytotoxic Activity
Compound/DrugPARP1 IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Olaparib (Standard) 1 - 5Capan-1 (BRCA2 deficient)10.412[1][2]
Compound 11c 97A549 (Lung Carcinoma)-[3]
Compound 23 3.24Capan-1 (BRCA2 deficient)7.532[1]
Compound 14 4.74Capan-1 (BRCA2 deficient)>10[1]
Compound 5 3.05MDA-MB-436 (BRCA1 mutant)2.57[4]
Compound 8a 2.31MDA-MB-436 (BRCA1 mutant)-[4]
VEGFR-2 Inhibition and Cytotoxic Activity
Compound/DrugVEGFR-2 IC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
Sorafenib (Standard) 0.03 - 0.09HepG2, MCF-72.93 - 10.75[5][6][7]
Compound 6d 21.9HepG20.38[5]
Compound 6c -HepG20.41[5]
Compound 2g 0.148MCF-7, HepG20.15 (MCF-7), 0.18 (HepG2)[6]
Compound 4a 0.196MCF-7, HepG20.12 (MCF-7), 0.09 (HepG2)[6]
Compound 12b 17.8HCT-1160.32[8]
Compound 3f 0.0557MCF-70.08[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

PARP1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

  • Plate Preparation: A 96-well plate is coated with histones, the substrate for PARP1, and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.

  • Compound Incubation: Serial dilutions of the test phthalazinone derivatives and a positive control (e.g., Olaparib) are added to the wells.

  • Enzymatic Reaction: A reaction mixture containing recombinant human PARP1 enzyme, NAD+, and activated DNA is added to the wells to initiate the reaction. The plate is incubated at 37°C for a specified time.

  • Detection: The formation of poly(ADP-ribose) (PAR) chains is quantified using an ELISA-based method. An anti-PAR antibody conjugated to a detection enzyme (e.g., HRP) is added, followed by a substrate that generates a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, is calculated from the dose-response curve.

VEGFR-2 Kinase Assay

This assay determines the inhibitory effect of compounds on the kinase activity of VEGFR-2.

  • Reagent Preparation: Prepare a 1x Kinase Buffer, a stock solution of ATP, and the substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Preparation: Prepare serial dilutions of the test phthalazinone derivatives and a positive control (e.g., Sorafenib) in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the diluted compounds, recombinant VEGFR-2 enzyme, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified duration (e.g., 45 minutes).

  • Detection: The amount of ATP consumed, which is inversely proportional to the kinase activity, is measured using a luminescence-based assay such as the Kinase-Glo® assay. This involves adding a reagent that stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phthalazinone derivatives or control drugs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical drug discovery workflow for phthalazinone derivatives.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication_Fork Replication Fork Stalling & Collapse PARP1->Replication_Fork trapping leads to NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair Phthalazinone Phthalazinone Derivative (e.g., Olaparib) Phthalazinone->PARP1 inhibits Apoptosis Apoptosis Replication_Fork->Apoptosis

Caption: PARP1 signaling pathway in DNA repair and its inhibition by phthalazinone derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Phthalazinone Phthalazinone Derivative (e.g., Sorafenib) Phthalazinone->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by phthalazinone derivatives.

Experimental_Workflow Start Start: Target Identification (e.g., PARP, VEGFR-2) Synthesis Synthesis of Phthalazinone Derivatives Start->Synthesis In_Vitro In Vitro Screening (Enzymatic & Cell-based Assays) Synthesis->In_Vitro Lead_ID Lead Compound Identification (Potency & Selectivity) In_Vitro->Lead_ID In_Vivo In Vivo Efficacy (Xenograft Models) Lead_ID->In_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vivo->PK_PD Tox Toxicology Assessment PK_PD->Tox Clinical Clinical Trials Tox->Clinical

Caption: A typical drug discovery and development workflow for phthalazinone derivatives.

References

Validating the Biological Activity of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid analogs, a class of compounds demonstrating significant potential in oncology. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Comparative Biological Activity of Phthalazinone Analogs

This compound and its analogs, belonging to the broader class of phthalazinones, have emerged as potent inhibitors of several key targets in cancer progression. Extensive research has demonstrated their efficacy in targeting enzymes such as Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). The following tables present a compilation of inhibitory activities (IC50 values) from various studies, offering a quantitative comparison of these analogs against established inhibitors.

PARP Inhibition

Analogs of this compound have been extensively investigated as PARP inhibitors.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[3][4]

Compound/AnalogPARP-1 IC50 (nM)PARP-2 IC50 (nM)Target Cancer Cell LinesReference
Olaparib (Reference)~5~1BRCA-mutated breast and ovarian cancers[3]
Analog 14.2Not ReportedK562, MDA-MB-231[5]
Analog 23.5Not ReportedMCF-7, MDA-MB-436[2]
Analog 32.4Not ReportedMCF-7, MDA-MB-436[2]
VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several phthalazinone derivatives have demonstrated potent inhibitory activity against VEGFR-2 kinase.[6][7][8][9][10]

Compound/AnalogVEGFR-2 IC50 (µM)Target Cancer Cell LinesReference
Sorafenib (Reference)0.10HepG2, HCT-116, MCF-7[6]
Analog A0.14HepG2, HCT-116, MCF-7[6]
Analog B0.18HepG2, HCT-116, MCF-7[6]
Analog C0.21HepG2, HCT-116, MCF-7[6]
Analog D0.009Breast and Cervical Cancer Cell Lines[9]
EGFR Inhibition

EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor cell proliferation, survival, and metastasis. Certain phthalazinone-based compounds have been explored as EGFR inhibitors.[11][12][13][14]

Compound/AnalogEGFR IC50 (nM)Target Cancer Cell LinesReference
Erlotinib (Reference)80MDA-MB-231[11]
Phthalazinone Analog X21.4MDA-MB-231[11]
Thiazolyl-pyrazoline 7g262A549, T-47D[12]
Thiazolyl-pyrazoline 7m305A549, T-47D[12]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. This section provides protocols for the key assays used to determine the biological activity of this compound analogs.

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP1 enzyme activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (analogs) and reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Add 25 µL of the diluted compounds or vehicle control to the histone-coated wells.

  • Add 25 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

  • Incubate for 60 minutes at 30°C.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the wells again as described in step 7.

  • Add 100 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (analogs) and reference inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in kinase buffer.

  • Add 5 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.

  • Add 10 µL of VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 25 µL of the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (analogs) and a reference cytotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a reference agent. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Mandatory Visualizations

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

Signaling Pathways

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 DNA_Repair_Complex DNA Repair Complex (BER) PAR->DNA_Repair_Complex recruits Repair DNA Repair DNA_Repair_Complex->Repair Inhibitor (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid analog Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds P1 P VEGFR2->P1 autophosphorylation PLCg PLCγ P1->PLCg activates PI3K PI3K P1->PI3K activates Downstream Downstream Signaling PLCg->Downstream PI3K->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid analog Inhibitor->VEGFR2 inhibits kinase activity

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and its inhibition.

Experimental Workflows

Synthesis_Workflow Start 2-Cyanobenzaldehyde Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate1 3-Amino-1,2-dihydro- phthalazin-4-one Step1->Intermediate1 Step2 Diazotization and Sandmeyer Reaction Intermediate1->Step2 Intermediate2 4-Oxo-3,4-dihydro- phthalazin-1-carbonitrile Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Final_product (4-Oxo-3,4-dihydro- phthalazin-1-yl)acetic acid Step3->Final_product Analogs Further Modifications Final_product->Analogs

Caption: General synthetic workflow for this compound.

IC50_Determination_Workflow Cell_Culture Cell Seeding (96-well plate) Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay Biological Assay (e.g., MTT, Kinase Assay) Incubation->Assay Measurement Data Acquisition (e.g., Absorbance, Luminescence) Assay->Measurement Analysis Data Analysis (Dose-Response Curve) Measurement->Analysis IC50 IC50 Value Determination Analysis->IC50

Caption: Experimental workflow for determining the IC50 value of a test compound.

References

Comparative Guide to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid Derivatives: Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Core Structure and Derivatives

The core structure is this compound, a member of the phthalazinone class of heterocyclic compounds. This guide focuses on derivatives where the carboxylic acid group is modified to form esters and amides, and the impact of these modifications on biological activity.

Anticancer Activity: Targeting VEGFR-2

Several this compound derivatives have been investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Inhibition of VEGFR-2 can restrict blood supply to tumors, thereby impeding their growth and metastasis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives against different cancer cell lines.

Compound IDR Group (Modification of Acetic Acid)Cell LineIC50 (µM)Reference
Parent Acid -OH---
Ester 1 -OCH2CH3 (Ethyl Ester)---
Amide 1 -NH-CH2-C6H5 (N-benzylacetamide)MDA-MB-231>50[1]
Amide 2 -NH-(CH2)2-C6H5 (N-phenethylacetamide)MDA-MB-23135.4[1]
Amide 3 -NH-CyclohexylMDA-MB-23142.1[1]
Amide 4 -NH-(CH2)13-CH3 (N-tetradecylacetamide)MDA-MB-23128.7[1]
Amide 5 -NH-CH2-CH=CH2 (N-allylacetamide)MDA-MB-231>50[1]
Dipeptide 1 -NH-CH2-CO-NH-NH2MDA-MB-2311.89[2]
Dipeptide 2 -NH-CH2-CO-NH-CyclohexylMDA-MB-2310.57[2]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Esterification vs. Amidation: While direct comparative data for simple esters of the parent acid is limited in the reviewed literature, the focus has been on amide and peptide derivatives.

  • Amide Substituents: The nature of the substituent on the amide nitrogen significantly influences cytotoxic activity. Long alkyl chains (e.g., tetradecyl in Amide 4 ) appear to enhance activity compared to bulky cyclic groups (e.g., cyclohexyl in Amide 3 ) or short, flexible groups (e.g., benzyl in Amide 1 ).[1]

  • Peptide Coupling: Extending the acetamide side chain by coupling with another amino acid to form dipeptides dramatically increases potency. For instance, Dipeptide 2 shows sub-micromolar activity against MDA-MB-231 breast cancer cells.[2] This suggests that the dipeptide moiety may allow for more extensive interactions with the biological target.

  • Targeting VEGFR-2: Several phthalazine derivatives have demonstrated potent VEGFR-2 inhibition. For example, some derivatives show IC50 values in the sub-micromolar range, comparable to the standard drug Sorafenib.[3][4] This indicates that the phthalazinone scaffold is a promising pharmacophore for designing VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of VEGFR-2, which is a primary target for many of the evaluated phthalazinone derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability

Caption: VEGFR-2 Signaling Pathway.

Anti-inflammatory Activity

This compound derivatives have also been explored for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory effects of new compounds.

Quantitative Comparison of Anti-inflammatory Activity

Data for a series of 1,3,4-oxadiazole derivatives, which can be considered bioisosteres of the amide/ester functional group, derived from a related phthalazinone acetic acid hydrazide, are presented below.

Compound IDModification% Inhibition of Paw EdemaReference
Indomethacin Standard Drug75%[5]
Oxadiazole 1 2,4-dichloro-phenylamino76%[5]
Oxadiazole 2 4-chloro-phenylamino72%[5]
Oxadiazole 3 4-bromo-phenylamino68%[5]
Oxadiazole 4 4-methyl-phenylamino65%[5]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., chloro, bromo) on the aryl ring of the 5-arylamino-1,3,4-oxadiazole moiety generally leads to higher anti-inflammatory activity. For instance, the 2,4-dichloro substituted derivative (Oxadiazole 1 ) showed the highest potency, comparable to the standard drug indomethacin.[5]

  • Lipophilicity: While not explicitly quantified in the referenced study, the variation in substituents also alters the lipophilicity of the compounds, which can influence their absorption and distribution to the site of inflammation.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the target derivatives typically involves a multi-step process.

Synthesis_Workflow Start Phthalic Anhydride Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate1 Phthalazinone Core Step1->Intermediate1 Step2 Alkylation with Ethyl Chloroacetate Intermediate1->Step2 Intermediate2 Ethyl (4-Oxo-3,4-dihydrophthalazin- 1-yl)acetate Step2->Intermediate2 Step3a Hydrolysis Intermediate2->Step3a Step3b Aminolysis/ Peptide Coupling Intermediate2->Step3b Product_Acid (4-Oxo-3,4-dihydrophthalazin- 1-yl)acetic acid Step3a->Product_Acid Product_Amides Amide/Peptide Derivatives Step3b->Product_Amides

Caption: General Synthesis Workflow.

Step 1: Synthesis of the Phthalazinone Core Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux to yield the basic phthalazinone scaffold.[6]

Step 2: Synthesis of Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate The phthalazinone core is then N-alkylated using ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as acetone.[2]

Step 3: Synthesis of Final Derivatives

  • Carboxylic Acid: The ethyl ester is hydrolyzed, typically using an acid or base, to yield the parent this compound.

  • Amides and Peptides: The ester can be converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide can then be coupled with various amines or amino acid esters via an azide intermediate to form the desired amide or peptide derivatives.[1][2]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[7]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[8]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[8]

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle. A standard anti-inflammatory drug, such as indomethacin, is used as a positive control.[3]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[3][9]

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[3]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies indicate that modification of the acetic acid moiety, particularly through the formation of specific amide and dipeptide derivatives, can significantly enhance anticancer activity, likely through the inhibition of signaling pathways such as VEGFR-2. Furthermore, bioisosteric replacement of the terminal carboxylic acid function with heterocyclic rings like 1,3,4-oxadiazoles can lead to potent anti-inflammatory agents. The data and protocols presented in this guide offer a foundation for the rational design and further investigation of this promising class of compounds.

References

Benchmarking New Phthalazinone Inhibitors Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family.[1] Phthalazinone-based compounds have emerged as a promising class of PARP inhibitors, with Olaparib being a notable FDA-approved drug.[1] This guide provides a comprehensive comparison of novel phthalazinone inhibitors against established standards, supported by experimental data and detailed protocols to aid in research and development.

Quantitative Data Summary: A Comparative Analysis of Inhibitor Potency

The efficacy of new phthalazinone inhibitors is benchmarked against the known PARP inhibitor, Olaparib. The following tables summarize the inhibitory activity (IC50) of novel compounds against PARP-1 and their cytotoxic effects on various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative PARP-1 Inhibitory Activity

CompoundTargetIC50 (nM)Standard InhibitorStandard's IC50 (nM)Reference
New Phthalazinone Inhibitors
Compound 11cPARP-197Olaparib139[2]
Compound 5cPARP-130.51Olaparib43.59[3]
Compound 7bPARP-141.60Olaparib43.59[3]
Compound 7dPARP-141.53Olaparib43.59[3]
Compound 7ePARP-136.33Olaparib43.59[3]
Compound 12aPARP-145.40Olaparib43.59[3]
Compound 12cPARP-150.62Olaparib43.59[3]
Known Standards
OlaparibPARP-1139--[2]
RucaparibPARP-1---[4]
NiraparibPARP-1---[4]
TalazoparibPARP-1---[4]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Standard InhibitorStandard's IC50 (µM)Reference
New Phthalazinone Inhibitors
Compound 11cA549Lung Carcinoma---[2]
Compound 11dMDA-MB-231Breast Cancer0.92Erlotinib1.02[5]
Compound 12cMDA-MB-231Breast Cancer1.89Erlotinib1.02[5]
Compound 12dMDA-MB-231Breast Cancer0.57Erlotinib1.02[5]
Compound 12bHCT-116Colon Carcinoma0.32Sorafenib2.93[6][7]
Compound 13cHCT-116Colon Carcinoma0.64Sorafenib2.93[6][7]
Known Standards
OlaparibCapan-1Pancreatic Cancer (BRCA2-deficient)---
ErlotinibMDA-MB-231Breast Cancer1.02--[5]
SorafenibHCT-116Colon Carcinoma2.93--[6][7]

Note: Direct IC50 values for some new compounds in specific cell lines were not available in the cited literature but showed significant cytotoxic activity at tested concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

PARP-1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP-1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer

  • Test compounds (phthalazinone inhibitors) and standard inhibitors (e.g., Olaparib)

  • Developer reagent (for fluorescent signal)

  • 96-well black plates

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD+ in PARP assay buffer. Prepare serial dilutions of the test compounds and standard inhibitors.[5]

  • Assay Reaction: To each well of a 96-well plate, add the PARP-1 enzyme and activated DNA mixture.[5]

  • Inhibitor Addition: Add the serially diluted test compounds or standard inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Start the enzymatic reaction by adding the β-NAD+ solution to all wells.[5]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction and add the developer reagent according to the kit manufacturer's instructions to generate a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HCT-116)

  • Cell culture medium and supplements

  • Test compounds and standard inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the new phthalazinone inhibitors and standard drugs for a specified duration (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.

Caspase Activity Assay (Fluorometric/Colorimetric)

This assay measures the activation of key apoptosis-executing enzymes, caspase-3 and caspase-9.

Materials:

  • Treated cell lysates

  • Caspase-specific substrates conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[2][10]

  • Assay buffer

  • 96-well plates (black for fluorescence, clear for colorimetric)

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells to obtain protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate to the assay buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[10]

  • Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.[2]

  • Data Analysis: Quantify the caspase activity based on the signal intensity and compare the treated samples to the untreated controls.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved-PARP, anti-caspase-3, anti-cleaved-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression of pro- and cleaved forms of PARP and caspases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by phthalazinone inhibitors and the general workflow for their evaluation.

DNA_Damage_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Replication_Fork Collapsed Replication Fork DNA_Damage->Replication_Fork leads to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER Cell_Survival Cell Survival BER->Cell_Survival Phthalazinone Phthalazinone Inhibitor Phthalazinone->Inhibition Inhibition->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency requires HR for repair Apoptosis Apoptosis DSB->Apoptosis unrepaired HR_Deficiency->Apoptosis leads to

Figure 1. Mechanism of Action of Phthalazinone PARP Inhibitors.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DSB Accumulated DNA Damage (DSBs) Mitochondrion Mitochondrion DSB->Mitochondrion triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 cleavage PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

Figure 2. Apoptosis Signaling Pathway Induced by PARP Inhibition.

Experimental_Workflow Start Start Compound_Selection Select New Phthalazinone Inhibitors and Standards Start->Compound_Selection Enzyme_Assay PARP-1 Enzyme Inhibition Assay Compound_Selection->Enzyme_Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Cell_Culture Culture Cancer Cell Lines IC50_Enzyme->Cell_Culture Cytotoxicity_Assay MTT Cell Viability Assay Cell_Culture->Cytotoxicity_Assay IC50_Cell Determine Cytotoxic IC50 Cytotoxicity_Assay->IC50_Cell Apoptosis_Assays Mechanism of Action Studies (Caspase Assays, Western Blot) IC50_Cell->Apoptosis_Assays Data_Analysis Comparative Data Analysis and Visualization Apoptosis_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3. General Experimental Workflow for Inhibitor Benchmarking.

References

Comparative Efficacy and Cross-Reactivity of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a member of the phthalazinone class of compounds. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to a range of biologically active compounds allows for an informed discussion of its potential cross-reactivity and therapeutic applications. This guide synthesizes information on related phthalazinone derivatives to offer insights into its likely performance and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a phthalazinone core.[1] This structural motif is present in numerous pharmacologically active molecules, suggesting that this compound may exhibit a range of biological effects.[2][3][4][5][6][7][8][9][10][11][12] Phthalazinone derivatives have been successfully developed as inhibitors of various enzymes, including Poly(ADP-ribose) polymerase (PARP), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2).[2][4][8][9][10] Therefore, it is plausible that this compound could exhibit cross-reactivity with the targets of these established drugs.

Comparative Analysis with Structurally Related Compounds

Based on the activities of well-characterized phthalazinone derivatives, we can infer the potential biological profile of this compound. The following table summarizes the activities of key comparator compounds.

Compound NameTarget(s)Reported IC50/EC50Therapeutic Area
OlaparibPARP1, PARP2PARP1: ~1-5 nMOncology
CelecoxibCOX-2COX-2: ~40 nMAnti-inflammatory
VatalanibVEGFR-2, PDGFR, c-KitVEGFR-2: 37 nMOncology
HypotheticalPARP, COX-2, VEGFR-2To be determinedPotential in Oncology, Inflammation

Data for comparator compounds is sourced from publicly available literature. The activity of this compound is hypothetical and requires experimental validation.

Potential Signaling Pathway Interactions

The structural similarities to known inhibitors suggest that this compound may modulate key signaling pathways involved in cancer and inflammation.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PARylation PARylation PARP->PARylation DDR DNA Damage Repair PARylation->DDR Apoptosis Apoptosis DDR->Apoptosis inhibition Compound This compound (Hypothetical) Compound->PARP Inhibition

PARP Inhibition Pathway

COX2_Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound (Hypothetical) Compound->COX2 Inhibition

COX-2 Inflammation Pathway

VEGFR2_Angiogenesis_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Compound This compound (Hypothetical) Compound->VEGFR2 Inhibition

VEGFR-2 Angiogenesis Pathway

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for relevant assays are provided below.

Synthesis of this compound

A general method for the synthesis of phthalazinone derivatives can be adapted for the target compound.[13][14]

Materials:

  • 2-Carboxybenzaldehyde

  • Hydrazine hydrate

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of Phthalazinone: A mixture of 2-carboxybenzaldehyde and hydrazine hydrate in ethanol is refluxed to yield 1(2H)-phthalazinone.

  • Alkylation: The resulting phthalazinone is treated with sodium ethoxide in ethanol, followed by the addition of ethyl chloroacetate to introduce the acetic acid ester group at the N2 position.

  • Hydrolysis: The ester is then hydrolyzed using acidic or basic conditions to yield this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for assessing the biological activity of the compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., MTT Assay for Cytotoxicity) Compound_Synthesis->Primary_Screening Target_Based_Assays Target-Based Assays (PARP, COX-2, VEGFR-2) Primary_Screening->Target_Based_Assays In_Vitro_Cellular_Assays In Vitro Cellular Assays (e.g., Apoptosis, Anti-inflammatory) Target_Based_Assays->In_Vitro_Cellular_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Cellular_Assays->In_Vivo_Studies

Experimental Workflow
In Vitro Kinase Assay for VEGFR-2 Inhibition

This assay measures the ability of the compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, ATP, and the substrate.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the VEGFR-2 enzyme to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value.

COX-1/COX-2 Inhibition Assay

This assay determines the selectivity of the compound for COX-2 over COX-1.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Fluorometric probe (e.g., ADHP)

  • 96-well black plates

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Monitor the fluorescence increase over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each enzyme.

  • Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).

PARP-1 Inhibition Assay

This assay evaluates the inhibitory effect of the compound on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

Procedure:

  • Incubate the test compound with PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the histone-coated plate.

  • After the incubation period, wash the plate to remove unbound reagents.

  • Add streptavidin-HRP to detect the biotinylated PARPylated histones.

  • Wash the plate and add the HRP substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet available, its structural relationship to a class of compounds with proven therapeutic efficacy makes it a compelling candidate for further investigation. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to explore its potential as an inhibitor of key targets in oncology and inflammation. Further studies are warranted to elucidate the specific cross-reactivity profile and therapeutic potential of this molecule.

References

In Vivo Efficacy of Phthalazinone-Based PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of various phthalazinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented is compiled from recent preclinical studies to aid in the evaluation of these compounds for cancer therapy.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo anti-tumor efficacy of selected phthalazinone-based PARP inhibitors from various preclinical studies. It is important to note that the experimental conditions, including cell lines, animal models, and dosing regimens, vary between studies, which should be considered when comparing the efficacy of these compounds.

CompoundCancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)ComparatorComparator TGISource(s)
Novel Dual PARP/PI3K Inhibitor (Compound 15) Triple-Negative Breast CancerMDA-MB-468 XenograftNot Specified73.4%Olaparib + BKM120Less than 73.4%[1]
Niraparib Pancreatic CancerCapan-1 Subcutaneous Xenograft45 mg/kg, qd53%Olaparib27% (at 75 mg/kg, qd)[2]
Niraparib Brain Metastases ModelIntracranial Tumor Model45 mg/kg, qd62%Olaparib-19% (at 75 mg/kg, qd)[2]
YCH1899 Olaparib/Talazoparib-Resistant CancersCell-Derived Xenograft ModelsDose-dependentProminent antitumor activityOlaparib, TalazoparibNot specified[3][4]
Olaparib HER2-Negative Metastatic Breast Cancer (BRCA-mutated)Clinical Trial (Network Meta-analysis)Not ApplicableNo statistically significant difference in Progression-Free Survival (PFS)TalazoparibNot Applicable[5]
Talazoparib HER2-Negative Metastatic Breast Cancer (BRCA-mutated)Clinical Trial (Network Meta-analysis)Not ApplicableNo statistically significant difference in Progression-Free Survival (PFS)OlaparibNot Applicable[5]

Experimental Protocols

The following provides a generalized methodology for in vivo efficacy studies of phthalazinone-based PARP inhibitors based on common practices in preclinical cancer research.

Animal Models and Husbandry
  • Animal Strain: Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are commonly used for xenograft studies to prevent rejection of human tumor cells.

  • Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water.

  • Acclimatization: A minimum of one week of acclimatization is recommended before the initiation of the study.

Tumor Implantation
  • Cell Lines: Human cancer cell lines with known genetic backgrounds, particularly those with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations), are selected. For example, MDA-MB-468 (triple-negative breast cancer) or Capan-1 (pancreatic cancer with BRCA2 mutation) are often used.

  • Implantation: A suspension of cancer cells (typically 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.

Treatment Regimen
  • Tumor Growth Monitoring: Tumors are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • Drug Administration: The phthalazinone-based compounds and vehicle controls are administered via an appropriate route, most commonly oral (p.o.) or intraperitoneal (i.p.). The dosing schedule can be daily (qd), twice daily (bid), or as specified in the study design.

  • Monitoring: Animal body weight and overall health are monitored regularly as indicators of toxicity.

Efficacy Endpoints and Data Analysis
  • Primary Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Other Endpoints: Other endpoints may include tumor regression, delay in tumor growth, or survival analysis.

  • Statistical Analysis: Appropriate statistical methods, such as t-tests or ANOVA, are used to compare tumor growth between the different treatment groups.

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Activation_Normal PARP Activation & Recruitment DNA_SSB_Normal->PARP_Activation_Normal Replication_Fork_Normal Replication Fork DNA_SSB_Normal->Replication_Fork_Normal BER_Normal Base Excision Repair (BER) PARP_Activation_Normal->BER_Normal SSB_Repair_Normal SSB Repaired BER_Normal->SSB_Repair_Normal DSB_Normal Double-Strand Break (DSB) Replication_Fork_Normal->DSB_Normal Fork Collapse HR_Repair_Normal Homologous Recombination (HR) Repair DSB_Normal->HR_Repair_Normal Cell_Survival_Normal Cell Survival HR_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition DNA_SSB_Cancer->PARP_Inhibition Replication_Fork_Cancer Replication Fork DNA_SSB_Cancer->Replication_Fork_Cancer PARP_Inhibitor Phthalazinone-based PARP Inhibitor PARP_Inhibitor->PARP_Inhibition BER_Blocked BER Blocked PARP_Inhibition->BER_Blocked DSB_Accumulation DSB Accumulation Replication_Fork_Cancer->DSB_Accumulation Fork Collapse Defective_HR Defective HR Repair (BRCA mutation) DSB_Accumulation->Defective_HR Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death

Caption: Mechanism of synthetic lethality with phthalazinone-based PARP inhibitors.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines the typical workflow for conducting an in vivo efficacy study of a novel phthalazinone-based compound.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Animal_Acclimatization Animal Acclimatization (Immunodeficient Mice) Tumor_Cell_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Animal_Acclimatization->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups (Treatment vs. Control) Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration (Phthalazinone Compound vs. Vehicle) Randomization->Treatment_Administration Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis (TGI, Statistical Analysis) Data_Collection->Endpoint_Analysis

Caption: A typical workflow for in vivo efficacy studies of PARP inhibitors.

References

Head-to-head comparison of different synthetic routes to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of accelerating the discovery of new therapeutic agents. One such compound of interest is (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a molecule with a phthalazinone core that is a common scaffold in medicinal chemistry. This guide provides a head-to-head comparison of different synthetic strategies for this target molecule, presenting experimental data and detailed protocols to aid in the selection of the most suitable route for specific research and development needs.

Synthetic Strategies at a Glance

Two primary synthetic strategies for derivatives of this compound have been identified in the literature. The first approach utilizes a substituted 2-formylbenzoic acid derivative which undergoes condensation and cyclization with hydrazine hydrate. The second general approach, while less specifically detailed for this exact molecule in the reviewed literature, would involve the reaction of homophthalic anhydride with hydrazine hydrate to form the phthalazinone ring system.

Route Starting Materials Key Steps Yield Reference
Route 1 2-Fluoro-5-formylbenzoic acid, Phthalide1. Knoevenagel-type condensation2. Cyclization with hydrazine hydrate59.5% (over 2 steps)[1]
Route 2 2-Fluoro-5-formylbenzoic acid, (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dialkyl phosphate1. Horner-Wadsworth-Emmons reaction2. Cyclization with hydrazine hydrate76.6% (over 2 steps)[1]

Detailed Experimental Protocols

Route 1: From 2-Fluoro-5-formylbenzoic acid and Phthalide

This synthetic pathway involves an initial condensation reaction between 2-fluoro-5-formylbenzoic acid and phthalide to form an intermediate, which is then cyclized with hydrazine hydrate.

Step 1: Synthesis of 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid

  • Experimental Procedure: A detailed protocol for this specific reaction was not fully elucidated in the referenced literature. However, it is described as a reaction between 2-fluoro-5-formylbenzoic acid and phthalide.

Step 2: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid

  • Experimental Procedure: 0.8g of 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid is dissolved in 10mL of ethanol. 2mL of hydrazine hydrate is added at room temperature. The reaction mixture is heated to reflux until the starting material is completely consumed. The solvent is then removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is recrystallized from ethyl acetate to yield 0.5g of the final product.[1]

  • Yield: 59.5%[1]

Route 2: From 2-Fluoro-5-formylbenzoic acid and a Phosphonate Reagent

This alternative route utilizes a Horner-Wadsworth-Emmons type reaction to generate a different intermediate, which is subsequently cyclized.

Step 1: Synthesis of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-yl-methylene)benzoic acid

  • Experimental Procedure: This step involves the reaction of 2-fluoro-5-formylbenzoic acid with (3-oxo-1,3-dihydro-isobenzofuran-1-yl)dialkyl phosphate. Specific reaction conditions were not detailed in the source material.

Step 2: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid

  • Experimental Procedure: 2.8g of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-methylene)benzoic acid is dissolved in 20mL of ethanol. 8mL of hydrazine hydrate is added at room temperature. The mixture is refluxed until the reaction is complete. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The organic extract is dried and concentrated, and the product is recrystallized from ethyl acetate to give 3.3g of the title compound.[1]

  • Yield: 76.6%[1]

Visualizing the Synthetic Pathways

To further clarify the reaction sequences, the following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Route_1 A 2-Fluoro-5-formylbenzoic acid + Phthalide B 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid A->B Condensation C 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid B->C Hydrazine hydrate, EtOH, Reflux

Synthetic Route 1 Diagram

Synthetic_Route_2 D 2-Fluoro-5-formylbenzoic acid + (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dialkyl phosphate E 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-yl-methylene)benzoic acid D->E Horner-Wadsworth-Emmons F 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid E->F Hydrazine hydrate, EtOH, Reflux

Synthetic Route 2 Diagram

Concluding Remarks

Based on the available data for a closely related derivative, Route 2, which proceeds through a Horner-Wadsworth-Emmons reaction, demonstrates a significantly higher overall yield (76.6%) compared to Route 1 (59.5%).[1] This suggests that for the synthesis of this particular substituted analogue, the Horner-Wadsworth-Emmons approach is more efficient.

It is important to note that while these routes provide a valuable framework, the synthesis of the parent compound, this compound, may require optimization of reaction conditions. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. Further investigation into the direct reaction of homophthalic anhydride with hydrazine hydrate could provide a more direct and potentially more atom-economical route to the target molecule, although specific experimental data for this transformation was not available in the reviewed literature. Researchers are encouraged to use the provided protocols as a foundation for developing a robust and efficient synthesis tailored to their specific needs.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive spectroscopic comparison of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its derivatives. By presenting key experimental data in a clear, comparative format, this document aims to facilitate a deeper understanding of their structural and electronic properties, which are pivotal in the design of novel therapeutic agents.

The phthalazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties. The spectroscopic characteristics of these compounds are fundamental to confirming their structure and understanding their mechanism of action. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound, this compound, and several of its key derivatives.

Spectroscopic Data Comparison

To facilitate a direct comparison of the spectroscopic properties, the following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and a selection of its derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons (m)CH₂ Protons (s)Other ProtonsSolvent
This compound Data not availableData not availableData not availableData not available
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide[1]7.18-8.434.82 (NHCH₂)3.60 (NH₂), 4.32 (CH₂Ph), 9.02 (NH)Not Specified
Methyl (2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetyl) glycinate[1]7.11-8.384.90 (CH₂CO)3.64 (OCH₃), 4.00-4.01 (d, CH₂NH), 4.23 (CH₂Ph), 6.71 (br s, NH)CDCl₃
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamide[1]7.15-8.384.83 (CH₂CO)0.79-0.83 (t, CH₃), 1.41-1.46 (sextet, CH₂), 3.14-3.19 (q, CH₂NH), 4.23 (CH₂Ph), 6.16 (br s, NH)Not Specified

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=O CarbonsAromatic CarbonsAliphatic CarbonsOther CarbonsSolvent
This compound Data not availableData not availableData not availableData not availableData not available
Methyl (2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetyl) glycinate[1]169.99, 167.72, 159.78125.46-146.4538.91 (CH₂Ph), 41.29 (CH₂NH), 54.80 (CH₂CO)52.27 (OCH₃)CDCl₃
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxo ethyl)acetamide[1]168.38, 167.73, 159.08Not specified38.13 (CH₂Ph), 41.43 (CH₂NH), 53.98 (CH₂CO)-Not Specified
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamide[1]167.46, 159.73Not specifiedNot specified-Not Specified

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC=O StretchingN-H StretchingOther Key Bands
This compound Data not availableData not availableData not available
2-Aminothiocarbonyl-phthalazine-1,4-dione[2]16853336, 3264, 31911393 (C=S)
4-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one[3]16503325, 3285, 3195, 3132-
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide derivative with isatin[4]1719, 16463147-

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound Data not availableData not available
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide derivative with isatin[4]437-
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide derivative with benzenesulfonyl chloride[4]448-
4-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one derivative[3]339 (M⁺, 1.75%)285, 245, 173, 129, 70 (100%)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the methodologies typically employed for the analysis of phthalazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Chemical shifts are reported in parts per million (ppm) relative to TMS. Data are typically reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

    • ¹³C NMR : Chemical shifts are reported in ppm relative to TMS. Spectra are usually recorded with complete proton decoupling.

  • Analysis : The obtained spectra are processed and analyzed using appropriate software to determine the chemical structure and purity of the compounds.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer, such as a PerkinElmer or Shimadzu instrument.

  • Sample Preparation : For solid samples, the potassium bromide (KBr) pellet method is commonly used. A small amount of the finely ground sample (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Analysis : The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source or by electron impact (EI) ionization.

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Data Acquisition : The sample solution is introduced into the mass spectrometer. The instrument is operated in the positive or negative ion detection mode, depending on the nature of the compound. The mass-to-charge ratio (m/z) of the ions is recorded.

  • Analysis : The molecular ion peak provides information about the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural information.

Signaling Pathways and Experimental Workflows

The biological activity of phthalazinone derivatives is often attributed to their interaction with specific cellular signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Phthalazinone (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid derivatives Phthalazinone->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of phthalazinone derivatives.

PARP Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair. Inhibition of PARP is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP Recruits & Activates PAR PAR Polymer Synthesis PARP->PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mediates Phthalazinone (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid derivatives Phthalazinone->PARP Inhibits MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Phthalazinone (4-Oxo-3,4-dihydrophthalazin-1-yl) acetic acid derivatives Phthalazinone->Raf Inhibits

References

Assessing the Selectivity of Phthalazinone-Based PARP Inhibitors for PARP Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a crucial therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. The phthalazinone scaffold is a core structural motif in numerous potent PARP inhibitors. A critical aspect of developing effective and well-tolerated PARP inhibitors is their selectivity for different PARP subtypes, most notably PARP1 and PARP2. While both enzymes are involved in DNA repair, they have distinct and non-overlapping functions. High selectivity for PARP1 over PARP2 is often sought to maximize anti-tumor efficacy while minimizing potential toxicities, such as hematological side effects, which have been linked to PARP2 inhibition.

This guide provides a comparative assessment of the selectivity of phthalazinone-based PARP inhibitors, with a focus on the well-characterized inhibitor Olaparib and other derivatives. While specific experimental data for "(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid" is not extensively available in public literature, this guide will serve as a valuable resource for researchers interested in this class of compounds by providing a framework for comparison, detailed experimental protocols for assessing selectivity, and an overview of the relevant signaling pathways.

Comparative Selectivity of Phthalazinone-Based PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of several phthalazinone-based PARP inhibitors against PARP1 and PARP2, providing a quantitative comparison of their selectivity profiles.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference Compound
Olaparib510.2Yes
Compound 11c (a 4-phenylphthalazin-1-one)97Data not availableData not availableNo
A potent bromophenol-thiosemicarbazone hybrid29.5>1000>33.9No
A specific (8S,9R)-phthalazinone derivativeKi = 1.2 nMKi = 0.87 nM0.73No
Parp1-IN-34 (a highly selective inhibitor)0.32326~1000No

Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The data presented here is for comparative purposes.

Experimental Protocols

Accurate assessment of PARP inhibitor selectivity requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and cellular assays.

In Vitro PARP1/PARP2 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1 or PARP2.[1][2]

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Histone proteins (pre-coated on a 96-well plate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBST)

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and a reference inhibitor in assay buffer. A typical starting concentration range is 0.1 nM to 10 µM.

  • Reaction Setup: To the histone-coated wells, add the test compound dilutions or vehicle control (e.g., DMSO).

  • Enzyme Addition: Add a solution of either PARP1 or PARP2 enzyme and activated DNA to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+ to all wells. Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)

This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto chromatin in a cellular context, which is a key mechanism of action for many PARP inhibitors.[3][4]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Test compound and reference inhibitor

  • Subcellular protein fractionation kit

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-PARP1, anti-PARP2, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., MMS) for a short period (e.g., 15-30 minutes).

  • Chromatin Fractionation: Wash the cells with ice-cold PBS and perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin-bound protein fraction.

  • Protein Quantification: Determine the protein concentration of each chromatin fraction using a BCA assay.

  • Immunoblotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibody against PARP1 or PARP2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe for a loading control (e.g., Histone H3) to ensure equal loading of the chromatin fraction.

  • Data Analysis: Quantify the band intensities for PARP1 or PARP2 and normalize them to the loading control. An increase in the amount of chromatin-bound PARP in the presence of the inhibitor indicates PARP trapping.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Functional Validation A In Vitro Enzymatic Assay (PARP1 & PARP2) B Determine IC50 values A->B C Calculate Selectivity (IC50 PARP2 / IC50 PARP1) B->C H Assess Synthetic Lethality C->H Correlate with Selectivity D Cellular PARP Trapping Assay E Western Blot for Chromatin-Bound PARP D->E F Quantify Trapping Potency E->F F->H Correlate with Trapping G Cell Viability Assays (BRCA-proficient vs. deficient cells) G->H

Caption: Experimental workflow for assessing PARP inhibitor selectivity.

G cluster_pathway DNA Damage Response (Single-Strand Break Repair) cluster_inhibition Inhibitor Action DNA_damage Single-Strand DNA Break PARP1 PARP1 (Major Sensor & Responder) DNA_damage->PARP1 recruits PARP2 PARP2 (Minor Role in SSBR) DNA_damage->PARP2 recruits PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes PARP2->PARylation catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment signals for Repair DNA Repair Recruitment->Repair leads to Inhibitor Phthalazinone PARP Inhibitor Inhibitor->PARP1 inhibits Inhibitor->PARP2 inhibits

Caption: Simplified signaling pathway of PARP1 and PARP2 in DNA single-strand break repair.

References

Navigating PARP Inhibitor Synthesis: A Comparative Guide to Alternatives for the Phthalazinone Core

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of potent and selective Poly(ADP-ribose) polymerase (PARP) inhibitors is a critical area of focus. The foundational (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid scaffold, a key component of the groundbreaking PARP inhibitor Olaparib, has paved the way for numerous therapeutic advancements. However, the quest for improved efficacy, selectivity, and novel intellectual property has driven the exploration of bioisosteric replacements for this core structure. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols, to inform the strategic design and synthesis of next-generation PARP inhibitors.

This comparative analysis focuses on two prominent and successful bioisosteres of the phthalazinone core: the quinazolinone and quinoxaline scaffolds. These alternatives have demonstrated comparable or even superior inhibitory activity against PARP enzymes, offering promising avenues for drug discovery.

Performance Comparison: Phthalazinone vs. Alternatives

The inhibitory potency of PARP inhibitors is a key determinant of their therapeutic potential. The following tables summarize the in vitro performance of lead compounds from studies exploring quinazolinone and quinoxaline scaffolds, benchmarked against Olaparib, which features the traditional phthalazinone core.

Table 1: In Vitro PARP1 Inhibitory Activity

ScaffoldCompoundPARP1 IC50 (nM)Reference CompoundPARP1 IC50 (nM)Fold Difference vs. Olaparib
PhthalazinoneOlaparib27.89---
QuinazolinoneCompound 12c30.38[1][2]Olaparib27.89[1][2]~1.1x weaker
QuinoxalineCompound 8a2.31[3][4]Olaparib4.40[3]~1.9x stronger
QuinoxalineCompound 53.05[3][4]Olaparib4.40[3]~1.4x stronger

Table 2: In Vitro Antiproliferative Activity against BRCA1-mutant Cancer Cells (MDA-MB-436)

ScaffoldCompoundIC50 (µM)Reference CompoundIC50 (µM)Fold Difference vs. Olaparib
PhthalazinoneOlaparib8.90---
QuinoxalineCompound 52.57[3][4]Olaparib8.90[3][4]~3.5x stronger
QuinoxalineCompound 8a10.70[3]Olaparib8.90[3]~1.2x weaker

Synthetic Pathways: A Comparative Overview

The synthetic routes to PARP inhibitors based on these different scaffolds, while distinct, often share common strategic bond formations, such as amide couplings, to append the pharmacophoric side chains responsible for binding to the NAD+ pocket of the PARP enzyme. Below is a generalized comparison of the synthetic workflows.

G cluster_0 Phthalazinone Core Synthesis cluster_1 Quinazolinone Core Synthesis cluster_2 Quinoxaline Core Synthesis A1 2-Formylbenzoic acid A2 This compound intermediate A1->A2 Reaction with Hydrazine A3 Olaparib A2->A3 Amide Coupling B1 2-Aminobenzoic acid derivative B2 Quinazolinone intermediate B1->B2 Cyclization B3 Quinazolinone-based PARP Inhibitor B2->B3 Side chain attachment C1 Diaminobenzene derivative C2 Quinoxaline intermediate C1->C2 Condensation with a-dicarbonyl C3 Quinoxaline-based PARP Inhibitor C2->C3 Functionalization and side chain coupling

Caption: Comparative synthetic workflows for PARP inhibitors.

The PARP1 Signaling Pathway in DNA Repair

Understanding the mechanism of action of PARP inhibitors requires a clear picture of the PARP1 signaling cascade. Upon DNA damage, PARP1 is recruited to the site of single-strand breaks (SSBs). This initiates a signaling cascade that is critical for DNA repair.

PARP_Signaling DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalyzes NAD->PAR Substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR->Recruitment PARG PAR Glycohydrolase (PARG) PAR->PARG Repair DNA Repair Recruitment->Repair Degradation PAR Degradation PARG->Degradation Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1 Inhibits

Caption: Simplified PARP1 signaling pathway in DNA repair.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. The following sections provide methodologies for the key assays used to evaluate the performance of the PARP inhibitors discussed in this guide.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory potential of a compound against the PARP1 enzyme.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.[5]

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.[5]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds. A common starting concentration is 100 µM with 3-fold serial dilutions.[5]

  • Reaction Mixture: Prepare a master mix containing activated DNA, biotinylated NAD+, and PARP1 enzyme in assay buffer.[5]

  • Reaction Initiation: Add the test compound dilutions or vehicle control to the wells, followed by the master mix to initiate the enzymatic reaction.[5] Incubate for 1 hour at room temperature.

  • Detection: Add streptavidin-HRP to the wells and incubate. After washing, add a chemiluminescent HRP substrate.[5]

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Intracellular PARylation Assay (ELISA-based)

This cell-based assay measures the level of poly(ADP-ribose) (PAR) within cells, providing an indication of PARP activity in a more physiologically relevant context.

Principle: This is a sandwich ELISA-based assay to determine the total PARylation in cellular extracts. A 96-well plate is coated with an anti-PAR antibody that captures PARylated proteins from cell lysates.[6]

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the PARP inhibitor for 1-2 hours.

  • Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide) for a short period (e.g., 15 minutes) to stimulate PARP activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to release cellular contents.

  • ELISA: Add the cell lysates to the anti-PAR antibody-coated plate and incubate.

  • Detection: Add a detection antibody, followed by an HRP-conjugated secondary antibody. Add a chemiluminescent HRP substrate to generate a signal.[7]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Quantify the level of PARylation and determine the IC50 of the inhibitor in the cellular context.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Conclusion

The exploration of bioisosteric replacements for the this compound core in PARP inhibitor synthesis has yielded promising alternatives. Both quinazolinone and quinoxaline scaffolds have been successfully employed to develop potent PARP inhibitors, with some quinoxaline-based compounds demonstrating superior in vitro activity compared to Olaparib. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design and synthesize novel PARP inhibitors with improved therapeutic profiles. The continued investigation of these and other alternative scaffolds will undoubtedly fuel the development of the next generation of targeted cancer therapies.

References

Reproducibility of Synthesis Methods for (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a significant scaffold in medicinal chemistry. By presenting detailed experimental protocols and summarizing performance data, this document aims to offer a clear and objective resource for reproducing these synthetic pathways.

Comparison of Synthetic Methods

Two primary routes for the synthesis of this compound have been identified in the literature. The first is a two-step process commencing with the formation of the phthalazinone core, which is then functionalized. The second approach utilizes a different starting material to construct the heterocyclic system with the acetic acid moiety already incorporated.

MethodStarting MaterialsKey IntermediatesReported YieldReaction ConditionsPurification
Method 1: Two-Step Synthesis Phthalic anhydride, Hydrazine hydrate, Ethyl chloroacetate4-Hydroxy-2H-phthalazin-1-one, Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetateNot explicitly stated for the final product.Step 1: Reflux in ethanol. Step 2: Base-catalyzed alkylation followed by acidic or basic hydrolysis.Crystallization, Column chromatography
Method 2: Alternative Route Homophthalic acid, Hydrazine hydrateNot applicable (direct cyclization)Not explicitly stated.Cyclocondensation reaction, typically at elevated temperatures.Crystallization

Note: Specific yield and purity data for the direct synthesis of this compound are not consistently reported across the reviewed literature, making a direct quantitative comparison challenging. The provided data is based on analogous reactions and general procedures.

Experimental Protocols

Method 1: Two-Step Synthesis from Phthalic Anhydride

This method involves the initial formation of the phthalazinone ring system followed by the introduction of the acetic acid side chain.

Step 1: Synthesis of 4-Hydroxy-2H-phthalazin-1-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Isolation: Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield 4-hydroxy-2H-phthalazin-1-one.

Step 2: Synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate and Subsequent Hydrolysis

  • Alkylation Reaction: Suspend 4-hydroxy-2H-phthalazin-1-one (1 equivalent) in a suitable solvent such as DMF or acetone.

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt), to the suspension.

  • Addition of Ethyl Chloroacetate: Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the mixture, typically to reflux, and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be purified by column chromatography.

  • Hydrolysis: To obtain the final acid, the purified ester is subjected to hydrolysis using either acidic (e.g., HCl in water/dioxane) or basic (e.g., NaOH in water/ethanol) conditions, followed by neutralization to precipitate the this compound.

Method 2: Synthesis from Homophthalic Acid

This method provides a more direct route to the target molecule.

  • Reaction Setup: In a suitable reaction vessel, combine homophthalic acid (1 equivalent) and hydrazine hydrate (1 equivalent).

  • Heating: Heat the mixture, either neat or in a high-boiling solvent such as acetic acid or pyridine.

  • Cyclization: The reaction proceeds via a cyclocondensation mechanism to form the phthalazinone ring with the acetic acid side chain.

  • Isolation and Purification: Upon cooling, the product is isolated by filtration and can be purified by recrystallization from an appropriate solvent.

Synthesis Pathways and Workflow

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Pathways cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Alternative Route Phthalic Anhydride Phthalic Anhydride 4-Hydroxy-2H-phthalazin-1-one 4-Hydroxy-2H-phthalazin-1-one Phthalic Anhydride->4-Hydroxy-2H-phthalazin-1-one Hydrazine Hydrate Hydrazine Hydrate_1 Hydrazine Hydrate_1 Hydrazine Hydrate_1->4-Hydroxy-2H-phthalazin-1-one Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate 4-Hydroxy-2H-phthalazin-1-one->Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Ethyl Chloroacetate, Base Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Final Product_1 This compound Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate->Final Product_1 Hydrolysis Homophthalic Acid Homophthalic Acid Final Product_2 This compound Homophthalic Acid->Final Product_2 Hydrazine Hydrate Hydrazine Hydrate_2 Hydrazine Hydrate_2 Hydrazine Hydrate_2->Final Product_2

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start prep_reagents Prepare Starting Materials start->prep_reagents reaction Perform Chemical Reaction prep_reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up and Isolation monitoring->workup Complete purification Purify Crude Product workup->purification analysis Analyze Final Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for chemical synthesis.

Safety Operating Guide

Navigating the Disposal of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS No. 25947-11-9), a heterocyclic organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid drain or trash disposal . This compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated materials such as absorbent pads or weighing paper, in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other incompatible waste streams.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once thoroughly decontaminated, the container can be disposed of as regular waste, with all labels removed or defaced.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the associated hazard symbols (e.g., irritant).

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key data for this compound.

PropertyValue
CAS Number 25947-11-9
Molecular Formula C₁₀H₈N₂O₃
Hazard Statements H315, H319, H335
Signal Word Warning
Disposal Recommendation Dispose of via an approved waste disposal plant

Experimental Protocols

While specific experimental protocols for determining the disposal method of this particular compound are not detailed in publicly available literature, the general procedure for characterizing a chemical for disposal purposes involves:

  • Hazard Identification: A thorough review of the Safety Data Sheet (SDS) to identify known hazards. If an SDS is unavailable, a literature search for toxicological data on the compound and structurally similar molecules is conducted.

  • Compatibility Testing: In a controlled setting, small-scale tests may be performed to determine the chemical's compatibility with other waste materials to prevent dangerous reactions in commingled waste streams.

  • Regulatory Classification: Based on the identified hazards, the waste is classified according to local, state, and federal regulations (e.g., EPA hazardous waste codes) to ensure compliant disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_container Empty Container Handling start Waste Generated: This compound identify_hazards Identify Hazards (Skin, Eye, Respiratory Irritant) start->identify_hazards decontaminate Triple-Rinse Empty Containers start->decontaminate Empty Container? select_container Select Compatible, Labeled Hazardous Waste Container identify_hazards->select_container segregate_waste Segregate Solid and Liquid Waste Streams select_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Disposal via Approved Waste Disposal Plant contact_ehs->disposal dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste decontaminate->dispose_container dispose_rinsate->store_waste

Caption: Disposal workflow for this compound.

Personal protective equipment for handling (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Precautions

This compound and its derivatives are classified as irritants. They can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash skin thoroughly after handling.[1][2]

  • P271: Use only outdoors or in a well-ventilated area.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P312: Call a poison center or doctor if you feel unwell.[1][2]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]

  • P362: Take off contaminated clothing and wash before reuse.[1][2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2]

  • P405: Store locked up.[1][2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Protective gloves (e.g., nitrile or butyl rubber).[1]
Skin Protection A lab coat or protective clothing.[1]
Respiratory Protection Use only in a well-ventilated area. For nuisance exposures, a particle respirator (type P95 US or P1 EU EN 143) may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

  • Confirm that an eyewash station and safety shower are readily accessible.[1]

  • Don all required personal protective equipment (PPE) as specified in the table above.[1]

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Avoid breathing in dust, fumes, or vapors.[1][2]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Store the chemical in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2]

3. Accidental Release Measures:

  • In case of a spill, wear appropriate protective equipment and keep unprotected personnel away.[2]

  • Ensure adequate ventilation.[2]

  • Prevent the substance from entering drains, waterways, or soil.[1][2]

  • Contain the spill using inert material (e.g., sand, earth) and place it into a suitable disposal container.[1][2]

4. First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting without medical advice. Never give anything by mouth to an unconscious person.[1][2]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[2]

Waste Collection:

  • Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.[1][2]

  • Do not reuse empty containers.[2]

Disposal Method:

  • Dispose of the waste container through an approved hazardous waste disposal plant.[1][2]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to regulations such as US EPA guidelines (40 CFR 261.3).[2]

Experimental Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Ensure Proper Ventilation prep2 Verify Emergency Equipment Access prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handling1 Avoid Direct Contact prep3->handling1 handling2 Prevent Inhalation handling1->handling2 handling3 Practice Good Hygiene handling2->handling3 storage1 Keep Container Tightly Closed handling3->storage1 storage2 Store in Cool, Dry, Well-Ventilated Area storage1->storage2 disp1 Collect in Labeled Container storage2->disp1 disp2 Dispose via Approved Waste Plant disp1->disp2

Caption: Safe handling workflow from preparation to disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.